molecular formula C8H11NO5S B15558318 Sulbactam-d3

Sulbactam-d3

Cat. No.: B15558318
M. Wt: 236.26 g/mol
InChI Key: FKENQMMABCRJMK-ZZZSZPHKSA-N
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Description

Sulbactam-d3 is a useful research compound. Its molecular formula is C8H11NO5S and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NO5S

Molecular Weight

236.26 g/mol

IUPAC Name

(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1/i1D3/t5-,6+,8-

InChI Key

FKENQMMABCRJMK-ZZZSZPHKSA-N

Origin of Product

United States

Foundational & Exploratory

Sulbactam-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core properties and applications of Sulbactam-d3, a deuterated analog of the β-lactamase inhibitor Sulbactam (B1307). This document provides detailed information on its chemical characteristics, mechanism of action, and its critical role as an internal standard in quantitative analyses. It also includes experimental protocols and quantitative data to support its application in research and development.

Introduction

This compound is a deuterated form of Sulbactam, a well-established β-lactamase inhibitor.[1] Sulbactam itself is a penicillanic acid sulfone derivative with weak intrinsic antibacterial activity.[2] Its primary clinical utility lies in its combination with β-lactam antibiotics, where it serves to protect the antibiotic from degradation by a wide range of bacterial β-lactamase enzymes.[3] The introduction of deuterium (B1214612) atoms in this compound provides a stable, isotopically labeled internal standard essential for accurate and precise quantification of Sulbactam in complex biological matrices using mass spectrometry-based methods.[1]

Chemical and Physical Properties

The physical and chemical properties of Sulbactam and its deuterated analog, this compound, are crucial for their application in analytical and pharmaceutical sciences. A summary of these properties is presented in Table 1.

PropertySulbactamThis compoundReference(s)
Chemical Formula C₈H₁₁NO₅SC₈H₈D₃NO₅S[4],[5]
Molecular Weight 233.24 g/mol 236.26 g/mol [4],[5]
CAS Number 68373-14-8Not Available[4],[5]
Melting Point 148-151 °CNot Available[2]
Solubility Soluble in waterNot Available[2]
Synonyms Penicillanic acid dioxide, (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide(2S-cis)-3,3-Dimethyl-7-oxo-,4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide-D3[2],[5]

Mechanism of Action: β-Lactamase Inhibition

Sulbactam functions as a "suicide inhibitor" by irreversibly binding to and inactivating bacterial β-lactamase enzymes.[1] These enzymes are a primary mechanism of resistance in many bacteria, as they hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective. By inhibiting these enzymes, Sulbactam restores the antibacterial activity of its partner antibiotic.[3]

G cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase (Enzyme) Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binding Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Inactive_Complex Inactive Sulbactam-Enzyme Complex Beta_Lactamase->Inactive_Complex Sulbactam Sulbactam Sulbactam->Beta_Lactamase Irreversible Inhibition Cell_Lysis Bacterial Cell Lysis PBP->Cell_Lysis

Mechanism of β-Lactamase Inhibition by Sulbactam.

Quantitative Data

Pharmacokinetic Properties of Sulbactam

The pharmacokinetic profile of Sulbactam is a critical determinant of its clinical efficacy. Key parameters are summarized in Table 2.

ParameterValuePatient PopulationReference(s)
Half-life ~1 hourHumans[6]
Volume of Distribution (Central Compartment) ~12 litersHumans[6]
Protein Binding 38%Humans[7]
Excretion ~75% unchanged in urineHumans[6]
Clearance 10.4 L/h (15.2% inter-individual variability)Patients with community-acquired pneumonia[8]
In Vitro Activity of Sulbactam and Sulbactam Combinations

The efficacy of Sulbactam is often evaluated by determining the Minimum Inhibitory Concentration (MIC) of its combination with a β-lactam antibiotic against various bacterial strains.

OrganismAntibiotic CombinationMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Acinetobacter baumanniiSulbactam alone3264[9]
Acinetobacter baumannii-calcoaceticus complexSulbactam-Durlobactam12[10]
Carbapenem-resistant Acinetobacter sp.Ampicillin (B1664943)/SulbactamRange: 2.0 - 32.0-[7]
ESBL-producing E. coliCefoperazone/Sulbactam (2:1)832[11]
ESBL-producing K. pneumoniaeCefoperazone/Sulbactam (2:1)1664[11]

Experimental Protocols

Quantification of Sulbactam in Biological Matrices using this compound as an Internal Standard

This protocol describes a general procedure for the quantitative analysis of Sulbactam in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add a known concentration of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[12]

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Sulbactam and this compound should be optimized.[13]

G Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Quantification Data Analysis & Quantification LC_MS_Analysis->Quantification

Workflow for Sulbactam Quantification.

β-Lactamase Inhibition Assay

This protocol outlines a colorimetric assay to screen for β-lactamase inhibitors.

1. Reagent Preparation

  • Prepare a solution of the β-lactamase enzyme in an appropriate assay buffer.

  • Prepare a solution of the chromogenic β-lactam substrate, Nitrocefin.

  • Prepare solutions of the test inhibitor (e.g., Sulbactam) at various concentrations. A known inhibitor like Clavulanic Acid can be used as a positive control.[14]

2. Assay Procedure

  • In a microplate, add the test inhibitor solution to the wells.

  • Add the β-lactamase enzyme solution to the wells and incubate for a defined period to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the Nitrocefin substrate solution.

  • Measure the absorbance at 490 nm in a kinetic mode for 10-30 minutes. The rate of color change is proportional to the β-lactamase activity.[15]

3. Data Analysis

  • Calculate the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme control.

  • Determine the IC₅₀ value of the inhibitor, which is the concentration required to inhibit 50% of the enzyme activity.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Sulbactam in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures high-quality data for pharmacokinetic and pharmacodynamic studies. A thorough understanding of the mechanism of action of Sulbactam and the availability of robust analytical and enzymatic assay protocols are crucial for the continued development of effective β-lactam/β-lactamase inhibitor combination therapies to combat antibiotic resistance.

References

Sulbactam-d3: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of Sulbactam-d3, a deuterated analog of the β-lactamase inhibitor Sulbactam (B1307). This document is intended for researchers, scientists, and professionals in the field of drug development and analysis who utilize stable isotope-labeled compounds.

Core Chemical Properties

This compound is a synthetic compound where three hydrogen atoms in the methyl groups of Sulbactam have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Sulbactam in various biological matrices using mass spectrometry-based assays.[1]

General Information
PropertyValueReference
Chemical Name (2S,5R)-3,3-di(methyl-d3)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxideN/A
Synonyms CP-45,899-d3, Penicillanic Acid Dioxide-d3[1]
Primary Application Internal standard for quantitative analysis[1]
Physicochemical Properties
PropertyValue (Sulbactam)Reference
Molecular Formula C₈H₈D₃NO₅S[2]
Molecular Weight 236.28 g/mol N/A
CAS Number Not available[2]
Melting Point 148-151 °C[3]
Solubility Soluble in water, DMSO, ethanol, methanol, DMF[3]
~30 mg/mL in ethanol, DMSO, and DMF[4]
~5 mg/mL in PBS (pH 7.2)[4]
logP -1.057[5]

Mechanism of Action

The primary mechanism of action of Sulbactam is the inhibition of β-lactamase enzymes produced by bacteria. These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. Sulbactam itself possesses weak intrinsic antibacterial activity but acts synergistically with β-lactam antibiotics.[6]

β-Lactamase Inhibition

Sulbactam is a competitive, irreversible inhibitor of many plasmid-mediated and some chromosomally-mediated bacterial β-lactamases.[1][6] It forms a stable, covalent acyl-enzyme intermediate with the β-lactamase, rendering the enzyme inactive and unable to hydrolyze the β-lactam ring of co-administered antibiotics.

G Sulbactam Sulbactam BetaLactamase β-Lactamase (Active Site) Sulbactam->BetaLactamase Forms covalent bond InactiveComplex Inactive Acyl-Enzyme Complex BetaLactamase->InactiveComplex Irreversible inactivation

Mechanism of β-Lactamase Inhibition by Sulbactam.
Interaction with Penicillin-Binding Proteins (PBPs)

In addition to inhibiting β-lactamases, Sulbactam exhibits intrinsic antibacterial activity against certain bacteria, such as Acinetobacter baumannii, by binding to essential penicillin-binding proteins (PBPs).[7] PBPs are bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBPs, particularly PBP1 and PBP3, Sulbactam disrupts cell wall synthesis, leading to bacterial cell death.[7]

G Sulbactam Sulbactam PBPs Penicillin-Binding Proteins (PBPs) PBP1 PBP3 Sulbactam->PBPs:pbp1 Sulbactam->PBPs:pbp3 Inhibition Inhibition of Peptidoglycan Synthesis PBPs->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Interaction of Sulbactam with Penicillin-Binding Proteins.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available protocol for the specific synthesis of this compound is limited. However, the synthesis of deuterated drugs generally involves the use of deuterated starting materials or reagents in a synthetic route analogous to that of the non-labeled compound.[8][9][10] The synthesis of Sulbactam typically starts from 6-aminopenicillanic acid (6-APA). A plausible route for this compound would involve the introduction of deuterated methyl groups at a suitable stage in the synthesis.

A general workflow for the synthesis of Sulbactam from 6-APA is as follows:

  • Diazotization of 6-APA.

  • Bromination to yield a dibromo intermediate.

  • Oxidation of the sulfide (B99878) to a sulfone.

  • Reductive debromination to yield Sulbactam.

To produce this compound, deuterated methylating agents would likely be used in a step prior to the formation of the penam (B1241934) nucleus, or a starting material already containing deuterated methyl groups would be employed.

Quantification of Sulbactam using this compound by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Sulbactam in biological matrices like plasma.[11][12]

Objective: To determine the concentration of Sulbactam in human plasma.

Materials:

  • Human plasma samples

  • Sulbactam analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.[12]

    • Add a known amount of this compound internal standard working solution.[12]

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[12]

    • Vortex the mixture for 1 minute.[12]

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.[11][12]

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[11]

  • LC-MS/MS Conditions (Typical):

    • LC System: UPLC or HPLC system.[11]

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% Formic Acid.[11]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]

    • Flow Rate: 0.4 - 0.6 mL/min.[11]

    • Injection Volume: 5-10 µL.

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sulbactam: m/z 232.1 → 140.0[13]

      • This compound: The specific transition would be monitored based on its mass shift.

  • Data Analysis:

    • Quantify Sulbactam concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).[12]

    • Generate a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.[12]

    • Determine the concentration of Sulbactam in the unknown samples by interpolation from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Workflow for Quantification of Sulbactam using this compound.
β-Lactamase Inhibition Assay

Objective: To screen for and characterize inhibitors of β-lactamase activity.

Principle: This assay utilizes a chromogenic cephalosporin, Nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase. The rate of color change is proportional to the enzyme's activity and can be measured spectrophotometrically.[14] The presence of an inhibitor like Sulbactam will decrease the rate of hydrolysis.[15]

Materials:

  • β-Lactamase enzyme

  • Nitrocefin substrate

  • Assay buffer

  • Test inhibitor (e.g., Sulbactam)

  • Inhibitor control (e.g., Clavulanic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized β-lactamase in the assay buffer.[15]

    • Prepare a stock solution of Nitrocefin in DMSO.[15]

    • Prepare various concentrations of the test inhibitor and a known inhibitor control.[16]

  • Assay Protocol:

    • Add the test inhibitors at various concentrations, the inhibitor control, and a blank control (assay buffer) to the wells of a 96-well plate.[15]

    • Add the β-lactamase enzyme solution to all wells except the blank.[15]

    • Incubate for a short period (e.g., 10 minutes at 25°C) to allow the inhibitor to interact with the enzyme.[15]

    • Initiate the reaction by adding the Nitrocefin substrate solution to all wells.[15]

    • Measure the absorbance at 490 nm in kinetic mode for 10-30 minutes.[15]

  • Data Analysis:

    • Calculate the rate of Nitrocefin hydrolysis (change in absorbance over time) for each condition.

    • Determine the percent inhibition of β-lactamase activity for each concentration of the test inhibitor compared to the uninhibited control.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting percent inhibition against inhibitor concentration.

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To determine the binding affinity of Sulbactam to specific PBPs.

Principle: This is a competitive binding assay where the ability of an unlabeled β-lactam (e.g., Sulbactam) to compete with a labeled β-lactam (e.g., a fluorescently tagged penicillin like Bocillin FL or a radiolabeled penicillin) for binding to PBPs is measured.[17]

Materials:

  • Bacterial membrane preparations containing PBPs

  • Labeled β-lactam (e.g., Bocillin FL)

  • Unlabeled competitor (e.g., Sulbactam)

  • SDS-PAGE apparatus

  • Fluorescence imager or autoradiography equipment

Procedure:

  • Incubation:

    • Incubate the bacterial membrane preparations with increasing concentrations of the unlabeled competitor (Sulbactam) for a set period (e.g., 20 minutes at 37°C) to allow for binding to the PBPs.[17]

    • Add a fixed concentration of the labeled β-lactam to the mixture and incubate for an additional period (e.g., 20 minutes at 37°C).[17]

  • Separation and Detection:

    • Stop the reaction by adding SDS-PAGE loading dye and boiling the samples.[17]

    • Separate the proteins by SDS-PAGE.

    • Visualize the PBP bands using a fluorescence imager (for fluorescent labels) or by autoradiography (for radiolabels).[18]

  • Data Analysis:

    • The intensity of the labeled PBP bands will decrease as the concentration of the unlabeled competitor increases.

    • Quantify the band intensities to determine the concentration of the unlabeled competitor required to inhibit 50% of the labeled β-lactam binding (IC₅₀). This value is inversely proportional to the binding affinity of the competitor for the PBP.[17]

Safety and Handling

General Precautions:

  • Sulbactam and its deuterated analog should be handled in a well-ventilated area, preferably in a fume hood.[19]

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5][20]

  • Avoid inhalation of dust and contact with skin and eyes.[5][21]

  • May cause skin and respiratory sensitization.[19][22]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[5] Recommended storage is often at refrigerated temperatures (2-8°C) or frozen (-20°C) for long-term stability.[4]

This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always refer to the specific SDS for the material being handled for complete safety information.

References

Sulbactam-d3: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulbactam (B1307), a well-established β-lactamase inhibitor, plays a crucial role in combating bacterial resistance by protecting β-lactam antibiotics from enzymatic degradation. The introduction of isotopically labeled compounds, such as Sulbactam-d3, offers a potential avenue for enhancing pharmacokinetic properties through the kinetic isotope effect. This technical guide provides an in-depth exploration of the core mechanism of action of Sulbactam, which serves as the foundation for understanding this compound. While direct comparative data for this compound remains limited in publicly available literature, this document will detail the established molecular interactions of Sulbactam and elucidate the theoretical implications of deuteration on its activity.

Introduction to Sulbactam and the Role of Deuteration

Sulbactam is a penicillanic acid sulfone that acts as a mechanism-based, irreversible inhibitor of many clinically relevant β-lactamase enzymes.[1] These enzymes are a primary mechanism of resistance in various bacteria, hydrolyzing the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[2] By inactivating β-lactamases, Sulbactam restores the efficacy of these antibiotics.[1]

Beyond its role as a β-lactamase inhibitor, Sulbactam also possesses intrinsic antibacterial activity against a select group of bacteria, most notably the Acinetobacter baumannii-calcoaceticus complex.[3] This activity is attributed to its ability to bind to and inhibit essential penicillin-binding proteins (PBPs), which are enzymes critical for bacterial cell wall synthesis.[3]

This compound is a deuterated analog of Sulbactam, where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[4] This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), where the increased mass of deuterium can slow down the rate of chemical reactions involving the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. In drug development, this can translate to altered metabolic stability and potentially improved pharmacokinetic profiles, such as a longer half-life.[4]

Core Mechanism of Action: A Dual Approach

The efficacy of Sulbactam, and by extension this compound, stems from a dual mechanism of action:

  • Irreversible Inhibition of β-Lactamases: Sulbactam acts as a "suicide inhibitor." It is recognized by the β-lactamase enzyme as a substrate. The enzyme's active site serine attacks the β-lactam ring of Sulbactam, leading to the formation of a covalent acyl-enzyme intermediate.[1] Unlike with a true substrate, this intermediate is stable and does not readily undergo hydrolysis. Instead, it can rearrange to form a more stable, irreversibly inactivated enzyme complex.[1] This effectively removes the β-lactamase from action, allowing the partner β-lactam antibiotic to reach its PBP targets.

  • Intrinsic Antibacterial Activity via PBP Inhibition: Sulbactam has a notable intrinsic activity against certain bacteria, particularly Acinetobacter baumannii.[3] This is due to its affinity for specific PBPs, namely PBP1 and PBP3.[3][5] By binding to these enzymes, Sulbactam disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and bacterial death.

Quantitative Data and Experimental Protocols

β-Lactamase Inhibition Kinetics of Sulbactam
β-Lactamase Class & EnzymeOrganismInhibition Constant (Ki)IC50Reference
Class A
TEM-1Escherichia coliData not consistently reportedVaries[6]
SHV-1Klebsiella pneumoniaeData not consistently reportedVaries[6]
Class C
AmpCEnterobacter cloacaeData not consistently reportedVaries[6]
Class D
OXA-typeAcinetobacter baumanniiWeak inhibitionHigh[6]

Note: The inhibitory activity of Sulbactam can vary significantly depending on the specific β-lactamase enzyme.

Penicillin-Binding Protein Affinity of Sulbactam
OrganismPBP TargetBinding Affinity (IC50 or Kd)Reference
Acinetobacter baumanniiPBP1High Affinity[3][5]
Acinetobacter baumanniiPBP3High Affinity[3][5]
Escherichia coliPBP2Low Affinity[1]
Experimental Protocols

A common method to determine the inhibitory activity of a compound like Sulbactam or this compound against β-lactamases is a spectrophotometric assay using a chromogenic substrate such as nitrocefin (B1678963).

  • Reagents and Materials:

    • Purified β-lactamase enzyme

    • Nitrocefin (chromogenic β-lactam substrate)

    • Inhibitor (Sulbactam or this compound) at various concentrations

    • Phosphate (B84403) buffer (pH 7.0)

    • 96-well microplate

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare solutions of the β-lactamase enzyme and the inhibitor in phosphate buffer.

    • Add a fixed amount of the β-lactamase enzyme to each well of the microplate.

    • Add varying concentrations of the inhibitor to the wells and incubate for a defined period to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding a solution of nitrocefin to each well.

    • Immediately measure the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change that can be quantified.

    • The rate of nitrocefin hydrolysis is proportional to the remaining active enzyme.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The binding affinity of Sulbactam or this compound to PBPs can be assessed using a competition assay with a labeled β-lactam, such as Bocillin FL (a fluorescent penicillin derivative).

  • Reagents and Materials:

    • Bacterial membrane preparations containing PBPs

    • Bocillin FL (or other labeled β-lactam)

    • Unlabeled competitor (Sulbactam or this compound) at various concentrations

    • SDS-PAGE apparatus

    • Fluorescence imager

  • Procedure:

    • Isolate bacterial membranes containing the PBPs of interest.

    • Incubate the membrane preparations with varying concentrations of the unlabeled competitor (Sulbactam or this compound).

    • Add a fixed concentration of Bocillin FL to the mixture and incubate to allow for binding to the available PBPs.

    • Stop the reaction and separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • The intensity of the fluorescent signal for each PBP band will decrease as the concentration of the unlabeled competitor increases.

    • Quantify the band intensities to determine the IC50 value, which represents the concentration of the competitor required to inhibit 50% of the Bocillin FL binding.

Visualizing the Mechanism and Workflows

Signaling Pathway: β-Lactamase Inhibition

G cluster_bacterium Bacterium BL β-Lactamase Antibiotic β-Lactam Antibiotic BL->Antibiotic Hydrolysis (Inactivation) Sulbactam Sulbactam / this compound Sulbactam->BL Irreversible Inhibition PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Sulbactam irreversibly inhibits β-lactamase, protecting the β-lactam antibiotic.

Signaling Pathway: Intrinsic Antibacterial Activity

G cluster_acinetobacter Acinetobacter baumannii Sulbactam_intrinsic Sulbactam / this compound PBP1_PBP3 PBP1 & PBP3 Sulbactam_intrinsic->PBP1_PBP3 Binding and Inhibition Peptidoglycan Peptidoglycan Cross-linking PBP1_PBP3->Peptidoglycan Essential for CellWall_integrity Cell Wall Integrity Peptidoglycan->CellWall_integrity Maintains Bacterial_lysis Bacterial Lysis CellWall_integrity->Bacterial_lysis Loss of integrity leads to

Caption: Sulbactam's intrinsic activity via inhibition of PBP1 and PBP3 in A. baumannii.

Experimental Workflow: β-Lactamase Inhibition Assay

G cluster_workflow Workflow: β-Lactamase Inhibition Assay start Start prep_reagents Prepare Enzyme, Inhibitor, and Nitrocefin Solutions start->prep_reagents add_enzyme Add β-Lactamase to Microplate Wells prep_reagents->add_enzyme add_inhibitor Add Serial Dilutions of Inhibitor add_enzyme->add_inhibitor incubate Incubate add_inhibitor->incubate add_nitrocefin Add Nitrocefin incubate->add_nitrocefin measure Measure Absorbance (486 nm) Kinetically add_nitrocefin->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Spectrophotometric assay workflow for determining β-lactamase inhibition.

Implications of Deuteration on Sulbactam's Mechanism of Action

The primary rationale for developing deuterated drugs is to leverage the kinetic isotope effect to alter a drug's metabolic profile. While the metabolism of Sulbactam has not been extensively characterized, it is known to be primarily excreted unchanged in the urine.[7][8] However, any metabolic processes that do occur and involve the cleavage of a C-H bond at a deuterated position could be slowed in this compound.

Potential consequences of deuteration could include:

  • Increased Half-Life: A reduced rate of metabolism could lead to a longer plasma half-life for this compound compared to Sulbactam. This might allow for less frequent dosing regimens.

  • Altered Metabolite Profile: Deuteration could potentially shift the metabolic pathway, leading to a different ratio of metabolites, which may or may not have clinical implications.

  • No Direct Impact on Target Binding: The substitution of hydrogen with deuterium is unlikely to directly affect the binding affinity of this compound to β-lactamases or PBPs, as these interactions are primarily governed by the overall molecular shape and electronic properties, which are not significantly altered by deuteration. The core inhibitory mechanisms are expected to remain the same.

It is crucial to emphasize that these are theoretical implications. Rigorous experimental studies comparing the pharmacokinetics, efficacy, and safety of this compound and Sulbactam are necessary to confirm these potential benefits.

Conclusion

This compound represents a strategic modification of a well-established β-lactamase inhibitor, with the potential for an improved pharmacokinetic profile. Its core mechanism of action is predicted to be identical to that of Sulbactam, involving the irreversible inhibition of β-lactamase enzymes and intrinsic antibacterial activity through the targeting of PBPs in susceptible organisms. While the theoretical advantages of deuteration are compelling, a comprehensive understanding of this compound's clinical potential awaits dedicated comparative studies. This guide provides the foundational knowledge of Sulbactam's mechanism, which is essential for any future research and development involving its deuterated counterpart.

References

A Technical Guide to the Physical and Chemical Features of Sulbactam-d3

Author: BenchChem Technical Support Team. Date: December 2025

Sulbactam-d3 is the deuterium-labeled version of Sulbactam, a well-established β-lactamase inhibitor. The incorporation of three deuterium (B1214612) atoms enhances its utility as an internal standard in quantitative bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Its near-identical chemical behavior to Sulbactam, combined with a distinct mass, allows for precise correction of variability during sample preparation and analysis.[2] This guide provides an in-depth overview of the core physical and chemical characteristics of this compound, its mechanism of action, and relevant experimental protocols for its application.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[3] As a stable isotope-labeled compound, its physical properties are nearly identical to those of unlabeled Sulbactam. The primary distinction lies in its molecular weight, which is increased by the mass of the three deuterium atoms.

Data Summary

The quantitative physical and chemical data for this compound and its parent compound, Sulbactam, are summarized below for direct comparison.

Table 1: Chemical Identifiers and Molecular Properties

PropertyThis compoundSulbactam
Chemical Name (2S-cis)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide-d3(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide[4][5]
Synonyms CP-45899-d3CP-45,899, Penicillanic Acid Dioxide, Betamaze[5][6]
Molecular Formula C₈H₈D₃NO₅SC₈H₁₁NO₅S[4][7]
Molecular Weight 236.26 g/mol [8]233.24 g/mol [4][5][7][8]
CAS Number Not Available (Often tracked by unlabeled CAS)68373-14-8[4][5][7]
InChI Key FKENQMMABCRJMK-RITPCOANSA-N (for unlabeled)[4][5]FKENQMMABCRJMK-RITPCOANSA-N[4][5]

Table 2: Physicochemical Data

PropertySulbactam Value
Appearance White to off-white crystalline powder[3][9]
Melting Point 148-151 °C[4][9][10]; 154-157 °C[11][12]
Solubility Water: Soluble (≥18 mg/mL)[11][12]PBS (pH 7.2): ~5 mg/mL[6]Organic Solvents: Soluble in DMSO, ethanol, methanol, and DMF (~30 mg/mL)[6][10]
pKa (Predicted) 2.62 ± 0.40[11][12]
Optical Rotation [α]D20 +251° (c=0.01 in pH 5.0 buffer)[9][11][12]
Storage Temperature 2-8°C[5][11][12] or -20°C[6][10]

Mechanism of Action: β-Lactamase Inhibition

The scientific relevance of this compound is intrinsically linked to the mechanism of action of Sulbactam. Bacteria develop resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic's core β-lactam ring.[13][14][15]

Sulbactam acts as a "suicide inhibitor."[4] It is structurally similar to penicillin and is recognized by the β-lactamase enzyme.[14] Sulbactam irreversibly binds to the active site of the enzyme, forming a stable, covalent acyl-enzyme complex.[14][16] This complex is resistant to hydrolysis, permanently inactivating the enzyme and preventing it from destroying co-administered β-lactam antibiotics.[5][14] This protective action restores the efficacy of the partner antibiotic against resistant bacterial strains.[13][15] While Sulbactam itself has weak intrinsic antibacterial activity, its primary role is to function as a shield for other antibiotics.[4][13]

G cluster_bacterium Resistant Bacterium B_Lactamase β-Lactamase Enzyme Antibiotic β-Lactam Antibiotic B_Lactamase->Antibiotic Inactivates Inactive_Complex Inactive Enzyme Complex B_Lactamase->Inactive_Complex Bacterium Bacterial Cell Wall Synthesis Cell_Lysis Bacterial Cell Lysis Bacterium->Cell_Lysis Leads to Antibiotic->Bacterium Inhibits Sulbactam Sulbactam Sulbactam->B_Lactamase Irreversibly Binds & Inactivates Sulbactam->Inactive_Complex G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_data 4. Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate & Reconstitute in Mobile Phase Centrifuge->Evaporate Inject Inject Sample Evaporate->Inject Column HPLC Column (C18) Separates Sulbactam from this compound Inject->Column Ionize Electrospray Ionization (Negative Mode) Column->Ionize Detect MRM Detection (Specific Transitions for Analyte & IS) Ionize->Detect Quantify Quantification (Peak Area Ratio of Sulbactam / this compound) Detect->Quantify

References

Sulbactam-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Use in Scientific Research Only

Introduction

Sulbactam-d3 is a deuterated analog of Sulbactam (B1307), a potent inhibitor of bacterial β-lactamase enzymes. This stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic and metabolic research, as well as a reliable internal standard for the quantitative analysis of Sulbactam in complex biological matrices by mass spectrometry. This technical guide provides an in-depth overview of this compound, its properties, and its applications in a research setting, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

This compound is structurally identical to Sulbactam, with the exception of three hydrogen atoms being replaced by deuterium (B1214612) atoms. This isotopic substitution results in a nominal mass increase of 3 Daltons, which allows for its differentiation from the unlabeled drug in mass spectrometric analyses.

PropertyValueReference
Chemical Name (2S,5R)-3,3-di(methyl-d3)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide[1]
Molecular Formula C₈H₈D₃NO₅S[1]
Molecular Weight 236.26 g/mol [1]
Mass Difference (from Sulbactam) +3.02 g/mol (approx.)
Typical Isotopic Purity ≥98%
Appearance White to off-white solid
Storage Conditions -20°C, protected from light and moisture[2]

Mechanism of Action: β-Lactamase Inhibition

Sulbactam is a competitive, irreversible inhibitor of many plasmid-mediated and some chromosomal β-lactamases.[3] These bacterial enzymes are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive. Sulbactam, sharing a similar β-lactam core structure, acts as a "suicide" inhibitor. It enters the active site of the β-lactamase and is acylated, forming a stable, covalent intermediate that is slow to hydrolyze. This effectively inactivates the enzyme, allowing the partner β-lactam antibiotic to exert its antibacterial effect.

G cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits cell wall synthesis (Target) Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes and inactivates antibiotic Sulbactam Sulbactam / this compound Sulbactam->Beta_Lactamase

Mechanism of β-Lactamase Inhibition by Sulbactam.

Synthesis of Deuterated Sulbactam

The synthesis of deuterated penicillanic acid derivatives, the precursors to Sulbactam, can be achieved through various methods. One approach involves the deuteration of a precursor like 6β-bromopenicillanic acid. The synthesis of this labeled precursor can be accomplished by refluxing the S-sulfoxide of benzyl (B1604629) 6α-bromopenicillanate in a solvent containing a deuterium source, such as D₂O.[4] Following deoxygenation and deprotection, the labeled 6α-bromopenicillanic acid is epimerized to the 6β-form.[4] Subsequent oxidation of the sulfur atom to a sulfone would yield the deuterated Sulbactam core structure.

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis

The following is a representative protocol for the quantification of Sulbactam in human plasma using this compound as an internal standard. This method is based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.[5][6][7]

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solution (10 µg/mL): Dilute the stock solution with the same solvent to a concentration of 10 µg/mL.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of the this compound working solution (e.g., 10 µL of 10 µg/mL).

  • Add 300-400 µL of ice-cold acetonitrile or methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100-200 µL of the mobile phase.

3. LC-MS/MS Analysis:

ParameterTypical Conditions
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Sulbactam) m/z 231.9 → 187.8
MRM Transition (this compound) m/z 234.9 → 190.8 (example, requires optimization)
Ion Source Temperature ~500°C

4. Data Analysis:

  • Quantify Sulbactam concentration by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of Sulbactam.

G Start Start Plasma_Sample Plasma Sample (100 µL) Start->Plasma_Sample Spike_IS Spike with this compound Working Solution Plasma_Sample->Spike_IS Protein_Precipitation Add Acetonitrile/Methanol (300-400 µL) Spike_IS->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis End End LC_MS_Analysis->End

Experimental Workflow for Sulbactam Quantification.

Quantitative Data and Method Performance

The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of quantitative methods by compensating for variability in sample preparation and matrix effects.[8] Below is a summary of typical performance characteristics for a validated LC-MS/MS method for Sulbactam in human plasma.

Performance ParameterTypical Value RangeReference
Lower Limit of Quantification (LLOQ) 0.20 - 0.25 µg/mL[5][6]
Calibration Curve Range 0.25 - 100 µg/mL[5]
Intra-day Precision (%RSD) ≤11.5%[5]
Inter-day Precision (%RSD) ≤11.5%[5]
Intra-day Accuracy (%RE) -11.5% to 12.5%[5]
Inter-day Accuracy (%RE) -11.5% to 12.5%[5]
Extraction Recovery 87.5% to 92.5%[6]

Logical Framework for Use in Research

The utility of this compound in research is based on the fundamental principles of isotope dilution mass spectrometry and the kinetic isotope effect.

G Sulbactam_d3 This compound Properties Key Properties Sulbactam_d3->Properties Mass_Shift Defined Mass Shift (+3 Da) Properties->Mass_Shift Chem_Identity Near-Identical Physicochemical Properties Properties->Chem_Identity Stability Enhanced Metabolic Stability (Kinetic Isotope Effect) Properties->Stability Applications Research Applications Internal_Standard Internal Standard for Quantitative Analysis (LC-MS, GC-MS) Mass_Shift->Internal_Standard Chem_Identity->Internal_Standard Tracer Tracer for Pharmacokinetic and Metabolic Studies Stability->Tracer Internal_Standard->Applications Tracer->Applications

References

The Biological Activity of Sulbactam-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulbactam-d3 is the deuterated form of Sulbactam (B1307), a well-established β-lactamase inhibitor. While this compound is primarily utilized as a stable isotope-labeled internal standard for analytical and research purposes, its distinct biological activity has not been extensively documented in publicly available literature.[1] This guide provides a comprehensive overview of the known biological activities of the parent compound, Sulbactam, and extrapolates the potential implications of deuteration on its pharmacokinetic and pharmacodynamic profile. The core biological functions of Sulbactam, including its mechanism as a β-lactamase inhibitor and its intrinsic antibacterial properties, are detailed, alongside relevant experimental protocols and data. The inclusion of deuterium (B1214612) is anticipated to influence its metabolic stability, potentially offering an altered pharmacokinetic profile due to the kinetic isotope effect.

Introduction to Sulbactam and the Role of Deuteration

Sulbactam is a penicillanic acid sulfone that acts as an irreversible inhibitor of a wide range of β-lactamase enzymes.[2][3] These enzymes are a primary mechanism of resistance in many bacteria to β-lactam antibiotics. By inactivating β-lactamases, Sulbactam restores the efficacy of co-administered β-lactam antibiotics.[3] Furthermore, Sulbactam itself exhibits intrinsic antibacterial activity against a limited number of bacterial species, most notably Acinetobacter baumannii.[4][5]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, can modify the physicochemical properties of a molecule. This modification can lead to a kinetic isotope effect, where the C-D bond is stronger and more resistant to cleavage than a C-H bond. In drug development, this can translate to a decreased rate of metabolism, potentially leading to a longer plasma half-life and altered pharmacokinetic profile. However, the core pharmacodynamic properties of the molecule are generally not expected to change significantly.

Mechanism of Action

The primary mechanism of action for Sulbactam is the inhibition of bacterial β-lactamase enzymes. Additionally, it possesses a secondary mechanism through its intrinsic antibacterial activity.

β-Lactamase Inhibition

Sulbactam is a "suicide inhibitor" that irreversibly binds to the active site of β-lactamase enzymes. This binding prevents the enzyme from hydrolyzing and inactivating co-administered β-lactam antibiotics. The process involves the acylation of a serine residue in the active site of the β-lactamase, leading to a stable, inactive enzyme-inhibitor complex.

G Sulbactam Sulbactam BetaLactamase β-Lactamase (Active) Sulbactam->BetaLactamase Irreversible Binding InactiveComplex Inactive Acyl-Enzyme Complex BetaLactamase->InactiveComplex BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Hydrolysis (Inactivation) BacterialCellWall Bacterial Cell Wall Synthesis BetaLactam->BacterialCellWall Inhibition BacterialLysis Bacterial Cell Lysis BacterialCellWall->BacterialLysis Disruption

Caption: Sulbactam's β-Lactamase Inhibition Pathway.

Intrinsic Antibacterial Activity

Sulbactam exhibits intrinsic bactericidal activity, particularly against Acinetobacter species, by binding to penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.[5] This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. A study on the bactericidal effect of sulbactam against Acinetobacter baumannii ATCC 19606 identified significant changes in the intensity of 54 proteins, including the reduction of ATP-binding cassette (ABC) transporters and ribosomal subunit proteins, which are crucial for nutrient import and protein synthesis.[6]

G Sulbactam Sulbactam PBPs Penicillin-Binding Proteins (PBP1, PBP3) Sulbactam->PBPs Binding Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Disruption Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Intrinsic Antibacterial Mechanism of Sulbactam.

Quantitative Data: In Vitro Activity of Sulbactam

As specific data for this compound is not available, the following tables summarize the in vitro activity of Sulbactam against various bacterial species. Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial's potency.

Table 1: MIC Values of Sulbactam and Sulbactam Combinations against various bacterial isolates.

OrganismAntibiotic CombinationMIC50 (µg/mL)MIC90 (µg/mL)Reference
A. baumannii-calcoaceticus complexSulbactam-durlobactam12[7]
A. baumannii-calcoaceticus complexSulbactam alone864[7]
Burkholderia cepacia complex and B. gladioliSulbactam-durlobactam28[8]
Burkholderia cepacia complex and B. gladioliSulbactam alone>64>64[8]

Table 2: Pharmacokinetic Parameters of Sulbactam in Humans.

ParameterValueReference
Half-life~1 hour[9][10]
Volume of Distribution (Central Compartment)~12 liters[9]
Protein Binding38%[11]
Excretion~75% unchanged in urine[9]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the biological activity of β-lactamase inhibitors like Sulbactam. These methods would be directly applicable to the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of this compound in microtiter plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

β-Lactamase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of β-lactamase activity.

G cluster_setup Assay Setup cluster_reaction Reaction Initiation & Measurement cluster_calc Calculation A Prepare reaction mixture: - Purified β-lactamase - Buffer solution B Add varying concentrations of this compound A->B C Pre-incubate to allow inhibitor binding B->C D Add chromogenic β-lactam substrate (e.g., Nitrocefin) C->D E Monitor absorbance change over time using a spectrophotometer D->E F Calculate rate of hydrolysis E->F G Determine IC50 value (concentration of inhibitor causing 50% inhibition) F->G

Caption: β-Lactamase Inhibition Assay Workflow.

Potential Impact of Deuteration on Sulbactam's Biological Activity

The primary anticipated effect of deuterating Sulbactam to form this compound is an alteration of its pharmacokinetic profile due to the kinetic isotope effect.

  • Metabolism: If the C-H bonds replaced with C-D bonds are involved in the rate-limiting step of Sulbactam's metabolism, deuteration could slow down this process. This may lead to a longer half-life and increased overall drug exposure (AUC).

  • Pharmacokinetics: A change in metabolism would directly impact pharmacokinetic parameters such as clearance and half-life. This could potentially allow for less frequent dosing.

  • Toxicity: If a toxic metabolite is formed during Sulbactam's metabolism, a slower rate of metabolism due to deuteration could potentially reduce the formation of this metabolite, leading to a better safety profile.

  • Efficacy: While the intrinsic antibacterial activity and β-lactamase inhibition mechanism are unlikely to be directly altered, a modified pharmacokinetic profile could influence in vivo efficacy.

It is crucial to note that these are potential effects, and without specific experimental data for this compound, they remain theoretical.

Conclusion

This compound is a valuable tool in the research and development of β-lactamase inhibitors, primarily serving as an internal standard. While direct data on its biological activity is scarce, a thorough understanding of its non-deuterated counterpart, Sulbactam, provides a strong foundation for its potential properties. The core biological functions of β-lactamase inhibition and intrinsic antibacterial activity are expected to be retained in this compound. The most significant impact of deuteration is likely to be on its pharmacokinetic profile, potentially offering advantages in terms of metabolic stability and half-life. Further research is warranted to fully elucidate the specific biological activity and clinical potential of this compound.

References

Sulbactam as a Beta-Lactamase Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbactam (B1307) is a semi-synthetic β-lactamase inhibitor that plays a crucial role in combating antibiotic resistance.[1] Structurally, it is a penicillanic acid sulfone.[2] While possessing weak intrinsic antibacterial activity against a limited number of bacterial species, its primary clinical utility lies in its ability to irreversibly inactivate a wide range of β-lactamase enzymes.[3][4] These enzymes, produced by bacteria, are the primary mechanism of resistance to β-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, sulbactam restores and extends the antibacterial spectrum of its partner antibiotics.[1] This guide provides a comprehensive technical overview of sulbactam, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its function.

Chemical Structure and Properties

Sulbactam's chemical structure is fundamental to its function. As a penicillanic acid derivative, it mimics the structure of β-lactam antibiotics, allowing it to bind to the active site of β-lactamase enzymes.[2]

Table 1: Physicochemical Properties of Sulbactam

PropertyValue
Chemical Formula C₈H₁₁NO₅S
Molar Mass 233.24 g/mol [5]
Melting Point 148-151 °C[6]
Water Solubility Soluble[7]
Appearance White crystalline solid[7]

Mechanism of Action

Sulbactam functions through a dual mechanism: inhibition of β-lactamase enzymes and intrinsic antibacterial activity through binding to Penicillin-Binding Proteins (PBPs).

Beta-Lactamase Inhibition

Sulbactam is a "suicide inhibitor," meaning it forms a stable, irreversible covalent bond with the β-lactamase enzyme, leading to its inactivation.[2][3] The process begins with the formation of a reversible Michaelis-type complex, which then progresses to an acyl-enzyme intermediate that is resistant to hydrolysis, effectively sequestering the enzyme.[2][8]

G cluster_inhibition Inhibition Pathway cluster_antibiotic_action Antibiotic Action Pathway Sulbactam Sulbactam ReversibleComplex Reversible Michaelis Complex Sulbactam->ReversibleComplex Binds to active site BetaLactamase β-Lactamase (Active) BetaLactamase->ReversibleComplex Hydrolysis Hydrolysis & Inactivation BetaLactamase->Hydrolysis AcylEnzyme Stable Acyl-Enzyme Intermediate ReversibleComplex->AcylEnzyme Forms covalent bond InactiveEnzyme Inactive β-Lactamase AcylEnzyme->InactiveEnzyme Irreversible inactivation BetaLactam β-Lactam Antibiotic BetaLactam->BetaLactamase Targeted by Target Bacterial Cell Wall Synthesis BetaLactam->Target Inhibits BacterialDeath Bacterial Cell Death Target->BacterialDeath

Mechanism of β-Lactamase Inhibition by Sulbactam
Intrinsic Antibacterial Activity

In addition to inhibiting β-lactamases, sulbactam exhibits intrinsic antibacterial activity, particularly against Acinetobacter baumannii, by binding to and inhibiting Penicillin-Binding Proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[8][9] This direct action contributes to its efficacy, especially in combination therapies.

Spectrum of Inhibitory Activity

Sulbactam is effective against a broad range of Ambler Class A β-lactamases and also shows some activity against Class C enzymes.[1] Its efficacy against Class D enzymes is generally weaker, and it is not effective against Class B metallo-β-lactamases.

Table 2: Sulbactam IC₅₀ Values for Selected β-Lactamases

β-Lactamase ClassEnzymeIC₅₀ (µM)Reference
Class A TEM-10.8[10]
SHV-10.1[10]
CTX-M-150.018[11]
Class C AmpC (E. coli)40[12]
P99 (E. cloacae)0.18[11]
Class D OXA-23130[11]
OXA-24>1000[11]

In Vitro Activity of Sulbactam Combinations

The clinical utility of sulbactam is realized when it is co-administered with a β-lactam antibiotic. The most common combinations are ampicillin-sulbactam and cefoperazone-sulbactam.

Table 3: MIC₉₀ Values for Sulbactam Combinations Against Selected Pathogens

OrganismAntibiotic CombinationMIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)Ampicillin-Sulbactam8/4[13]
Escherichia coliAmpicillin-Sulbactam32/16[14]
Klebsiella pneumoniaeAmpicillin-Sulbactam32/16[2]
Bacteroides fragilisAmpicillin-Sulbactam32/16[15]
Pseudomonas aeruginosaCefoperazone-Sulbactam>64/64[16][17]
Acinetobacter baumanniiCefoperazone-Sulbactam32/32[4]

Pharmacokinetics and Pharmacodynamics

Sulbactam is typically administered intravenously and exhibits pharmacokinetic properties similar to its partner antibiotics, such as ampicillin (B1664943).[3] It is widely distributed in body tissues and fluids and is primarily excreted unchanged in the urine.[16] The key pharmacodynamic parameter for sulbactam's efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an ampicillin-sulbactam combination.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Ampicillin and sulbactam analytical standards

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile water or other appropriate solvent

  • Multipipettor

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of ampicillin and sulbactam in a suitable solvent. For ampicillin-sulbactam testing, a 2:1 ratio of ampicillin to sulbactam is commonly used.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x concentrated antibiotic solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate to achieve a range of concentrations. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the prepared bacterial inoculum to each well, except for the sterility control well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.

G A Prepare 2x Antibiotic Stock Solution (Ampicillin-Sulbactam 2:1) C Add 100µL of 2x antibiotic to first column A->C B Dispense 100µL CAMHB into 96-well plate B->C D Perform Serial Two-fold Dilutions C->D G Inoculate wells with 5µL of bacterial suspension D->G E Prepare Bacterial Inoculum (0.5 McFarland) F Dilute Inoculum to final concentration E->F F->G H Incubate at 35°C for 16-20 hours G->H I Read MIC (Lowest concentration with no visible growth) H->I

Broth Microdilution MIC Testing Workflow
Protocol 2: β-Lactamase Inhibition Assay using Nitrocefin (B1678963)

This spectrophotometric assay measures the ability of sulbactam to inhibit the hydrolysis of the chromogenic cephalosporin, nitrocefin, by a β-lactamase enzyme.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin solution

  • Sulbactam solution of varying concentrations

  • Phosphate (B84403) buffer (pH 7.0)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, the β-lactamase enzyme at a fixed concentration, and varying concentrations of sulbactam.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add a fixed concentration of nitrocefin solution to each well to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis: Calculate the initial rate of nitrocefin hydrolysis for each sulbactam concentration. Plot the percentage of inhibition against the logarithm of the sulbactam concentration to determine the IC₅₀ value (the concentration of sulbactam that inhibits 50% of the enzyme activity).

G A Prepare reaction mixtures: Buffer + β-lactamase + varying [Sulbactam] B Pre-incubate to allow enzyme-inhibitor interaction A->B C Add Nitrocefin to initiate reaction B->C D Measure absorbance change at 486 nm over time C->D E Calculate initial reaction rates D->E F Plot % Inhibition vs. log[Sulbactam] E->F G Determine IC₅₀ value F->G G Sulbactam Sulbactam PBP Penicillin-Binding Proteins (PBPs) Sulbactam->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis Sulbactam->Peptidoglycan PBP->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Stress Cell Wall Stress CellWall->Stress Disruption leads to Viability Decreased Cell Viability CellWall->Viability Loss of integrity leads to TCS Two-Component Systems (e.g., Cpx, Bae) Stress->TCS Activates Sigma Alternative Sigma Factors (e.g., σE) Stress->Sigma Activates Response Stress Response Regulons TCS->Response Induce Sigma->Response Induce Repair Cell Wall Repair Mechanisms Response->Repair Upregulate Efflux Efflux Pump Upregulation Response->Efflux Upregulate

References

The Deuterium Switch: An In-Depth Technical Guide to the Impact of Deuterium Substitution on Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic substitution of hydrogen with its stable, heavy isotope deuterium (B1214612) has emerged as a powerful tool in modern drug discovery and development. This "deuterium switch" can significantly alter a drug's metabolic fate, leading to profound improvements in its pharmacokinetic profile. The underlying principle is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows enzymatic cleavage compared to the carbon-hydrogen (C-H) bond. This can result in a longer drug half-life, increased systemic exposure, reduced dosing frequency, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative impact of deuterium substitution on pharmacokinetics, exemplified by the FDA-approved drug deutetrabenazine and other deuterated compounds.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of deuteration in drug design lies in the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, necessitating a higher activation energy for its cleavage.[1] When C-H bond breaking is the rate-limiting step in a drug's metabolism, typically mediated by enzymes such as the cytochrome P450 (CYP) family, replacing hydrogen with deuterium can significantly slow down this process.[2][3] This primary KIE is the cornerstone of the "deuterium switch" strategy, offering a rational approach to improving a drug's pharmacokinetic properties.[4]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A kH/kD ratio greater than 1 indicates a normal KIE, signifying a slower reaction rate for the deuterated molecule.[5] This seemingly subtle atomic substitution can lead to clinically significant improvements in a drug's performance.

Quantitative Impact on Pharmacokinetics: A Comparative Analysis

The therapeutic advantages of deuterium substitution are best illustrated through the quantitative comparison of pharmacokinetic (PK) parameters between deuterated and non-deuterated drugs. The following tables summarize key PK data from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine (B1681281) in Healthy Volunteers [6][7]

ParameterDeutetrabenazine (SD-809) (25 mg, single dose)Tetrabenazine (TBZ) (25 mg, single dose)Fold Change (Deuterated/Non-deuterated)
Total Active Metabolites (α+β)-HTBZ
Cmax (ng/mL)74.661.6~1.2
AUCinf (ng·hr/mL)542261~2.1
t1/2 (hours)8.64.8~1.8

Table 2: Pharmacokinetic Parameters of d3-Enzalutamide vs. Enzalutamide in Rats [8]

Parameterd3-Enzalutamide (10 mg/kg, oral)Enzalutamide (10 mg/kg, oral)Fold Change (Deuterated/Non-deuterated)
Cmax (ng/mL)1.35x higherBaseline1.35
AUC0–t (ng·hr/mL)2.02x higherBaseline2.02
In vitro CLint (rat liver microsomes)49.7% lowerBaseline0.50
In vitro CLint (human liver microsomes)72.9% lowerBaseline0.27

Table 3: Pharmacokinetic Parameters of d9-Methadone vs. Methadone in Mice [9][10]

Parameterd9-Methadone (intravenous)Methadone (intravenous)Fold Change (Deuterated/Non-deuterated)
Cmax (plasma)4.4x higherBaseline4.4
AUC (plasma)5.7x higherBaseline5.7
Clearance (L/h/kg)0.9 ± 0.34.7 ± 0.8~0.19
Brain-to-plasma ratio0.35 ± 0.122.05 ± 0.62~0.17
LD50 (mg/kg)24.811.62.1

Experimental Protocols

The evaluation of deuterated drug candidates requires rigorous experimental protocols to quantify the impact of deuterium substitution on metabolic stability and pharmacokinetics.

In Vitro Metabolic Stability Assay

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog using liver microsomes.[11]

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Pooled human liver microsomes

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: Prepare stock solutions of the test compounds. In microcentrifuge tubes, combine phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL). Pre-warm the mixture at 37°C.[12]

  • Initiation of Metabolic Reaction: Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and immediately add them to the quenching solution to stop the reaction.[13]

  • Sample Processing: Centrifuge the samples to pellet precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint). Compare the t½ and CLint values between the deuterated and non-deuterated compounds.[12]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration to rats.[12]

Materials:

  • Test compounds (deuterated and non-deuterated) formulated for oral administration

  • Male Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge and freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing: Acclimate rats to housing conditions. Fast animals overnight before dosing. Administer a single oral dose of the test compound via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma. Analyze the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance). Compare the parameters of the deuterated and non-deuterated compounds.[12]

Visualizing the Impact: Signaling and Metabolic Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the mechanisms affected by deuterium substitution.

cluster_0 Tetrabenazine Metabolism cluster_1 Deutetrabenazine Metabolism TBZ Tetrabenazine HTBZ α- and β-HTBZ (Active Metabolites) TBZ->HTBZ Carbonyl Reductase Inactive_Metabolites Inactive O-demethylated Metabolites HTBZ->Inactive_Metabolites CYP2D6 d_TBZ Deutetrabenazine (d6-methoxy groups) d_HTBZ d-α- and d-β-HTBZ (Active Metabolites) d_TBZ->d_HTBZ Carbonyl Reductase d_Inactive_Metabolites Inactive O-demethylated Metabolites d_HTBZ->d_Inactive_Metabolites CYP2D6 (Slower)

Metabolism of tetrabenazine vs. deutetrabenazine.

cluster_vesicle Vesicle Synaptic Vesicle VMAT2 VMAT2 Transporter Dopamine_vesic Vesicular Dopamine VMAT2->Dopamine_vesic Sequestration Proton H+ Proton->VMAT2 Proton Gradient Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 Uptake TBZ_metabolites Tetrabenazine Metabolites (α- and β-HTBZ) TBZ_metabolites->VMAT2 Inhibition

Mechanism of action of VMAT2 and its inhibition.

Paroxetine (B1678475) Paroxetine Catechol_Intermediate Catechol Intermediate (Inactive) Paroxetine->Catechol_Intermediate Metabolism CYP2D6 CYP2D6 Enzyme Paroxetine->CYP2D6 Inhibition Catechol_Intermediate->CYP2D6 Forms Inhibition_Complex Mechanism-Based Inhibition Complex CYP2D6->Inhibition_Complex Inactivation

Metabolism and CYP2D6 inhibition by paroxetine.

Conclusion

Deuterium substitution represents a validated and powerful strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. By leveraging the kinetic isotope effect, researchers can rationally design molecules with improved metabolic stability, leading to increased half-life and exposure, and potentially a better safety and tolerability profile. The success of deutetrabenazine serves as a landmark for the "deuterium switch" approach, and numerous other deuterated compounds are currently in various stages of clinical development. A thorough understanding of the underlying principles, coupled with rigorous in vitro and in vivo experimental evaluation, is crucial for successfully harnessing the benefits of deuteration to develop safer and more effective medicines.

References

Sulbactam-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulbactam-d3, a deuterated form of the β-lactamase inhibitor Sulbactam. This document details its molecular characteristics, its critical role in bioanalytical assays, and the experimental protocols for its use.

Core Molecular Data

This compound is a stable isotope-labeled version of Sulbactam, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection without altering its chemical properties.

ParameterValueReference
Molecular Formula C₈H₈D₃NO₅S[1]
Molecular Weight 236.26 g/mol [1]

Mechanism of Action of Sulbactam

Sulbactam is a competitive, irreversible inhibitor of a wide range of β-lactamase enzymes produced by bacteria. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the antibiotic's β-lactam ring, rendering it inactive. By binding to and inactivating these enzymes, Sulbactam protects co-administered β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains. While Sulbactam itself possesses weak intrinsic antibacterial activity, its synergistic effect with antibiotics like ampicillin (B1664943) and cefoperazone (B1668861) is its primary clinical value.

Application of this compound in Bioanalysis

This compound is an essential tool for the accurate quantification of Sulbactam in biological matrices such as plasma, serum, and urine. Its use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is considered the gold standard for bioanalytical studies. The key advantage of using a deuterated internal standard is its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery and matrix effects. This leads to enhanced precision and accuracy in the analytical method.

Experimental Protocol: Quantification of Sulbactam using this compound Internal Standard

The following protocol outlines a typical LC-MS/MS method for the quantification of Sulbactam in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of a human plasma sample, add 200 µL of acetonitrile (B52724) containing the this compound internal standard.

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A validated LC-MS/MS method is used for the separation and quantification of Sulbactam and this compound. The specific parameters for the chromatographic column, mobile phase composition, and mass spectrometer settings should be optimized to achieve the desired sensitivity and selectivity.

Bioanalytical Method Validation Parameters

The performance of the LC-MS/MS method for Sulbactam quantification using a deuterated internal standard is summarized in the table below. These parameters are crucial for ensuring the reliability and reproducibility of the bioanalytical data.

ParameterMatrixTypical Value
Linearity Range Human Plasma0.05 - 100 µg/mL
Lower Limit of Quantification (LLOQ) Human Plasma0.05 - 0.25 µg/mL
Correlation Coefficient (r²) Human Plasma> 0.99
Intra-day Precision (%RSD) Human Plasma≤ 17.4% at LLOQ, ≤ 11.5% at other QC levels
Inter-day Precision (%RSD) Human Plasma≤ 17.4% at LLOQ, ≤ 11.5% at other QC levels
Intra-day Accuracy (%RE) Human Plasma-18.1% to 18.7% at LLOQ, -11.5% to 12.5% at other QC levels
Inter-day Accuracy (%RE) Human Plasma-18.1% to 18.7% at LLOQ, -11.5% to 12.5% at other QC levels

RSD: Relative Standard Deviation; RE: Relative Error; QC: Quality Control

Pharmacokinetic Parameters of Sulbactam

The use of deuterated internal standards like this compound has enabled precise characterization of Sulbactam's pharmacokinetic profile. When co-administered with ampicillin, Sulbactam exhibits similar pharmacokinetic properties.

Pharmacokinetic ParameterValue
Half-life (t½) Approximately 1 hour
Protein Binding ~38%
Excretion Primarily unchanged in urine (~75-85%)
Volume of Distribution (Vd) 18 - 27 L

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the use of this compound for bioanalytical quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Quantification

Bioanalytical Workflow for Sulbactam Quantification

signaling_pathway cluster_bacteria Bacterial Cell beta_lactamase β-Lactamase Enzyme beta_lactam_antibiotic β-Lactam Antibiotic (e.g., Ampicillin) beta_lactam_antibiotic->beta_lactamase Hydrolysis (Inactivation) pbp Penicillin-Binding Proteins (PBPs) beta_lactam_antibiotic->pbp Inhibition sulbactam Sulbactam sulbactam->beta_lactamase Irreversible Inhibition cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Inhibition leads to

Mechanism of Action of Sulbactam with a β-Lactam Antibiotic

References

Methodological & Application

Application Note: High-Throughput Quantification of Sulbactam in Human Plasma using Sulbactam-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sulbactam in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Sulbactam-d3, is employed. The protocol outlines a straightforward protein precipitation extraction procedure, followed by optimized chromatographic and mass spectrometric conditions suitable for high-throughput bioanalysis in clinical and pharmaceutical research.

Introduction

Sulbactam is a β-lactamase inhibitor frequently co-administered with β-lactam antibiotics to combat bacterial resistance. Accurate measurement of Sulbactam concentrations in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and overall drug efficacy and safety assessment. LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its superior sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative LC-MS/MS assays. The SIL-IS chromatographically co-elutes with the analyte and exhibits nearly identical behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and improving the accuracy and precision of the method.

Experimental

Materials and Reagents
  • Sulbactam (Reference Standard, purity ≥98%)

  • This compound (Internal Standard, purity ≥98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (Analytical grade)

  • Human plasma (K2EDTA as anticoagulant)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Sulbactam and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is recommended for optimal separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient elution is typically employed to achieve efficient separation of Sulbactam from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

The MRM transitions for Sulbactam and this compound are monitored for quantification.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for Sulbactam using this compound as the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sulbactam232.1140.0100-15
This compound235.1140.0100-15

Table 1: Optimized MRM Parameters for Sulbactam and this compound.

ParameterResult
Linearity Range0.25 - 100 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.25 µg/mL

Table 2: Linearity and Lower Limit of Quantification.

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ≤ 17.4≤ 17.4-18.1 to 18.7
Low QC≤ 11.5≤ 11.5-11.5 to 12.5
Medium QC≤ 11.5≤ 11.5-11.5 to 12.5
High QC≤ 11.5≤ 11.5-11.5 to 12.5

Table 3: Accuracy and Precision of the Method.

Experimental Workflow Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results logical_relationship cluster_quantification Quantification sulbactam Sulbactam (Analyte) sample_prep Sample Preparation sulbactam->sample_prep sulbactam_d3 This compound (Internal Standard) sulbactam_d3->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms signal_sulbactam Signal (Sulbactam) lc_ms->signal_sulbactam signal_sulbactam_d3 Signal (this compound) lc_ms->signal_sulbactam_d3 ratio Signal Ratio (Analyte/IS) signal_sulbactam->ratio signal_sulbactam_d3->ratio concentration Analyte Concentration ratio->concentration

Application Note: Quantitative Analysis of Sulbactam in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of sulbactam (B1307) in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, sulbactam-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation.[1][2] The described method, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Sulbactam is a β-lactamase inhibitor that is frequently co-administered with β-lactam antibiotics to prevent their degradation by bacterial enzymes.[1][3] Accurate and reliable quantification of sulbactam in biological matrices is essential for evaluating its pharmacokinetic properties and ensuring therapeutic efficacy.[1] The "gold standard" for quantitative bioanalysis using LC-MS/MS is the use of a stable isotope-labeled internal standard.[3][4] Sulbactam-d5, a deuterated analog of sulbactam, is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variations.[2][3] This document provides a comprehensive protocol for the quantification of sulbactam in human plasma using sulbactam-d5 as an internal standard.

Experimental

Materials and Reagents

  • Sulbactam reference standard

  • Sulbactam-d5 internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for the extraction of sulbactam from human plasma.[2][5][6]

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard, sulbactam-d5.[2]

  • Vortex the mixture for 30 seconds to precipitate proteins.[2]

  • Centrifuge the samples at 10,000 rpm for 10 minutes.[2]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[2]

Liquid Chromatography

Chromatographic separation is achieved using a C18 analytical column.

  • Column: ACQUITY UPLC HSS T3 C18, 2.1 × 100 mm, 1.8 µm (or equivalent)[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically used.

  • Flow Rate: 0.2 - 0.5 mL/min[2]

  • Injection Volume: 5-10 µL[2]

Mass Spectrometry

The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).[2][5] Quantification is performed in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI), Negative[2]

  • MRM Transitions:

    • Sulbactam: m/z 231.9 → 187.8[2]

    • Sulbactam-d5: The precursor and product ions for sulbactam-d5 will be shifted by the number of deuterium (B1214612) atoms.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for sulbactam quantification using a deuterated internal standard, compiled from various studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Biological MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
Human Plasma0.25 - 100[2][5][6]0.25[2][5][6]> 0.99[2]
Human Plasma0.5 - 50[7][8]0.5[7][8]Not Reported
Human Plasma0.0510 - 6.1552[2]0.0510[2]Not Reported

Table 2: Accuracy and Precision

Biological MatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Human PlasmaLLOQ≤ 17.4[2][5]≤ 17.4[2][5]-18.1 to 18.7[2][5]
Human PlasmaQuality Control Levels≤ 11.5[2][5]≤ 11.5[2][5]-11.5 to 12.5[2][5]

Experimental Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Sulbactam-d5 Internal Standard plasma->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: A generalized workflow for the quantitative analysis of sulbactam in human plasma.

G cluster_bacterium Bacterium beta_lactamase β-Lactamase Enzyme hydrolysis Antibiotic Hydrolysis (Inactivation) beta_lactamase->hydrolysis Causes inhibition Inhibition beta_lactamase->inhibition beta_lactam_antibiotic β-Lactam Antibiotic beta_lactam_antibiotic->beta_lactamase Target sulbactam Sulbactam sulbactam->beta_lactamase Binds to & Inhibits inhibition->hydrolysis Prevents

Caption: Mechanism of action of sulbactam as a β-lactamase inhibitor.

Conclusion

The LC-MS/MS method utilizing sulbactam-d5 as an internal standard provides a robust, accurate, and precise platform for the quantification of sulbactam in human plasma.[2] The detailed protocol and performance data presented in this application note offer a solid foundation for researchers and drug development professionals to establish reliable bioanalytical methods for sulbactam.[2] This methodology is well-suited for a variety of research applications requiring the accurate measurement of sulbactam concentrations.

References

Application of Sulbactam-d3 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Sulbactam-d3 as an internal standard in pharmacokinetic (PK) studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis, ensuring the highest accuracy and precision in determining drug concentrations in biological matrices.

Introduction to Sulbactam (B1307) and the Role of Deuterated Internal Standards

Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to combat bacterial resistance. It works by irreversibly binding to and inactivating β-lactamase enzymes, thereby protecting the antibiotic from degradation. Accurate characterization of Sulbactam's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

Pharmacokinetic studies rely on the precise measurement of drug concentrations in biological fluids like plasma and urine over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical method due to its high sensitivity and selectivity. However, variability can be introduced during sample preparation and analysis due to factors like matrix effects (ion suppression or enhancement) and instrument fluctuations.

To correct for this variability, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound, a deuterated analog of Sulbactam, is the ideal internal standard for this purpose. Being chemically identical to Sulbactam, it co-elutes during chromatography and experiences the same matrix effects and ionization efficiencies. Because it has a different mass, the mass spectrometer can distinguish it from the non-labeled drug. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.

Application Notes

The primary application of this compound is as an internal standard for the quantitative analysis of Sulbactam in biological matrices (e.g., plasma, urine) using LC-MS/MS. This is essential for:

  • Pharmacokinetic Studies: Determining key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½)[1][2][3].

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic drug product to a reference product.

  • Therapeutic Drug Monitoring (TDM): Optimizing patient dosing by maintaining drug concentrations within the therapeutic window.

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the pharmacokinetics of Sulbactam[1].

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of Sulbactam from human studies. While these studies may not have all used this compound as the internal standard, they provide a baseline for the expected pharmacokinetic profile of Sulbactam. The use of a deuterated internal standard is expected to enhance the precision and accuracy of such measurements.

Pharmacokinetic ParameterValue (Mean ± SD)ConditionsReference
Half-life (t½) 1.14 ± 0.14 hours1.0 g Sulbactam / 2.0 g Ampicillin IV[3]
1.26 ± 0.18 hours0.5 g Sulbactam / 1.0 g Ampicillin IM[3]
~1 hourParenteral administration[1][2][4]
Volume of Distribution (Vβ) 19.67 ± 3.24 Liters1.0 g Sulbactam / 2.0 g Ampicillin IV[3]
22.27 ± 4.12 Liters0.5 g Sulbactam / 1.0 g Ampicillin IM[3]
Plasma Clearance (CLp) 198.83 ± 26.27 mL/min1.0 g Sulbactam / 2.0 g Ampicillin IV[3]
208.00 ± 28.73 mL/min0.5 g Sulbactam / 1.0 g Ampicillin IM[3]
Renal Clearance (CLr) 173.50 ± 19.66 mL/min1.0 g Sulbactam / 2.0 g Ampicillin IV[3]
179.50 ± 20.26 mL/min0.5 g Sulbactam / 1.0 g Ampicillin IM[3]
Urinary Excretion ~75% (unchanged)Parenteral dose[1][2]

Experimental Protocols

Below are detailed protocols for a typical pharmacokinetic study of Sulbactam using this compound as an internal standard.

Sample Preparation (Protein Precipitation)

This is a common and effective method for extracting Sulbactam from plasma samples.

Materials:

  • Human plasma samples (blank, calibration standards, quality controls, and unknown study samples)

  • Sulbactam and this compound reference standards

  • Acetonitrile (B52724) (LC-MS grade), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Working Solutions:

    • Prepare a stock solution of Sulbactam in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a stock solution of this compound.

    • From the stock solutions, prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of Sulbactam into blank human plasma.

    • Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

  • Sample Extraction:

    • To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

Typical LC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from low to high organic content (e.g., 5% to 95% B) over a few minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Sulbactam and this compound. The exact mass transitions should be optimized for the specific instrument.

    • Sulbactam: m/z [M-H]⁻ → product ion

    • This compound: m/z [M+3-H]⁻ → product ion

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis and Pharmacokinetic Parameter Calculation
  • Quantification: Generate a calibration curve by plotting the peak area ratio of Sulbactam to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Concentration Determination: Determine the concentration of Sulbactam in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Pharmacokinetic Analysis: Use the resulting plasma concentration-time data to calculate pharmacokinetic parameters using non-compartmental or compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of Sulbactam using this compound as an internal standard.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting A Plasma Sample Collection (at various time points) B Spiking with this compound (Internal Standard) A->B C Protein Precipitation (with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Acquisition (Peak Area Ratios) F->G H Calibration Curve Generation G->H I Concentration Calculation H->I J Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) I->J K Final Report J->K G cluster_0 Sample Processing cluster_1 LC-MS/MS Detection cluster_2 Quantification Analyte Sulbactam (Analyte) Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects Analyte->Matrix IS This compound (IS) IS->Extraction IS->Matrix MS_Analyte Analyte Signal Extraction->MS_Analyte MS_IS IS Signal Extraction->MS_IS Matrix->MS_Analyte Matrix->MS_IS Ratio Signal Ratio (Analyte / IS) MS_Analyte->Ratio MS_IS->Ratio Result Accurate Concentration Ratio->Result Corrects for Variability

References

Application Note: Quantitative Analysis of Sulbactam in Human Plasma Using Sulbactam-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbactam (B1307) is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to overcome antibiotic resistance in bacteria.[1] Accurate quantification of sulbactam in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical efficacy assessment.[1] This application note details a robust and reliable method for the quantitative analysis of sulbactam in human plasma using a stable isotope-labeled internal standard, Sulbactam-d3, followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is considered best practice as it mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the results.[1][2]

Experimental Protocols

This section provides a detailed methodology for the sample preparation and analysis of sulbactam in human plasma.

Materials and Reagents
  • Sulbactam reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • Formic acid

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward, and effective method for extracting sulbactam from biological matrices like plasma.[2]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[3][4]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4][5]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 0.1% formic acid in water).

  • Injection: Inject a 5-10 µL aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is typically used for separation.[5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly employed.[4]

  • Flow Rate: A typical flow rate is between 0.2 - 0.5 mL/min.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of Sulbactam.[2][3]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Sulbactam and this compound. An example of an MRM transition for Sulbactam is m/z 231.9 → 187.8.[2][6] The corresponding transition for this compound would be monitored with a mass shift.

Quantitative Data Summary

The following table summarizes the performance characteristics of validated analytical methods for Sulbactam using a deuterated internal standard.

ParameterBiological MatrixResultReference
Linearity Range Human Plasma0.25 - 100 µg/mL[2]
Human Plasma0.0510 - 6.1552 µg/mL[2]
Human Plasma0.20 - 30.0 µg/mL
Lower Limit of Quantification (LLOQ) Human Plasma0.25 µg/mL[2][7]
Human Plasma0.0510 µg/mL[2]
Human Plasma0.20 µg/mL
Correlation Coefficient (r²) Human Plasma> 0.99[2]
Intra-day Precision (%RSD) Human Plasma≤ 17.4 (at LLOQ)[2]
Human Plasma≤ 11.5 (at QC levels)[2]
Human Plasma< 4.9%
Inter-day Precision (%RSD) Human Plasma≤ 17.4 (at LLOQ)[2]
Human Plasma≤ 11.5 (at QC levels)[2]
Human Plasma< 6.2%
Accuracy (%RE) Human Plasma-18.1 to 18.7 (at LLOQ)[2]
Human Plasma-11.5 to 12.5 (at QC levels)[2]
Human Plasma-9.9 to 1.0 (Intra-day)
Human Plasma-9.2 to 3.7 (Inter-day)
Extraction Recovery Human Plasma87.5% - 92.5%
Matrix Effect Human Plasma96.8% - 101.0%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the sample preparation and analysis workflow for Sulbactam.

Sulbactam_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Spike_IS Spike with this compound IS Plasma->Spike_IS Add_ACN Add Acetonitrile (400 µL) Spike_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS Inject into LC-MS/MS Reconstitute->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for Sulbactam analysis in plasma.

Signaling Pathway Diagram

The mechanism of action of Sulbactam does not involve a classical signaling pathway but rather a direct enzymatic inhibition. The following diagram illustrates this inhibitory relationship.

Sulbactam_Mechanism cluster_bacterial_resistance Bacterial Resistance Mechanism cluster_inhibition Sulbactam's Mechanism of Action Beta_Lactam_Antibiotic β-lactam Antibiotic Beta_Lactamase β-lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Inactive_Complex Inactive Sulbactam-Enzyme Complex Beta_Lactamase->Inactive_Complex Sulbactam Sulbactam Sulbactam->Beta_Lactamase Irreversible Inhibition Sulbactam->Inactive_Complex

Caption: Sulbactam's inhibition of β-lactamase.

References

Application Note: A Validated UPLC Method for the Rapid Estimation of Sulbactam in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulbactam is a β-lactamase inhibitor administered in combination with β-lactam antibiotics to overcome antibiotic resistance in bacteria that produce β-lactamase enzymes.[1] Accurate and reliable analytical methods are crucial for the quantification of Sulbactam in pharmaceutical dosage forms to ensure product quality and therapeutic efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This application note details a robust and validated UPLC method for the estimation of Sulbactam, providing a comprehensive protocol for researchers, scientists, and professionals in drug development and quality control.

Experimental Protocols

1. Materials and Reagents

  • Sulbactam reference standard (Assay 98-102%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (AR grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (Milli-Q or equivalent)

  • Sulbactam-containing pharmaceutical formulation (e.g., injection)

2. Instrumentation and Chromatographic Conditions A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis. The specific conditions are summarized in the table below.

Table 1: UPLC Chromatographic Conditions for Sulbactam Estimation

ParameterCondition
Column ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)[2] or HSSC18 (1.7 µm; 2.1 x 100mm)[3][4]
Mobile Phase 0.01N KH2PO4 Buffer: Methanol (70:30 v/v)[3][4]
Flow Rate 0.3 mL/min[3][4]
Injection Volume 3 µL[3][4]
Column Temperature Ambient
Detection Wavelength 248 nm[3]
Run Time Approximately 3 minutes

3. Preparation of Solutions

  • Buffer Preparation (0.01N KH2PO4): Dissolve an appropriate amount of KH2PO4 in water to achieve a 0.01N concentration.

  • Mobile Phase Preparation: Mix the 0.01N KH2PO4 buffer and Methanol in a 70:30 volume/volume ratio.[3][4] Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Sulbactam reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation (from Injection):

    • Take one vial of the pharmaceutical formulation (e.g., equivalent to 1000 mg of Sulbactam).[3]

    • Dissolve the contents in a 500 mL volumetric flask with a diluent (e.g., a mixture of Acetonitrile and water).[3]

    • Manually shake for 5 minutes and sonicate for another 5 minutes to ensure complete dissolution.[3]

    • Dilute the solution to the mark with the diluent to get the sample stock solution.[3]

    • Further dilute this stock solution with the diluent to bring the concentration within the calibration range of the method.[3]

    • Filter the final solution through a 0.2 µm nylon membrane filter before injection.[3]

Method Validation Summary

The developed UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Table 2: Summary of Method Validation Data for Sulbactam Estimation

Validation ParameterResult
Linearity Range 0.5 - 25 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 99.49%[3]
Precision (% RSD) 0.8%[3]
Limit of Detection (LOD) 0.19 µg/mL[3]
Limit of Quantification (LOQ) 0.56 µg/mL[3]
Retention Time Approximately 1.823 min[3]

Results and Discussion

The UPLC method provided a well-resolved peak for Sulbactam with a retention time of approximately 1.823 minutes, allowing for a rapid and efficient analysis.[3] The method demonstrated excellent linearity over the specified concentration range with a correlation coefficient greater than 0.999.[2] The accuracy of the method was confirmed by the high recovery percentage (99.49%), and the precision was established with a relative standard deviation of less than 2%.[3] The low LOD and LOQ values indicate the high sensitivity of the method.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the UPLC method development and validation for Sulbactam estimation.

UPLC_Method_Development_Workflow A Method Development Objective: Estimate Sulbactam B Literature Search & Method Scouting A->B C Selection of Initial Conditions: - Column (C18) - Mobile Phase (Buffer:Organic) - Detector Wavelength B->C D Optimization of Chromatographic Parameters C->D E System Suitability Testing D->E E->D If not suitable F Method Validation (ICH Guidelines) E->F If suitable G Sample Analysis: Pharmaceutical Formulation F->G H Data Analysis & Report Generation G->H

References

Application Note: High-Throughput Quantification of Sulbactam in Biological Matrices using LC-MS/MS with Sulbactam-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sulbactam (B1307) in biological matrices. The use of a stable isotope-labeled internal standard, Sulbactam-d3, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies and therapeutic drug monitoring.

Sulbactam is a β-lactamase inhibitor commonly used in combination with β-lactam antibiotics to combat bacterial resistance. Accurate quantification of Sulbactam in biological fluids is crucial for assessing its efficacy and safety. The use of a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry as it corrects for variability during sample preparation and potential matrix effects.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Sulbactam from plasma.[1]

  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase C18 column is typically used for the separation of Sulbactam.[2] Gradient elution is often employed to achieve optimal separation from endogenous matrix components.[2]

ParameterRecommended Condition
ColumnC18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% formic acid[2]
Mobile Phase BAcetonitrile with 0.1% formic acid[2]
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 10 µL[2]
Column TemperatureAmbient or controlled at 20°C
Mass Spectrometry Conditions

The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the detection of Sulbactam and this compound.[3]

Note on this compound MRM Transitions: While Sulbactam-d5 is the more commonly cited deuterated internal standard for Sulbactam analysis, the following Multiple Reaction Monitoring (MRM) transitions for this compound are inferred based on the known fragmentation of Sulbactam. The precursor ion for Sulbactam in negative ESI mode is [M-H]⁻ at m/z 232.1. The most common product ion is m/z 140.0. Assuming the three deuterium (B1214612) atoms in this compound are retained in the stable product ion, the expected MRM transition would be m/z 235.1 → 143.0. It is highly recommended to confirm these transitions empirically on the specific mass spectrometer being used.

ParameterSulbactamThis compound (Inferred)
Ionization ModeNegative Electrospray (ESI-)[3]Negative Electrospray (ESI-)
Precursor Ion (m/z)232.1[1]235.1
Product Ion (m/z)140.0[1]143.0
Alternative Product Ion (m/z)187.8190.8
Collision Energy (CE)-15 to -25 V-15 to -25 V
Declustering Potential (DP)-40 to -60 V-40 to -60 V

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for Sulbactam quantification, primarily using Sulbactam-d5 as the internal standard, which is expected to have similar performance to this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
Biological MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
Human Plasma0.25 - 1000.25> 0.99
Human Plasma0.5 - 50[4]0.5[4]Not Reported
Human Plasma0.0510 - 6.15520.0510Not Reported
Table 2: Accuracy and Precision
Biological MatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Human PlasmaLLOQ≤ 17.4≤ 17.4-18.1 to 18.7
Human PlasmaQuality Control Levels≤ 11.5≤ 11.5-11.5 to 12.5

Visualizations

Experimental Workflow for this compound Detection

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (100 µL) Add_IS Add this compound Internal Standard (20 µL) Sample->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_ACN Add Ice-Cold Acetonitrile (400 µL) Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometry Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Generate Concentration Data Quantification->Results

Caption: Experimental workflow for the quantification of Sulbactam using this compound.

Logical Relationship for LC-MS/MS Analysis

G cluster_sulbactam Sulbactam cluster_sulbactam_d3 This compound LC Liquid Chromatography ESI Electrospray Ionization (Negative Mode) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ion Beam Sulbactam_Precursor m/z 232.1 Q1->Sulbactam_Precursor Sulbactam_d3_Precursor m/z 235.1 Q1->Sulbactam_d3_Precursor Q2 Quadrupole 2 (Collision Cell - Fragmentation) Sulbactam_Product m/z 140.0 Q2->Sulbactam_Product Sulbactam_d3_Product m/z 143.0 Q2->Sulbactam_d3_Product Q3 Quadrupole 3 (Product Ion Selection) Detector Detector Q3->Detector Sulbactam_Precursor->Q2 Sulbactam_Product->Q3 Sulbactam_d3_Precursor->Q2 Sulbactam_d3_Product->Q3

Caption: Logical workflow of the tandem mass spectrometer for Sulbactam and this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Sulbactam using Sulbactam-d3 by Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbactam (B1307) is a β-lactamase inhibitor frequently co-administered with β-lactam antibiotics to combat bacterial resistance. Accurate quantification of Sulbactam in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Sulbactam-d3, is critical for achieving accurate and precise results by compensating for variability in sample preparation and instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of Sulbactam in biological matrices using this compound as an internal standard via multiple reaction monitoring (MRM).

Principle of the Method

This method utilizes the principles of isotope dilution mass spectrometry. A known amount of this compound is added to the samples, calibration standards, and quality controls. During sample preparation and analysis, any loss of the analyte (Sulbactam) will be mirrored by a proportional loss of the internal standard (this compound). In the mass spectrometer, the precursor ions of Sulbactam and this compound are selectively isolated, fragmented, and specific product ions are monitored. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of Sulbactam in the sample, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Sulbactam reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Analytical grade formic acid

  • Control biological matrix (e.g., human plasma)

Preparation of Stock and Working Solutions
  • Sulbactam Stock Solution (1 mg/mL): Accurately weigh and dissolve Sulbactam in a suitable solvent such as methanol or water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Sulbactam stock solution.

  • Working Solutions: Prepare serial dilutions of the Sulbactam stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. The IS working solution should be prepared by diluting the IS stock solution to an appropriate concentration based on the expected analyte concentration range in the samples.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting Sulbactam from plasma.[1]

  • Thaw plasma samples to room temperature and vortex to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient starts at 5% B, ramps up to 95% B, holds, and then re-equilibrates at the initial conditions.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of Sulbactam.

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor to product ion transitions should be optimized for the specific instrument. Based on the known fragmentation of Sulbactam, the following transitions are recommended for method development with this compound:

    • Scientific Rationale for Predicted this compound MRM Transition: The precursor ion of unlabeled Sulbactam is [M-H]⁻ at m/z 232.1. A common and stable product ion is observed at m/z 140.0. For this compound, the precursor ion will be [M-H]⁻ at m/z 235.1. The position of the three deuterium (B1214612) atoms will determine the mass of the product ion. Based on common synthetic labeling procedures, the deuterium atoms are likely on the penam (B1241934) core, which remains intact in the m/z 140 fragment. Therefore, the product ion for this compound is predicted to be m/z 143.0.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Sulbactam232.1140.0100
This compound 235.1 143.0 (Predicted) 100
  • MS Parameters: Instrument-dependent parameters such as collision energy (CE), declustering potential (DP), and cell exit potential (CXP) should be optimized for each transition to achieve maximum sensitivity. Representative values can be found in the quantitative data tables below.

Data Presentation

The following tables summarize the performance characteristics of validated LC-MS/MS methods for Sulbactam using a deuterated internal standard. While the data presented is for methods using Sulbactam-d5, it provides a strong indication of the expected performance for a method using this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Biological MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
Human Plasma0.25 - 1000.25> 0.99
Human Plasma0.0510 - 6.15520.0510Not Reported
Human Plasma0.5 to 500.5> 0.99

Table 2: Accuracy and Precision

Biological MatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Human PlasmaLLOQ≤ 17.4≤ 17.4-18.1 to 18.7
Human PlasmaQuality Control Levels≤ 11.5≤ 11.5-11.5 to 12.5

Table 3: Representative Mass Spectrometry Parameters (for Sulbactam/Sulbactam-d5)

ParameterRecommended Value
Collision Energy (CE)-15 to -25 V
Declustering Potential (DP)-40 to -60 V
Entrance Potential (EP)-10 V
Collision Cell Exit Potential (CXP)-5 to -15 V

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound IS Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Vortex_Centrifuge Vortex & Centrifuge Precipitation->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization Electrospray Ionization (ESI-) Chromatography->Ionization MRM_Detection MRM Detection Ionization->MRM_Detection Integration Peak Integration MRM_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for the quantification of Sulbactam using this compound.

mrm_logic cluster_sulbactam Sulbactam cluster_sulbactam_d3 This compound (Internal Standard) cluster_quantification Quantification S_Precursor Precursor Ion (m/z 232.1) S_Fragment Fragmentation (CID) S_Precursor->S_Fragment S_Product Product Ion (m/z 140.0) S_Fragment->S_Product Ratio Peak Area Ratio (Sulbactam / this compound) S_Product->Ratio IS_Precursor Precursor Ion (m/z 235.1) IS_Fragment Fragmentation (CID) IS_Precursor->IS_Fragment IS_Product Product Ion (m/z 143.0) IS_Fragment->IS_Product IS_Product->Ratio

Caption: Logical relationship of MRM for Sulbactam and this compound.

References

Application Notes and Protocols for Sulbactam-d3 in Antibiotic Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulbactam-d3 in antibiotic combination studies, with a focus on in vitro synergy testing and in vivo efficacy models. Detailed protocols for key experiments are provided, along with data presentation in structured tables and visualizations of experimental workflows.

Introduction

Sulbactam (B1307) is a β-lactamase inhibitor that irreversibly binds to and inactivates these bacterial enzymes, thereby protecting β-lactam antibiotics from degradation.[1] Sulbactam itself possesses intrinsic antibacterial activity against certain pathogens, notably Acinetobacter baumannii, by binding to penicillin-binding proteins (PBPs).[2][3] Combination therapy with sulbactam is a critical strategy to overcome resistance in multi-drug resistant (MDR) organisms.[4]

This compound is a deuterium-labeled stable isotope of sulbactam. Its primary application in antibiotic research is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and analysis, correcting for variability and matrix effects, which leads to enhanced accuracy and precision.[5] This is crucial for pharmacokinetic (PK) studies that determine the absorption, distribution, metabolism, and excretion (ADME) of sulbactam in preclinical and clinical settings.

Mechanism of Action: Synergy of Sulbactam and β-Lactam Antibiotics

The synergistic effect of sulbactam in combination with a β-lactam antibiotic stems from its ability to protect the partner antibiotic from enzymatic degradation by β-lactamases produced by resistant bacteria. This allows the β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to bacterial cell death.

G cluster_bacteria Bacterial Cell cluster_extracellular Extracellular Space PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Inhibition leads to BetaLactamase β-lactamase Enzyme BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Hydrolyzed by (Resistance) Sulbactam Sulbactam Sulbactam->BetaLactamase Irreversibly Inhibits

Figure 1: Mechanism of synergy between sulbactam and a β-lactam antibiotic.

In Vitro Synergy Testing

In vitro synergy tests are essential for evaluating the efficacy of antibiotic combinations. The most common methods are the checkerboard microdilution assay and the time-kill curve analysis.

Quantitative Data: In Vitro Synergy of Sulbactam Combinations

The following tables summarize the minimum inhibitory concentration (MIC) and synergy data for sulbactam in combination with other antibiotics against Acinetobacter baumannii.

Table 1: MIC Values for Sulbactam and Combination Drugs against A. baumannii

AntibioticMIC50 (mg/L)MIC90 (mg/L)Resistance Rate (%)Reference
Sulbactam3264-[6]
Ampicillin--92.3[6]
Cefoperazone--93.0[6]
Imipenem--85.3[6]
Meropenem>32>32100[4]
Tigecycline (B611373)2447.0 (Susceptible)[4]
Colistin (B93849)0.510 (Susceptible)[4]

Table 2: Synergy Data for Sulbactam Combinations against A. baumannii

CombinationMethodSynergy Rate (%)Additive/Indifferent (%)Antagonism (%)Reference
Meropenem + SulbactamCheckerboard25.2-<1[7]
Meropenem + SulbactamTime-Kill54.8-0[7][8]
Colistin + SulbactamEtest17.0-6.7[4]
Tigecycline + SulbactamEtest27.0-0[4]
Amikacin + SulbactamEtest17.0-0[4]
Fosfomycin + SulbactamCheckerboard41.9--[9]

Experimental Protocols: In Vitro Synergy

Protocol 1: Checkerboard Microdilution Assay

This method determines the Fractional Inhibitory Concentration (FIC) index to quantify the interaction between sulbactam and a partner antibiotic.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate all wells with bacterial suspension (final conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plates Prepare 96-well plates with Cation-Adjusted Mueller-Hinton Broth (CAMHB) dilute_A Create 2-fold serial dilutions of Antibiotic A (e.g., Meropenem) along the x-axis prep_plates->dilute_A dilute_B Create 2-fold serial dilutions of Sulbactam along the y-axis prep_plates->dilute_B dilute_A->inoculate dilute_B->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination (lowest concentration with no visible growth) incubate->read_mic calc_fic Calculate FIC Index: FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) read_mic->calc_fic interpret Interpret Results: Synergy: FICI ≤ 0.5 Indifference: 0.5 < FICI ≤ 4 Antagonism: FICI > 4 calc_fic->interpret end End interpret->end

Figure 2: Experimental workflow for the checkerboard microdilution assay.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sulbactam and partner antibiotic stock solutions

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[10] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]

  • Plate Setup: Dispense 50 µL of CAMHB into each well of a 96-well plate.[10]

  • Drug Dilution:

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the partner antibiotic.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of sulbactam.

    • Include control wells: growth control (no antibiotic), sterility control (no bacteria), and each antibiotic alone.[11]

  • Inoculation: Inoculate each well (except sterility control) with 100 µL of the prepared bacterial inoculum.[10]

  • Incubation: Incubate the plate at 35°C for 16-24 hours.[11]

  • Reading Results: After incubation, determine the MIC for each agent alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth.[4] The FICI is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[11]

    • FICI = FICa + FICb = (MICa in combination / MICa alone) + (MICb in combination / MICb alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[12]

Protocol 2: Time-Kill Curve Analysis

This assay assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.

Materials:

  • Sterile culture tubes or flasks

  • CAMHB

  • Sulbactam and partner antibiotic stock solutions

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth and dilute in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Assay Setup: Prepare tubes with CAMHB containing:

    • No antibiotic (growth control)

    • Sulbactam alone (e.g., at 0.5x, 1x, and 2x MIC)

    • Partner antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)

    • Combination of sulbactam and partner antibiotic at various concentrations.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 37°C with shaking.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[13]

  • Viable Cell Counting: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of each dilution onto agar plates.[13]

  • Incubation and Colony Counting: Incubate the plates for 18-24 hours and count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Bactericidal activity: ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]

    • Synergy: ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[13]

    • Indifference: < 2-log10 change in CFU/mL compared to the most active agent.

    • Antagonism: ≥ 2-log10 increase in CFU/mL compared to the most active agent.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the therapeutic efficacy of antibiotic combinations in a physiological system. Murine models of sepsis and pneumonia are commonly used.

Quantitative Data: In Vivo Efficacy of Sulbactam Combinations

Table 3: Efficacy of Sulbactam Combinations in Murine Infection Models

ModelPathogenTreatmentDoseOutcomeReference
SepsisCarbapenem-Resistant A. baumanniiMeropenem + Sulbactam20 mg/kg (M) + 40 mg/kg (S), q8h87% survival vs 35% (M) and 30% (S) alone[14]
SepsisCarbapenem-Resistant A. baumanniiImipenem + Sulbactam-Decreased bacterial load in lung and liver vs Imipenem alone[15]
SepsisColistin-Resistant A. baumanniiColistin + Sulbactam20 mg/kg (C) + 120 mg/kg (S)Increased survival vs monotherapy[16]
PneumoniaA. baumanniiSulbactam (Human-Simulated Regimen)3g q8h (4h infusion)Achieved >1 log kill against isolates with MIC ≤ 16 mg/L[17]

Experimental Protocols: In Vivo Efficacy

Protocol 3: Murine Sepsis Model

This protocol describes a general procedure for inducing sepsis in mice to test the efficacy of sulbactam combinations.

Materials:

  • BALB/c mice (or other appropriate strain)

  • Bacterial culture of the test pathogen (e.g., A. baumannii)

  • Sterile saline or PBS

  • Sulbactam and partner antibiotic for injection

  • Syringes and needles

Procedure:

  • Inoculum Preparation: Grow the bacterial strain to the desired phase and dilute in sterile saline to the target concentration (e.g., 2.1–2.6 × 10^7 CFU per 0.1 mL).[14]

  • Infection: Induce sepsis by intraperitoneal (i.p.) injection of the bacterial suspension.[14][15]

  • Treatment: Administer the antibiotic treatments (e.g., via i.p. or subcutaneous injection) at a specified time post-infection (e.g., 2 hours).[15] Treatment groups should include:

    • Vehicle control (e.g., saline)

    • Sulbactam monotherapy

    • Partner antibiotic monotherapy

    • Combination therapy

  • Monitoring: Monitor the mice for signs of illness and record survival over a defined period (e.g., 5-7 days).

  • Bacterial Load Determination (Optional): At specific time points (e.g., 24, 48, 72 hours), a subset of mice from each group can be euthanized.[15] Target organs (e.g., lungs, liver, spleen) are aseptically harvested, homogenized, and plated after serial dilution to determine the bacterial load (CFU/gram of tissue).[15]

  • Data Analysis: Compare survival curves between treatment groups using statistical methods (e.g., log-rank test). Compare bacterial loads between groups at each time point.

Pharmacokinetic Analysis Using this compound

Accurate quantification of sulbactam in biological matrices is essential for PK/PD studies. This compound is used as an internal standard in LC-MS/MS methods to ensure high accuracy and precision.

Quantitative Data: Pharmacokinetic Parameters of Sulbactam

Table 4: Pharmacokinetic Parameters of Sulbactam in Preclinical and Clinical Studies

SpeciesDoseAdministrationt1/2 (h)Vd (L/kg or L)CL (L/h)Reference
Human-IV~1.012 L (central)-[18]
Human (Critically Ill, Age ≤65)2g q12hIV-14.56 L (central)7.64[19]
Human (Critically Ill, Age >65)2g q12hIV-14.56 L (central)2.26[19]
Pediatric (1-12 years)50 mg/kg (combo)IV0.81 ± 0.120.34 ± 0.12 L/kg4.95 ± 1.70 ml/min/kg[20]
Neonatal Calves6.67 mg/kgIV2.24 ± 0.020.18 ± 0.01 L/kg0.21 ± 0.01 L/kg·h[21]

t1/2: Half-life; Vd: Volume of distribution; CL: Clearance.

Experimental Protocols: Pharmacokinetics

Protocol 4: Quantification of Sulbactam in Plasma using this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of sulbactam from plasma samples.

G start Start collect_samples Collect Plasma Samples at various time points start->collect_samples add_is Spike plasma sample with this compound (Internal Standard) collect_samples->add_is precipitate Protein Precipitation (e.g., with ice-cold acetonitrile) add_is->precipitate centrifuge Centrifuge to pellet precipitated proteins precipitate->centrifuge extract_supernatant Transfer supernatant to a clean tube/plate centrifuge->extract_supernatant lcms_analysis Inject sample into UPLC-MS/MS system extract_supernatant->lcms_analysis quantify Quantify Sulbactam by comparing its peak area to this compound peak area lcms_analysis->quantify pk_analysis Perform Pharmacokinetic Analysis (Calculate t1/2, AUC, CL, etc.) quantify->pk_analysis end End pk_analysis->end

Figure 3: Workflow for pharmacokinetic analysis of sulbactam using this compound.

Materials:

  • Plasma samples

  • This compound internal standard working solution

  • Acetonitrile (B52724) (LC-MS grade), ice-cold

  • Microcentrifuge tubes or 96-well plates

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (calibration standard, quality control, or unknown sample), add a fixed amount of this compound internal standard working solution.[22]

    • Add 200-300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 30-60 seconds.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system.

    • Column: A suitable C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm; 2.1 x 50 mm).[23]

    • Mobile Phase: A gradient elution is typically used with water and acetonitrile, often containing a modifier like formic acid or ammonium (B1175870) hydroxide.[23]

    • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in negative ion mode.[23]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both sulbactam and this compound. For example:

      • Sulbactam: m/z 231.9 → 187.8

      • This compound: (Transitions would be specific to the deuteration pattern, e.g., m/z 234.9 → 190.8, assuming d3 on the dimethyl group)

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of sulbactam to this compound against the known concentrations of the calibration standards.

    • Determine the concentration of sulbactam in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Pharmacokinetic Parameter Calculation:

    • Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software.

References

Application Notes and Protocols for the Quantification of Sulbactam-d3 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the quantitative analysis of Sulbactam (B1307) in various biological matrices using Sulbactam-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of this compound is critical for accurate and precise quantification, as it effectively compensates for variability during sample preparation and potential matrix effects in mass spectrometric analysis.[1]

Principle of this compound as an Internal Standard

This compound is a deuterated analog of Sulbactam, meaning it has the same chemical structure but with three deuterium (B1214612) atoms replacing three hydrogen atoms. This results in a slightly higher molecular weight, allowing it to be distinguished from the unlabeled Sulbactam by a mass spectrometer. Because its physicochemical properties are nearly identical to Sulbactam, this compound co-elutes during chromatography and experiences similar ionization and extraction efficiencies. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte (Sulbactam) to the internal standard can be used for precise quantification, correcting for any sample-to-sample variations.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing cluster_analysis Analysis Analyte Sulbactam Preparation Extraction & Cleanup Analyte->Preparation IS This compound IS->Preparation LCMS LC-MS/MS Preparation->LCMS Data Peak Area Ratio (Analyte/IS) LCMS->Data Quantification Concentration Calculation Data->Quantification

Principle of using a stable isotope-labeled internal standard.

Application Note 1: Human Plasma

This protocol details the extraction and quantification of Sulbactam in human plasma, a common matrix for pharmacokinetic studies.

Experimental Protocol

1. Materials and Reagents:

  • Sulbactam analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

  • Prepare 1 mg/mL stock solutions of Sulbactam and this compound in methanol.

  • Serially dilute the Sulbactam stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Sulbactam)m/z 232.1 → 140.0[1]
MRM Transition (this compound)m/z 235.1 → 140.0 (representative)
Quantitative Data Summary for Sulbactam in Human Plasma
ParameterMethod 1Method 2
Linearity Range (µg/mL)0.25 - 100[2][3]0.5 - 50[4][5]
LLOQ (µg/mL)0.25[2][3]0.5[4][5]
Intra-day Precision (%RSD)≤ 11.5[2][3]Not Specified
Inter-day Precision (%RSD)≤ 11.5[2][3]Not Specified
Accuracy (%RE)-11.5 to 12.5[2][3]Not Specified
Recovery (%)87.2[6]Not Specified

Application Note 2: Human Urine

This protocol is designed for the quantification of Sulbactam in human urine, which is essential for assessing renal excretion.

Experimental Protocol

1. Materials and Reagents:

  • Sulbactam analytical standard

  • This compound internal standard

  • Human urine

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Stock and Working Solutions Preparation:

  • Prepare stock and working solutions as described in the plasma protocol.

3. Sample Preparation (Dilute and Shoot or SPE):

  • Dilute and Shoot:

    • Centrifuge urine at 4000 x g for 10 minutes.

    • To 100 µL of supernatant, add 20 µL of this compound working solution.

    • Add 880 µL of mobile phase A, vortex, and inject.

  • Solid-Phase Extraction (for cleaner samples):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the diluted urine sample (pre-mixed with this compound).

    • Wash the cartridge with water.

    • Elute Sulbactam and this compound with methanol.

    • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Conditions

The LC-MS/MS conditions are generally similar to those used for plasma analysis and should be optimized accordingly.

Quantitative Data Summary for Sulbactam in Human Urine
ParameterValue
Linearity Range (µg/mL)0.25 - 100
LLOQ (µg/mL)0.25
Intra-day Precision (%RSD)< 7
Inter-day Precision (%RSD)< 7
Accuracy (%RE)within ±7

Note: Data adapted from a study on ampicillin (B1664943) and sulbactam in human urine.

Application Note 3: Cerebrospinal Fluid (CSF)

This protocol outlines the analysis of Sulbactam in cerebrospinal fluid, important for assessing its penetration into the central nervous system.

Experimental Protocol

1. Materials and Reagents:

  • Sulbactam analytical standard

  • This compound internal standard

  • Cerebrospinal Fluid (CSF)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

  • Prepare stock and working solutions as described in the plasma protocol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of CSF sample, add 300 µL of a precipitating agent (e.g., acetonitrile containing this compound).

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 13,300 x g for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions

The LC-MS/MS conditions are generally similar to those for plasma, with potential adjustments to the gradient to optimize for the cleaner CSF matrix.

Quantitative Data Summary for Sulbactam in CSF
ParameterValue
Linearity Range (µg/mL)0.05 - 2.0
LLOQ (µg/mL)0.05
Intra-day Precision (%RSD)0.46 - 10.97
Inter-day Precision (%RSD)0.46 - 10.97
Accuracy (%RE)86.75 - 110.85

Note: Data from a multi-analyte method in CSF, specific values for Sulbactam may vary.

Application Note 4: Lung Tissue Homogenate

This protocol provides a method for the extraction and quantification of Sulbactam from lung tissue, relevant for studying drug distribution in target tissues.

Experimental Protocol

1. Materials and Reagents:

  • Sulbactam analytical standard

  • This compound internal standard

  • Lung tissue

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Homogenizer

2. Stock and Working Solutions Preparation:

  • Prepare stock and working solutions as described in the plasma protocol.

3. Sample Preparation (Homogenization and Protein Precipitation):

  • Accurately weigh approximately 0.5 g of lung tissue.

  • Add 2 mL of water and homogenize the tissue.

  • To the homogenate, add 10 µL of the this compound working solution and vortex.

  • Add 4 mL of acetonitrile, vortex for 1 minute, and sonicate for 30 minutes.

  • Centrifuge at 3780 x g for 5 minutes.

  • Transfer the supernatant for further cleanup or direct analysis.

LC-MS/MS Conditions

The LC-MS/MS conditions will be similar to those for plasma, but may require a more robust chromatographic method to handle the complexity of the tissue matrix.

Quantitative Data Summary for Sulbactam in Rat Tissue
ParameterValue
Linearity Range (µg/g)0.05 - 5.0
LOQ (µg/g)0.05
Recovery (%)71.59 - 98.24

Note: This data is from a study in rat tissue and provides a good starting point for method development.[1]

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Biological Matrix (Plasma, Urine, CSF, Tissue) Spike Spike with This compound Sample->Spike Extract Extraction (Protein Precipitation, SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Sulbactam/Sulbactam-d3) Integration->Ratio Curve Calibration Curve Regression Ratio->Curve Concentration Calculate Sulbactam Concentration Curve->Concentration

General bioanalytical workflow for Sulbactam quantification.

These application notes provide a solid foundation for researchers to develop and validate robust bioanalytical methods for Sulbactam in various biological matrices. The use of this compound as an internal standard is highly recommended to ensure the highest quality data for pharmacokinetic, toxicokinetic, and other drug development studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The unintended loss of deuterium (B1214612) atoms from the internal standard and their replacement with hydrogen from the surrounding environment.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the corresponding non-deuterated analyte exhibiting slightly different retention times.[3]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from components within the sample matrix.[3]

  • Purity Issues: The presence of unlabeled analyte or other impurities within the deuterated internal standard material.[2]

Q2: Why is my deuterated internal standard's signal inconsistent or unexpectedly low?

A2: Signal inconsistency or low intensity of a deuterated internal standard can stem from several factors. The primary culprits are often differential matrix effects, where the standard and analyte are affected differently by ion suppression, or instability of the deuterium label leading to signal loss.[4] A thorough investigation of your sample preparation, chromatography, and the stability of the standard is recommended.

Q3: My deuterated internal standard and analyte are not co-eluting. Is this a significant problem?

A3: Ideally, an internal standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects and ionization conditions.[5] When a deuterated standard has a different retention time, it may not accurately compensate for these effects, which can compromise the accuracy of your quantitative results. This is particularly critical if the analyte elutes in a region of significant ion suppression that the internal standard avoids.[5]

Q4: What is isotopic exchange and why is it a concern?

A4: Isotopic exchange, or back-exchange, is a chemical process where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] This is problematic because the accuracy of mass spectrometry-based quantification relies on the mass difference between the analyte and the internal standard. The loss of deuterium can lead to the internal standard being incorrectly measured as the unlabeled analyte, creating a "false positive" and diminishing the purity of the standard, which ultimately leads to inaccurate quantification.[1]

Q5: Can the position of the deuterium label on the molecule affect its performance?

A5: Absolutely. The stability of the deuterium label is highly dependent on its position. Deuterium atoms on heteroatoms (like oxygen in -OH or nitrogen in -NH2) are highly susceptible to exchange.[4] Those on carbon atoms adjacent to carbonyl groups can also be prone to exchange under certain conditions. For optimal stability, it is best to use standards where deuterium atoms are placed on stable, non-exchangeable positions, such as aromatic rings.[4]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization of a target analyte by co-eluting compounds, are a major challenge in LC-MS/MS analysis. While deuterated internal standards are used to correct for these effects, differential matrix effects can still occur.

Experimental Protocol: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS). After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A matrix effect value of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Data Presentation: Hypothetical Matrix Effect Evaluation

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Effect (Analyte)Matrix Effect (IS)
Set A (Neat) 1,200,0001,350,000--
Set B (Post-Spike) 650,000980,00054.2%72.6%

Interpretation: In this example, both the analyte and the internal standard experience ion suppression. However, the analyte is suppressed to a greater extent than the internal standard, indicating a differential matrix effect that would lead to an overestimation of the analyte concentration.

Troubleshooting Flowchart: Matrix Effects

start Inconsistent Analyte/IS Ratio check_coelution Confirm Analyte and IS Co-elution start->check_coelution coeluting Yes check_coelution->coeluting Co-eluting? not_coeluting No check_coelution->not_coeluting matrix_effect_eval Perform Matrix Effect Experiment coeluting->matrix_effect_eval optimize_chrom Optimize Chromatography (e.g., gradient, column) not_coeluting->optimize_chrom end_revalidate Re-validate Method optimize_chrom->end_revalidate diff_matrix_effect Differential Matrix Effect Observed? matrix_effect_eval->diff_matrix_effect improve_cleanup Improve Sample Cleanup diff_matrix_effect->improve_cleanup Yes end_resolved Issue Resolved diff_matrix_effect->end_resolved No dilute_sample Dilute Sample improve_cleanup->dilute_sample change_ionization Change Ionization Source (e.g., ESI to APCI) dilute_sample->change_ionization change_ionization->end_revalidate

Troubleshooting workflow for matrix effects.
Guide 2: Assessing Isotopic Stability (H/D Exchange)

The stability of the deuterium label is critical for accurate quantification. Isotopic exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.

Experimental Protocol: Evaluating Deuterated Internal Standard Stability

Objective: To determine if isotopic exchange is occurring under specific analytical conditions by incubating the deuterated internal standard in the sample matrix and solvents over time.[1]

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated IS into the blank matrix and immediately process it according to your standard sample preparation protocol.[1]

    • Incubated Matrix Samples: Spike the IS into the blank matrix and incubate at various relevant temperatures (e.g., room temperature, 37°C) for a duration equivalent to your typical sample preparation and analysis time.

    • Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.[1]

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[1]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[1]

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[1]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. This is a direct indication of back-exchange.[1]

Data Presentation: Hypothetical Isotopic Stability Study

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
T=0 047.40%No
Matrix 24257.418%Yes
Solvent 24258.535%Yes
Matrix 2447.42%No
Solvent 24254.05%No

Interpretation: The data suggests that the internal standard is unstable at room temperature, particularly in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces isotopic exchange.

Logical Diagram: Isotopic Exchange Decision Tree

start Suspected Isotopic Exchange (e.g., decreasing IS signal) check_label_position Check Deuterium Label Position start->check_label_position is_labile Labile Position? (-OH, -NH, adjacent to C=O) check_label_position->is_labile not_labile Stable Position is_labile->not_labile No replace_is Replace Internal Standard (e.g., ¹³C-labeled IS) is_labile->replace_is Yes run_stability_exp Perform Stability Experiment (Protocol 2) not_labile->run_stability_exp exchange_confirmed Exchange Confirmed? run_stability_exp->exchange_confirmed modify_conditions Modify Conditions: - Lower Temperature - Adjust pH (to ~2.5) - Use Aprotic Solvents exchange_confirmed->modify_conditions Yes end_no_issue No Exchange Detected exchange_confirmed->end_no_issue No end_resolved Issue Resolved modify_conditions->end_resolved replace_is->end_resolved

Decision tree for troubleshooting isotopic exchange.
Guide 3: Addressing Chromatographic Shift (Deuterium Isotope Effect)

The "deuterium isotope effect" can cause a deuterated standard to have a slightly different retention time than its non-deuterated counterpart, which can lead to differential matrix effects.

Data Presentation: Observed Chromatographic Shifts

The following table summarizes observed retention time differences from various studies. A positive Δt_R indicates the deuterated compound elutes earlier.

CompoundDeuterated AnalogΔt_R (seconds)Chromatographic Conditions
Testosterone Testosterone-d31.2C18, Methanol/Water Gradient
Caffeine Caffeine-d92.4C18, Acetonitrile (B52724)/Water Gradient
Diazepam Diazepam-d53.1Phenyl-Hexyl, Acetonitrile/Formic Acid

Troubleshooting Strategies:

  • Modify Chromatography:

    • Adjust Gradient: Making the gradient steeper can reduce the overall time on the column and help merge the analyte and IS peaks.

    • Change Mobile Phase: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[5]

    • Lower Resolution Column: In some cases, a column with lower resolution can promote the co-elution of the analyte and internal standard peaks.

  • Alternative Internal Standard: If chromatographic optimization is unsuccessful, the most robust solution is to switch to a ¹³C or ¹⁵N-labeled internal standard, which are much less likely to exhibit a chromatographic shift.[5]

Workflow Diagram: Addressing Chromatographic Shift

start Observed Chromatographic Shift Between Analyte and IS assess_impact Assess Impact on Quantification start->assess_impact is_significant Significant Impact? assess_impact->is_significant no_impact No Significant Impact is_significant->no_impact No modify_gradient Modify Gradient (e.g., make steeper) is_significant->modify_gradient Yes end_accept Acceptable Shift no_impact->end_accept change_mobile_phase Change Mobile Phase (e.g., ACN to MeOH) modify_gradient->change_mobile_phase change_column Change Column (different chemistry) change_mobile_phase->change_column use_alt_is Use Alternative IS (¹³C or ¹⁵N labeled) change_column->use_alt_is end_resolved Issue Resolved use_alt_is->end_resolved

Workflow for addressing chromatographic shifts.

References

Sulbactam-d3 stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Sulbactam-d3. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.

Disclaimer: Specific stability and degradation data for this compound are limited. The information provided is based on data available for Sulbactam and its other deuterated analogs (e.g., Sulbactam-d5). The stability and degradation pathways of this compound are expected to be analogous to these compounds due to the nature of deuterium (B1214612) labeling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry and cool place.[1] For long-term storage, refrigeration at 2-8°C is recommended.

Q2: How should I store stock and working solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. It is recommended to prepare aqueous solutions fresh daily.[1][2] For longer-term storage, stock solutions in anhydrous organic solvents like DMSO or ethanol (B145695) can be stored at -20°C or -80°C.[1][2] Minimize freeze-thaw cycles to prevent degradation.[1]

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring.[1] This reaction is catalyzed by pH, temperature, and the presence of β-lactamase enzymes, leading to the opening of the four-membered ring and inactivation of the molecule.[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is susceptible to both acid and base-catalyzed hydrolysis.[1] The optimal stability is generally observed in the slightly acidic to neutral pH range (pH 4-7).[1] Extreme pH conditions will significantly accelerate the degradation of the β-lactam ring.[1]

Troubleshooting Guide

Issue 1: Poor peak shape or multiple peaks observed during HPLC analysis.

  • Possible Cause: On-column degradation of this compound.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH of your mobile phase is within the optimal stability range of 4-7.[1]

    • Reduce Column Temperature: High temperatures can accelerate degradation. Try running the analysis at a lower temperature.[1]

    • Sample Stability: Ensure that the samples in the autosampler are kept cool (2-8°C) and analyzed promptly after preparation.[1]

Issue 2: Inconsistent quantitative results in bioanalytical assays.

  • Possible Cause: Degradation of this compound in the biological matrix during sample preparation or storage.

  • Troubleshooting Steps:

    • Internal Standard: Use a stable isotope-labeled internal standard, such as Sulbactam-d5, to compensate for degradation during sample processing.[3][4][5] Since this compound is the analyte, a different stable isotope-labeled analog would be needed if not using it as an internal standard itself.

    • Sample Handling: Keep biological samples on ice or at 2-8°C during processing.

    • pH Adjustment: Consider adjusting the pH of the sample to the optimal stability range if the matrix is highly acidic or basic.

Data & Protocols

Recommended Storage Conditions
Form Storage Temperature Recommended Duration Notes
Solid (Powder)Room Temperature or 2-8°CAs per manufacturer's specificationsStore in a cool, dry place, tightly sealed.[1]
Stock Solution (in organic solvent)-20°C or -80°CUp to 1 month at -20°C; Up to 6 months at -80°CUse high-purity, anhydrous solvents. Minimize freeze-thaw cycles.[1]
Working Solutions (in aqueous media)2-8°CPrepare fresh dailyStability is significantly reduced in aqueous solutions.[1][2]
Samples in Autosampler2-8°CAnalyze as quickly as possible (ideally within 24 hours)Minimize time at room temperature.[1]
Expected Stability of Sulbactam in Human Plasma

The following data for Sulbactam can be used as a reference for the expected stability of this compound.

Condition Duration Stability
Bench-top (Room Temperature)Up to 6 hoursStable
Freeze-thaw Cycles3 cyclesStable
Long-term Storage (-70°C)Up to 90 daysStable

Note: Stability is generally considered acceptable if the mean concentration is within ±15% of the nominal concentration.[4]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve in a suitable solvent before analysis.[1]

  • Analysis: Analyze the stressed samples, along with an untreated control sample, by a suitable stability-indicating method, such as HPLC-UV or LC-MS/MS, to determine the extent of degradation and identify any degradation products.

Visualizations

Primary Degradation Pathway of this compound Sulbactam_d3 This compound (Active) Hydrolyzed_Product Hydrolyzed this compound (Inactive) Sulbactam_d3->Hydrolyzed_Product Hydrolysis of β-lactam ring Catalysts pH (Acidic or Basic) Temperature β-lactamases Catalysts->Sulbactam_d3

Caption: Hydrolytic degradation pathway of this compound.

Experimental Workflow for this compound Stability Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Plasma) Add_IS 2. Add Internal Standard (e.g., Sulbactam-d5) Sample_Collection->Add_IS Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Transfer Supernatant Centrifugation->Supernatant_Transfer Injection 6. Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography 7. Chromatographic Separation Injection->Chromatography Detection 8. Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification 9. Quantification Detection->Quantification Stability_Assessment 10. Stability Assessment Quantification->Stability_Assessment

References

Technical Support Center: Sulbactam-d3 Stability in Analytical Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Sulbactam-d3 in analytical solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, similar to its non-deuterated counterpart, is the hydrolysis of the strained β-lactam ring. This process can be catalyzed by factors such as pH, temperature, and the presence of β-lactamase enzymes. The hydrolysis opens the four-membered ring, rendering the molecule inactive as a β-lactamase inhibitor.

Q2: How does pH affect the stability of this compound in analytical solutions?

A2: this compound is susceptible to both acidic and basic hydrolysis. It exhibits a U-shaped stability profile concerning pH, with maximum stability typically observed in the slightly acidic to neutral pH range of 3.0 to 7.0. Extreme acidic or alkaline conditions will significantly accelerate the hydrolysis of the β-lactam ring. Therefore, controlling the pH of all solutions, including sample diluents and mobile phases, is crucial.

Q3: What are the recommended storage conditions for this compound stock and working solutions?

A3: Proper storage is critical to prevent the degradation of this compound before analysis. The stability of the compound is significantly reduced in aqueous solutions. For detailed storage recommendations, please refer to the table below.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my chromatogram.

Possible Cause: This could be due to the degradation of this compound.

Solutions:

  • Forced Degradation Study: To confirm if the unexpected peaks are related to this compound degradation, perform a forced degradation study. This involves intentionally exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

  • Stability-Indicating Method: Ensure your analytical method can separate this compound from its potential degradation products. This typically involves using a gradient elution on a high-resolution column.

  • LC-MS/MS Analysis: If available, use LC-MS/MS to obtain mass information on the unexpected peaks. This can help in the tentative identification of degradation products.

Issue: My sample results are inconsistent or show a decrease in this compound concentration over time.

Possible Cause: This may be due to improper sample handling and storage.

Solutions:

  • Control Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 2-8°C) to minimize degradation during the analytical run.

  • Limit Sample Residence Time: Sequence your runs to minimize the time samples sit in the autosampler. For long sequences, consider preparing samples in smaller batches.

  • Use Inert Vials and Caps: To prevent adsorption, use silanized glass vials or polypropylene (B1209903) vials. Ensure the septa are chemically compatible with your sample solvent.

  • Evaluate Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can sometimes accelerate degradation. Ensure your sample preparation method effectively removes potentially interfering substances.

Data Presentation: Sulbactam Stability

The following tables summarize the stability of Sulbactam under various conditions.

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended DurationNotes
Solid (powder)Room TemperatureAs per manufacturer's specificationsStore in a cool, dry place.
Stock Solution (in organic solvent)-20°C or -80°CUp to 1 month at -20°C; Up to 6 months at -80°CUse high-purity, anhydrous solvents. Minimize freeze-thaw cycles.
Working Solutions (in aqueous or mixed solvents)2-8°CPrepare fresh daily.Stability is significantly reduced in aqueous solutions.
Samples in Autosampler2-8

Technical Support Center: Sulbactam-d3 and Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing differential matrix effects when using Sulbactam-d3 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of the quantitative results.[1][2] In bioanalysis, complex matrices like plasma, serum, and urine contain numerous endogenous compounds (e.g., phospholipids, salts, metabolites) that can interfere with the ionization of the target analyte and internal standard.[3]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the gold standard for mitigating matrix effects?

A2: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard because it is chemically and physically almost identical to the analyte of interest (Sulbactam).[4][5] This near-identical behavior ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement during ionization.[4][5] As a result, the ratio of the analyte signal to the internal standard signal remains constant, providing a more accurate and precise quantification even in the presence of matrix effects.[4]

Q3: What are "differential matrix effects" and how do they affect my results with this compound?

A3: Differential matrix effects occur when the matrix affects the ionization of the analyte and the internal standard to different extents. Although this compound is an ideal internal standard, slight differences in chromatographic retention time between it and Sulbactam (B1307) can sometimes lead to differential effects, especially on steep gradients or with complex matrices.[4] This can result in a variable analyte/internal standard peak area ratio, compromising the accuracy and precision of the assay.

Q4: My this compound internal standard (IS) response is highly variable between samples. What are the potential causes?

A4: High variability in the internal standard response can be attributed to several factors:

  • Inconsistent Sample Preparation: Errors during extraction, dilution, or reconstitution can lead to variable IS concentrations across samples.[6]

  • Significant Matrix Effects: Even with a SIL-IS, severe matrix effects can cause notable signal suppression or enhancement.

  • Instrumental Issues: Fluctuations in the mass spectrometer's performance, such as a dirty ion source, can lead to inconsistent signal intensity.[7]

  • Pipetting Errors: Inaccurate pipetting of the IS solution into the samples.

Q5: How can I investigate and confirm the presence of matrix effects in my assay?

A5: The most common method is the post-extraction spike experiment.[7] This involves comparing the peak area of an analyte (and IS) spiked into an extracted blank matrix to the peak area of the same concentration in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects.[7] Another qualitative method is the post-column infusion technique, which helps identify regions of ion suppression or enhancement in the chromatogram.[8]

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (this compound) Peak Area

This guide will help you troubleshoot and resolve issues related to inconsistent peak areas for the this compound internal standard.

Troubleshooting Workflow for Inconsistent IS Peak Area

A Start: Inconsistent IS Peak Area Observed B Step 1: Review Sample Preparation Procedure A->B C Check for Pipetting Errors Verify IS Concentration & Purity B->C D Step 2: Investigate Matrix Effects B->D If no preparation errors C->B E Perform Post-Extraction Spike Experiment (See Protocol Below) D->E F Step 3: Evaluate Chromatographic Performance D->F If matrix effects are significant E->F G Check for Co-elution of Interferences Optimize Gradient to Improve Separation F->G H Step 4: Assess Instrument Performance F->H If chromatography is optimal J Resolution: Consistent IS Peak Area G->J After optimization I Clean Ion Source Check for MS/MS Parameter Drift H->I I->J After maintenance

Caption: Troubleshooting workflow for inconsistent internal standard peak area.

Corrective Actions:

  • Review Sample Preparation:

    • Verify Pipetting: Ensure all pipettes are calibrated and that the correct volume of the internal standard working solution is added to each sample.

    • Check IS Solution: Prepare a fresh internal standard working solution to rule out degradation or incorrect concentration.

    • Extraction Consistency: Ensure the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is performed consistently for all samples.[6]

  • Investigate Matrix Effects:

    • Post-Extraction Spike: Perform the experiment detailed in the "Experimental Protocols" section to quantify the extent of ion suppression or enhancement.

    • Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.[6]

    • Optimize Sample Cleanup: If significant matrix effects are observed, consider a more rigorous sample cleanup method, such as switching from protein precipitation to solid-phase extraction (SPE).[9]

  • Optimize Chromatography:

    • Improve Separation: Modify the chromatographic gradient to better separate Sulbactam and this compound from co-eluting matrix components.[9]

    • Column Change: Consider using a different column chemistry that provides better retention and separation from interferences.

  • Check Instrument Performance:

    • Ion Source Cleaning: A dirty ion source is a common cause of signal drift and inconsistency.[7] Follow the manufacturer's instructions for cleaning.

    • Re-tune the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated.

Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

This guide addresses scenarios where QC sample results are outside the acceptable limits, potentially due to differential matrix effects.

Logical Relationship for Poor QC Results

A Poor Accuracy/Precision in QC Samples B Differential Matrix Effects A->B C Inconsistent Sample Preparation A->C D Calibration Curve Issues A->D E Slightly Different Retention Times (Analyte vs. IS) B->E F Co-eluting Interference Affects Analyte and IS Differently B->F G Variable Extraction Recovery C->G H Non-linear Curve Fit D->H

Caption: Potential causes for poor accuracy and precision in QC samples.

Corrective Actions:

  • Evaluate Differential Matrix Effects:

    • Matrix Factor Calculation: Use the data from the post-extraction spike experiment to calculate the matrix factor for both Sulbactam and this compound across different lots of blank matrix. A significant difference in the matrix factor between the analyte and IS indicates a differential effect.

    • Chromatographic Co-elution: Ensure that the chromatographic peaks for Sulbactam and this compound are as closely co-eluting as possible. Adjusting the gradient may be necessary.[10]

  • Refine the Calibration Strategy:

    • Matrix-Matched Calibrators: If differential matrix effects are confirmed, prepare calibration standards in the same biological matrix as the samples to compensate for the effects.[9]

    • Standard Addition: For particularly problematic matrices, the method of standard addition can be employed, although it is more labor-intensive.[9][11]

  • Improve Extraction Recovery:

    • Optimize Extraction Method: Re-evaluate the sample extraction procedure to ensure high and consistent recovery for both the analyte and the internal standard.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for a validated LC-MS/MS method for Sulbactam using a deuterated internal standard.

ParameterAcceptance CriteriaTypical Performance for Sulbactam/Sulbactam-d3
Calibration Curve (r²) > 0.99> 0.995[12]
Precision (%CV) Within-run: ≤ 15% (≤ 20% at LLOQ)Between-run: ≤ 15% (≤ 20% at LLOQ)< 10%[13][14]
Accuracy (%RE) Within ± 15% of nominal (± 20% at LLOQ)± 10%[13][14]
Matrix Effect (%CV of IS-Normalized Matrix Factor) ≤ 15%< 15%[13]
Recovery (%CV) Consistent across QC levels< 15%[13][15]

This data is compiled from typical bioanalytical method validation guidelines and published literature on Sulbactam analysis.[12][13][14][15]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantitatively assess the degree of ion suppression or enhancement for Sulbactam and this compound.

Materials:

  • Blank biological matrix (e.g., plasma, serum) from at least 6 different sources.

  • Neat solution (e.g., mobile phase or reconstitution solvent).

  • Sulbactam and this compound stock solutions and working solutions.

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike Sulbactam and this compound at low, medium, and high concentrations into the neat solution.

    • Set 2 (Post-Extraction Spike): Extract blank matrix samples first. Then, spike the extracted matrix with Sulbactam and this compound to the same concentrations as Set 1.

    • Set 3 (Blank Matrix): Analyze the extracted blank matrix to check for interferences.

  • Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The %CV of the IS-Normalized MF across the different matrix lots should be ≤ 15%.

Experimental Workflow for Matrix Effect Assessment

A Start: Assess Matrix Effect B Prepare Sample Sets A->B C Set 1: Analyte & IS in Neat Solution B->C D Set 2: Post-Extraction Spike into Blank Matrix B->D E Set 3: Extracted Blank Matrix B->E F LC-MS/MS Analysis C->F D->F E->F G Acquire Peak Areas for Analyte and IS F->G H Data Calculation G->H I Calculate Matrix Factor (MF) for Analyte and IS H->I J Calculate IS-Normalized MF I->J K Evaluate Results J->K L MF ≠ 1 indicates matrix effect %CV of IS-Normalized MF ≤ 15% K->L

Caption: Workflow for the post-extraction spike experiment to assess matrix effects.

References

optimizing mobile phase for Sulbactam-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of Sulbactam-d3.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by LC-MS/MS?

A common and effective starting point for the analysis of Sulbactam (B1307) and its deuterated internal standard, this compound, is a reversed-phase method using a C18 column.[1][2] The mobile phase typically consists of an aqueous component and an organic component, with volatile additives to ensure compatibility with mass spectrometry.[2][3]

A gradient elution is often employed to ensure good separation and peak shape.[2]

Q2: Why is the pH of the mobile phase critical for Sulbactam analysis?

The pH of the mobile phase is a crucial parameter for several reasons:

  • Analyte Stability: Sulbactam contains a β-lactam ring that is susceptible to hydrolysis under extreme acidic or alkaline conditions.[5] Maximum stability for β-lactam antibiotics is typically observed in the slightly acidic to neutral range (pH 4-7).[5]

  • Chromatographic Retention: As an ionizable compound, Sulbactam's retention on a reversed-phase column is highly dependent on its ionization state. Controlling the pH ensures consistent retention times and peak shapes.[6][7] For most β-lactams, an acidic pH (e.g., pH 2-3) can provide good separation.[7]

  • Peak Shape: An inappropriate pH can lead to poor peak shapes, such as tailing or broadening, potentially due to on-column degradation or interactions with the stationary phase.[5]

Q3: What are the differences in mobile phase selection for HPLC-UV versus LC-MS analysis?

The primary difference lies in the volatility of the mobile phase additives.

  • LC-MS: Requires volatile additives that will not foul the mass spectrometer source. Common choices include formic acid, acetic acid, ammonium formate, and ammonium acetate.[8] Non-volatile buffers like phosphate (B84403) buffers are unsuitable as they will precipitate in the MS source.[8]

  • HPLC-UV: Does not have the same volatility requirement, allowing for the use of a wider range of buffers. Non-volatile phosphate buffers are often used to provide robust pH control and can sometimes offer better peak shapes for certain compounds.[1][9]

Q4: Can I use methanol instead of acetonitrile as the organic solvent?

Yes, methanol can be used as the organic solvent. Acetonitrile and methanol are the two most common organic solvents in reversed-phase chromatography. The choice between them can affect selectivity (the elution order of compounds) and resolution. Acetonitrile generally has a lower viscosity, which results in lower backpressure. It is advisable to test both during method development to determine which provides the optimal separation for this compound and any other analytes of interest.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Broadening)

Possible CauseRecommended Solution
On-column degradation Ensure the mobile phase pH is within the optimal stability range for Sulbactam (pH 4-7).[5] Consider reducing the column temperature, as higher temperatures can accelerate degradation.[5]
Secondary interactions The acidic silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the analyte, causing tailing. Lowering the mobile phase pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols. Using a modern, high-purity silica column or an end-capped column can also minimize these interactions.
Inappropriate mobile phase buffer The buffer concentration may be too low to control the pH effectively at the column surface. Ensure adequate buffer strength (typically 10-20 mM for MS-compatible buffers).
Column Overload Reduce the injection volume or the concentration of the sample.[10]

Issue 2: Low or Inconsistent Retention Time

Possible CauseRecommended Solution
Mobile phase is too "strong" (high organic content) Decrease the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient or isocratic method.
Incorrect mobile phase pH The pH may be causing Sulbactam to be fully ionized, reducing its retention. Adjusting the pH to suppress ionization (typically by lowering it) can increase retention.[7]
Column degradation The stationary phase may be degraded after prolonged use, especially with aggressive mobile phases. Replace the column.
Insufficient column equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A common rule is to flush with 10-20 column volumes.

Issue 3: Loss of Signal or Poor Sensitivity in LC-MS

Possible CauseRecommended Solution
Ion Suppression A non-volatile buffer (e.g., phosphate) may have been used. Switch to a volatile, MS-compatible mobile phase using additives like formic acid or ammonium formate.[8] High concentrations of additives like trifluoroacetic acid (TFA) can also cause significant ion suppression.
Incorrect Ionization Mode Sulbactam is typically analyzed in negative ion electrospray ionization (ESI) mode.[2] Verify that the mass spectrometer is set correctly.
Analyte Degradation in Autosampler Sulbactam can degrade in aqueous solutions.[5] Keep the autosampler temperature low (2-8°C) and analyze samples as quickly as possible after preparation.[5]
Suboptimal MS Source Parameters Optimize source parameters such as temperature, gas flows, and voltages to maximize the signal for the specific MRM transition of this compound.

Experimental Protocols & Data

Protocol 1: Preparation of a Standard LC-MS Mobile Phase

This protocol describes the preparation of a common mobile phase for this compound analysis.

Materials:

  • HPLC or LC-MS grade water

  • HPLC or LC-MS grade acetonitrile

  • High-purity formic acid (>98%)

  • Filtered glassware

Procedure:

  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of LC-MS grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly by inversion.

    • Sonicate for 10-15 minutes to degas the solution.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile):

    • Measure 999 mL of LC-MS grade acetonitrile into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap the bottle and mix thoroughly by inversion.

    • Sonicate for 10-15 minutes to degas the solution.

  • System Setup:

    • Place the prepared mobile phases in the appropriate reservoirs of the HPLC/UPLC system.

    • Thoroughly purge the system to ensure the new mobile phase has displaced the old.

Data Summary Tables

Table 1: Comparison of Typical Mobile Phase Components for HPLC-UV vs. LC-MS

ParameterHPLC-UVLC-MS/MSRationale
Aqueous Buffer Phosphate Buffer (e.g., 20 mM)[1]Ammonium Formate/Acetate (e.g., 10 mM)[2]MS requires volatile buffers to prevent source contamination.[8]
pH Modifier Phosphoric Acid, TFAFormic Acid, Acetic Acid[2][3][4]Volatile acids are required for MS compatibility. TFA can cause ion suppression.
Organic Solvent Acetonitrile, MethanolAcetonitrile, MethanolChoice depends on desired selectivity and resolution.

Table 2: Example Chromatographic Conditions for Sulbactam Analysis

ParameterCondition 1 (HPLC-UV)[1]Condition 2 (LC-MS/MS)[3]
Column C18 (4.6 x 250 mm, 5 µm)C18 (e.g., Shim-pack XR-ODS)
Mobile Phase A Sodium Phosphate Buffer (pH 3.5)Water + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid
Composition 65:35 (A:B) IsocraticGradient Elution
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 190 nmESI-Negative MRM

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., Quantitation in Plasma) select_column 1. Select Column (e.g., C18, 2.1x100mm, <2µm) start->select_column select_solvent 2. Select Organic Solvent (Acetonitrile vs. Methanol) select_column->select_solvent screen_additives 3. Screen Mobile Phase Additives (e.g., 0.1% Formic Acid, 10mM Ammonium Acetate) select_solvent->screen_additives optimize_gradient 4. Optimize Gradient Profile (Initial %, Ramp, Final %) screen_additives->optimize_gradient fine_tune 5. Fine-Tune Parameters (Flow Rate, Column Temp.) optimize_gradient->fine_tune validate 6. Validate Method (Linearity, Accuracy, Precision) fine_tune->validate end End: Finalized Method validate->end Troubleshooting_Decision_Tree issue Chromatographic Problem peak_shape Poor Peak Shape (Tailing/Broadening) issue->peak_shape retention Inconsistent Retention Time issue->retention sensitivity Low MS Sensitivity issue->sensitivity cause_ph Cause: Incorrect pH / Degradation peak_shape->cause_ph cause_secondary Cause: Secondary Interactions peak_shape->cause_secondary cause_equilibration Cause: Poor Equilibration retention->cause_equilibration cause_mobile_phase Cause: Incorrect Preparation retention->cause_mobile_phase cause_suppression Cause: Ion Suppression sensitivity->cause_suppression cause_degradation Cause: Sample Degradation sensitivity->cause_degradation sol_ph Action: Check mobile phase pH (4-7). Reduce column temperature. cause_ph->sol_ph sol_secondary Action: Lower pH to ~3. Use end-capped column. cause_secondary->sol_secondary sol_equilibration Action: Increase equilibration time (10-20 column volumes). cause_equilibration->sol_equilibration sol_mobile_phase Action: Prepare fresh mobile phase. Verify composition. cause_mobile_phase->sol_mobile_phase sol_suppression Action: Use volatile additives only. (e.g., Formic Acid). Reduce additive conc. cause_suppression->sol_suppression sol_degradation Action: Cool autosampler to 4°C. Prepare samples fresh. cause_degradation->sol_degradation

References

potential for Sulbactam-d3 on-column degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for on-column degradation of Sulbactam-d3 during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, similar to its non-deuterated counterpart, is the hydrolysis of the strained β-lactam ring. This process can be catalyzed by factors such as pH and temperature, leading to the opening of the four-membered ring and rendering the molecule inactive as a β-lactamase inhibitor.[1][2]

Q2: How does pH affect the stability of this compound in analytical solutions?

A2: this compound is susceptible to both acidic and basic hydrolysis. Generally, it exhibits maximum stability in the slightly acidic to neutral pH range, typically between pH 4 and 7.[1][2] Extreme pH conditions will significantly accelerate the degradation of the β-lactam ring. Therefore, careful control of the pH of all solutions, including sample diluents and mobile phases, is crucial.[1]

Q3: Are there specific chromatographic conditions that can lead to on-column degradation of this compound?

A3: Yes, certain chromatographic conditions can promote the on-column degradation of this compound. These include:

  • Mobile phase pH outside the optimal range (4-7): This is a primary factor that can cause degradation during the chromatographic run.[1]

  • High column temperatures: Elevated temperatures can accelerate the rate of degradation.[1]

  • Active sites on the column: Certain stationary phases may have reactive silanol (B1196071) groups or metal contaminants that can interact with and degrade the analyte.

  • Prolonged residence time on the column: Longer analytical run times increase the exposure of the analyte to potentially degradative conditions.

Q4: How does the deuterium (B1214612) labeling in this compound affect its stability compared to unlabeled Sulbactam?

A4: The use of stable isotope-labeled internal standards like Sulbactam-d5 (a close analog to d3) is a standard practice in quantitative bioanalysis.[3][4] This is based on the principle that the deuterated standard exhibits nearly identical chemical and physical properties to the unlabeled analyte, including its stability profile.[4] Therefore, any degradation observed for this compound is expected to mirror that of unlabeled Sulbactam under the same conditions.[4]

Troubleshooting Guide: On-Column Degradation of this compound

This guide addresses common issues observed during the chromatographic analysis of this compound that may indicate on-column degradation.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Peak Tailing or Broadening On-column degradation of this compound.[1]1. Verify Mobile Phase pH: Ensure the pH of your mobile phase is within the optimal stability range of 4-7.[1] 2. Reduce Column Temperature: Lower the column temperature to minimize thermal degradation.[1] 3. Evaluate Column Chemistry: Consider using a different column with a more inert stationary phase (e.g., end-capped C18) to reduce interactions with active sites.[5] 4. Use a Faster Gradient or Isocratic Method: Minimizing the run time reduces the exposure of the analyte to the on-column environment.[1]
Appearance of Unexpected Peaks Formation of degradation products.1. Perform Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[1] 2. Analyze a Freshly Prepared Sample: This will help determine if the degradation is occurring on the column or prior to injection. 3. Check for Metal Contamination: If the issue worsens over a sequence of injections, metal ions may be accumulating on the column. Consider passivating the HPLC system with a chelating agent like EDTA.[6]
Loss of Analyte Signal/Recovery Degradation of this compound in the autosampler or on the column.1. Maintain Low Autosampler Temperature: Keep the autosampler temperature at 2-8°C to minimize pre-injection degradation.[1] 2. Optimize Sample Diluent: Ensure the sample is dissolved in a solvent that maintains its stability. 3. Inject a Known Standard: This will help differentiate between instrument issues and sample degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[1]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and organic solvent (e.g., acetonitrile)

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in a suitable solvent to prepare a stock solution (e.g., 1 mg/mL).[1]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve in the mobile phase before analysis.[1]

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.[1]

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the intended analytical method. Monitor for the appearance of new peaks and a decrease in the main this compound peak.

Protocol 2: Recommended Chromatographic Conditions for Sulbactam Analysis

The following are typical starting conditions for the analysis of Sulbactam, which can be adapted for this compound.

Parameter Condition
HPLC Column C18, 250 x 4.6 mm, 5 µm[7]
Mobile Phase Acetonitrile and water (pH 3, adjusted with orthophosphoric acid) in a 45:55 v/v ratio[7]
Flow Rate 1.0 mL/min[7]
Detection UV at 225 nm[7][8]
Column Temperature Ambient

Visualizations

Potential On-Column Degradation Pathway of this compound A This compound (on-column) B Hydrolysis of β-lactam ring A->B pH outside 4-7 High Temperature Active Column Sites C Inactive Degradation Product B->C

Caption: Potential on-column degradation pathway of this compound.

Troubleshooting Workflow for Suspected On-Column Degradation A Poor Peak Shape or Unexpected Peaks Observed B Check Mobile Phase pH (Is it within 4-7?) A->B C Adjust pH B->C No D Reduce Column Temperature B->D Yes C->D E Problem Resolved? D->E F Consider Different Column Chemistry E->F No G End E->G Yes F->G

Caption: Troubleshooting workflow for suspected on-column degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the recommended storage conditions, stability, and handling of Sulbactam-d3 solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A: The solid, crystalline form of this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]

Q2: What is the best way to prepare a stock solution of this compound?

A: For long-term storage, it is recommended to prepare stock solutions in high-purity, anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[1] The solid compound should be dissolved in the solvent of choice, and for enhanced stability, the solution can be purged with an inert gas.[1] For aqueous solutions, dissolve the crystalline solid directly in an aqueous buffer, such as PBS (pH 7.2).[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A: The stability of this compound solutions is highly dependent on the solvent and storage temperature. Refer to the table below for detailed recommendations.

Q4: How long are aqueous solutions of this compound stable?

A: Aqueous solutions of this compound are significantly less stable than solutions in organic solvents. It is highly recommended to prepare aqueous solutions fresh for daily use.[1][2] If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.[3][4]

Q5: What factors can lead to the degradation of this compound in solution?

A: The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring.[2] This process is accelerated by non-optimal pH (outside the range of 4-7), elevated temperatures, and the presence of certain enzymes like β-lactamases.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended DurationNotes
Stock SolutionAnhydrous DMSO, Ethanol, DMF-20°CUp to 1 monthMinimize freeze-thaw cycles.[2]
-80°CUp to 6 monthsUse high-purity, anhydrous solvents.[2]
Working SolutionAqueous Buffers (e.g., PBS)2-8°CPrepare fresh daily; do not store for more than 24 hours.[1][2]Stability is significantly reduced in aqueous solutions.[2]

Table 2: Solubility of Sulbactam

SolventApproximate Solubility
Ethanol~30 mg/mL[1]
DMSO~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
PBS (pH 7.2)~5 mg/mL[1]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Loss of compound activity or inconsistent results. Degradation of this compound in solution due to improper storage.- Always prepare fresh aqueous solutions before an experiment. - For stock solutions in organic solvents, avoid repeated freeze-thaw cycles by aliquoting into single-use vials. - Ensure the pH of your experimental buffer is within the optimal range of 4-7.[2]
Adsorption of the compound to labware.- Use inert vials and caps (B75204) (e.g., polypropylene (B1209903) or silanized glass) for storing solutions.
Precipitation observed in the stock solution after thawing. The solubility limit has been exceeded at a lower temperature.- Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. - Consider preparing a slightly lower concentration stock solution.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of this compound.- Check the pH and temperature of the mobile phase and autosampler.[2] The mobile phase pH should ideally be between 4 and 7.[2] - Maintain the autosampler temperature at 2-8°C to minimize degradation during the analytical run.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound is approximately 236.26 g/mol ).

  • Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Mandatory Visualization

Sulbactam_Mechanism Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Inactive_Antibiotic Inactive Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Leads to Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes Inactive_Enzyme Inactive β-Lactamase Sulbactam_d3 This compound Sulbactam_d3->Beta_Lactamase Irreversibly Binds to (Suicide Inhibition)

Caption: Mechanism of action of Sulbactam as a β-lactamase inhibitor.

References

impact of Sulbactam-d3 chemical purity on results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulbactam-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of this compound as an internal standard in analytical experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a deuterium-labeled form of Sulbactam, a β-lactamase inhibitor.[1] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Sulbactam in biological matrices such as plasma, urine, and tissue homogenates.[2][3] It is predominantly used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[2][3][4]

Q2: Why is the chemical and isotopic purity of this compound critical for my experimental results?

A: The purity of this compound is paramount for accurate quantification. Two key types of purity are of concern:

  • Chemical Purity: Refers to the absence of any impurities other than Sulbactam and its isotopic variants. Chemical impurities can introduce interfering peaks in your chromatogram, leading to inaccurate measurements.

  • Isotopic Purity: Refers to the percentage of the this compound that is fully deuterated and the absence of unlabeled Sulbactam. The presence of unlabeled Sulbactam as an impurity in the this compound internal standard will lead to an overestimation of the analyte concentration in your samples.[5] This is because the instrument cannot distinguish between the unlabeled Sulbactam from the sample and the unlabeled Sulbactam impurity from the internal standard.

Q3: What are the acceptable levels of purity for this compound?

A: While specific requirements may vary depending on the assay's sensitivity and regulatory guidelines, a high level of purity is always recommended. Typically, for a SIL-IS, the following purity levels are desirable:

  • Chemical Purity: ≥98%

  • Isotopic Purity: ≥98% (with the amount of unlabeled analyte being as low as possible, ideally <0.1%)

It is crucial to always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the specific purity of the lot you are using.

Q4: How should I properly store and handle this compound to maintain its purity?

A: Improper storage and handling can lead to the degradation of this compound. Always follow the storage conditions specified on the product's CoA. Generally, it is advisable to:

  • Store the solid material at the recommended temperature, protected from light and moisture.

  • Prepare fresh stock and working solutions and avoid repeated freeze-thaw cycles.

  • Use calibrated pipettes and follow good laboratory practices to prevent contamination and dilution errors.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments using this compound.

Issue Potential Causes Troubleshooting Steps
High background signal or interfering peaks at the retention time of Sulbactam in blank samples. Presence of unlabeled Sulbactam in the this compound internal standard.1. Confirm the isotopic purity of your this compound from the Certificate of Analysis.2. If the unlabeled content is high, consider purchasing a new batch with higher isotopic purity.3. Mathematically correct the data if a new standard is not immediately available.[6]
Inconsistent or drifting internal standard response across an analytical run. 1. Improper sample preparation or extraction.2. Matrix effects varying between samples.3. Instrument instability (e.g., fluctuating ESI source).1. Ensure consistent sample preparation techniques across all samples.2. Evaluate matrix effects by comparing the IS response in neat solutions versus post-extraction spiked matrix samples.3. Monitor system suitability parameters throughout the run.
Poor linearity of the calibration curve (r² < 0.99). 1. High concentration of unlabeled Sulbactam in the this compound, especially impacting the lower end of the curve.2. Inappropriate weighting factor for the regression analysis.3. Suboptimal chromatographic conditions leading to co-elution with interferences.1. Assess the contribution of the unlabeled impurity to the analyte signal at the LLOQ.2. Apply an appropriate weighting factor (e.g., 1/x or 1/x²) to the regression.3. Optimize the chromatographic method to improve separation.
Failure to meet acceptance criteria for accuracy and precision in QC samples. 1. Inaccurate preparation of stock or working solutions.2. Degradation of Sulbactam or this compound during sample storage or processing.3. Significant lot-to-lot variability in matrix effects.1. Prepare fresh stock and working solutions and verify their concentrations.2. Conduct stability experiments (freeze-thaw, bench-top, long-term) to assess analyte stability.3. Evaluate matrix effects using at least six different lots of the biological matrix.

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of this compound and identify any non-isotopically labeled impurities.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724):water 50:50).

    • From this stock, prepare a series of dilutions to create a calibration curve.

  • HPLC-UV Analysis:

    • System: A high-performance liquid chromatography (HPLC) system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • UV Detection: Monitor at the wavelength of maximum absorbance for Sulbactam (e.g., ~230 nm).

  • Data Analysis:

    • Run the calibration standards and the this compound solution.

    • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram to estimate the chemical purity.

Protocol 2: Quantification of Sulbactam in Human Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of Sulbactam in human plasma samples using this compound as an internal standard.

Methodology:

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Sulbactam and this compound in a suitable solvent (e.g., methanol).

    • Working Solutions: Serially dilute the stock solutions to prepare calibration standards and quality control (QC) samples at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound working solution (at a constant concentration) and vortex.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

    • Flow Rate: 0.4 - 0.6 mL/min.[2]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI), negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for Sulbactam and this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (Sulbactam/Sulbactam-d3) against the nominal concentration of Sulbactam.

    • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

    • Determine the concentration of Sulbactam in the QC and unknown samples from the calibration curve.

Visualizations

Sulbactam_Mechanism cluster_0 Bacterial Cell cluster_1 Therapeutic Intervention Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Disruption leads to Sulbactam Sulbactam Sulbactam->Beta_Lactamase Irreversibly Inhibits

Caption: Mechanism of action of Sulbactam in protecting β-lactam antibiotics.

Experimental_Workflow cluster_impurity Impact of Unlabeled Sulbactam Impurity Start Start: Plasma Sample (Unknown Sulbactam Conc.) Add_IS Add this compound (Known Concentration) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification (Peak Area Ratio vs. Calibration Curve) Data_Processing->Quantification Result Final Sulbactam Concentration Quantification->Result Impurity Unlabeled Sulbactam in this compound Impurity->Data_Processing Artificially inflates Sulbactam peak area

Caption: Bioanalytical workflow for Sulbactam quantification and the impact of impurities.

References

Technical Support Center: Minimizing Signal Variability of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize signal variability when using deuterated internal standards in quantitative mass spectrometry assays.

Troubleshooting Guides

High signal variability in deuterated standards can compromise the accuracy and precision of analytical data.[1][2] The following table outlines common symptoms, their potential causes, and recommended troubleshooting steps to identify and resolve the issue.

SymptomPotential Cause(s)Troubleshooting Steps
High Variability in Internal Standard (IS) Peak Area Across a Run 1. Instrument Instability: Fluctuations in the mass spectrometer's performance or a contaminated ion source can lead to inconsistent signal.[1] 2. Autosampler imprecision: Inconsistent injection volumes will directly impact the signal intensity.[1] 3. Inconsistent Sample Preparation: Variations in sample handling, extraction, or reconstitution can introduce variability.[3] 4. Degradation of the Standard: The deuterated standard may be unstable in the sample matrix or stock solution.[4][5]1. Inject a neat solution of the internal standard multiple times to assess instrument spray stability.[6] 2. Verify the autosampler's injection precision.[6] 3. Review and standardize the sample preparation workflow. Ensure consistent timing and reagent volumes. 4. Perform a stability study of the deuterated standard in the matrix and stock solution (see Experimental Protocol 1).
Inconsistent Analyte/IS Response Ratio 1. Differential Matrix Effects: The analyte and the deuterated standard may experience different degrees of ion suppression or enhancement, especially if they do not co-elute perfectly.[7] 2. Isotopic Instability (H/D Exchange): Deuterium atoms on the standard may be exchanging with hydrogen from the solvent or matrix.[4][8] 3. Cross-Contamination/Interference: The unlabeled analyte may be present as an impurity in the deuterated standard, or there may be interfering peaks from the matrix.[9][10]1. Assess matrix effects using a post-extraction addition experiment (see Experimental Protocol 2).[11] 2. Optimize chromatography to ensure co-elution of the analyte and internal standard.[6] 3. Evaluate the stability of the deuterated standard to check for H/D exchange (see Experimental Protocol 3).[6] 4. Analyze a high-concentration solution of the deuterated standard to check for the presence of the unlabeled analyte.[9]
Deuterated Standard Signal Decreases Over Time in a Batch 1. Adsorption to Vials or Tubing: The standard may be adsorbing to the surfaces of sample vials or the LC system. 2. Instability in the Autosampler: The standard may be degrading in the autosampler over the course of the analytical run.1. Use silanized or low-adsorption vials. 2. Investigate the stability of the standard in the autosampler by re-injecting a sample at the beginning and end of a sequence.
Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte 1. Isotope Effect: A well-documented phenomenon where deuterated compounds can have slightly different retention times than their non-deuterated counterparts.[5]1. This may not be an issue if the shift is small and consistent. However, for optimal correction of matrix effects, co-elution is ideal. 2. Consider adjusting the mobile phase composition or gradient to minimize the separation.[4]

Experimental Protocols

Experimental Protocol 1: Assessment of Stock Solution Stability

Objective: To evaluate the stability of the deuterated internal standard in its stock solution under intended storage conditions.

Methodology:

  • Prepare a fresh stock solution of the deuterated internal standard at a known concentration.

  • Divide the stock solution into multiple aliquots in appropriate storage vials.

  • Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C).

  • At specified time points (e.g., 0, 1, 3, 6 months), retrieve an aliquot.

  • Prepare a working solution from the aged stock and a freshly prepared stock solution.

  • Analyze both solutions by LC-MS/MS and compare the peak areas.

  • Acceptance Criteria: The mean response of the aged stock solution should be within ±15% of the fresh stock solution.

Experimental Protocol 2: Assessment of Matrix Effect

Objective: To determine the effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Obtain at least six different lots of the blank biological matrix.[9]

  • Prepare three sets of samples:

    • Set A: Spike the analyte and deuterated IS into a neat solution (e.g., mobile phase).

    • Set B: Extract the blank matrix from each of the six sources and then spike the analyte and deuterated IS into the post-extraction supernatant.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for both the analyte and the IS for each matrix lot:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the IS-normalized Matrix Factor.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[9]

Experimental Protocol 3: Assessment of Deuterated Standard Stability (H/D Exchange)

Objective: To determine if the deuterated internal standard is stable within the analytical workflow and does not undergo hydrogen-deuterium (H/D) exchange.[6]

Methodology:

  • Incubation: Prepare solutions of the deuterated internal standard in various relevant matrices and solvents (e.g., blank plasma, mobile phase at different pH values, reconstitution solvent).[6]

  • Time Points and Conditions: Aliquot the solutions and incubate them under conditions that mimic the experimental workflow (e.g., room temperature, 4°C, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).[6]

  • Sample Preparation: At each time point, process the samples using the standard extraction procedure.[6]

  • LC-MS/MS Analysis: Analyze the extracted samples, monitoring the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.[6]

  • Data Evaluation: A significant decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal is indicative of H/D exchange.[6]

Mandatory Visualizations

G start High IS Signal Variability Observed check_instrument Assess Instrument Stability start->check_instrument instrument_stable Instrument Stable? check_instrument->instrument_stable check_sample_prep Evaluate Sample Preparation Consistency instrument_stable->check_sample_prep Yes resolve_instrument Troubleshoot & Optimize Instrument Parameters instrument_stable->resolve_instrument No sample_prep_ok Consistent? check_sample_prep->sample_prep_ok check_matrix_effects Investigate Differential Matrix Effects sample_prep_ok->check_matrix_effects Yes resolve_sample_prep Standardize Sample Preparation Protocol sample_prep_ok->resolve_sample_prep No matrix_effects_ok Co-elution & Minimal Matrix Effects? check_matrix_effects->matrix_effects_ok check_stability Assess IS Stability (H/D Exchange) matrix_effects_ok->check_stability Yes resolve_matrix_effects Optimize Chromatography & Sample Cleanup matrix_effects_ok->resolve_matrix_effects No stability_ok IS Stable? check_stability->stability_ok resolve_stability Select IS with More Stable Labeling stability_ok->resolve_stability No end Signal Variability Minimized stability_ok->end Yes resolve_instrument->check_instrument resolve_sample_prep->check_sample_prep resolve_matrix_effects->check_matrix_effects resolve_stability->end G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Biological Sample (Analyte + IS) extraction Extraction sample->extraction cleanup Sample Cleanup extraction->cleanup injection Injection cleanup->injection chromatography Chromatographic Separation injection->chromatography ionization Ionization (ESI/APCI) chromatography->ionization detection Mass Detection ionization->detection data_processing Data Processing (Peak Area Ratio) detection->data_processing quantification Quantification data_processing->quantification

References

Validation & Comparative

Validation of Analytical Methods for Sulbactam Quantification: A Comparative Guide Featuring Sulbactam-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methodologies for the quantification of sulbactam (B1307), a β-lactamase inhibitor. A primary focus is placed on methods employing a deuterated internal standard, Sulbactam-d5, to ensure the highest accuracy and precision in pharmacokinetic (PK), pharmacodynamic (PD), and therapeutic drug monitoring studies. The data herein is a synthesis from multiple validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a comprehensive overview of expected analytical performance.

Sulbactam is a critical tool in combating bacterial resistance, frequently combined with β-lactam antibiotics to shield them from degradation by bacterial β-lactamases.[1] Precise quantification of sulbactam in biological matrices is essential for clinical efficacy and research. The use of a stable isotope-labeled internal standard, such as Sulbactam-d5, is a cornerstone of robust bioanalytical methods, as it effectively corrects for variability during sample preparation and instrumental analysis.[2]

Comparative Analysis of Method Performance

The performance of an analytical method is determined by several key validation parameters. The following tables summarize the performance characteristics of various LC-MS/MS methods for sulbactam quantification, providing a basis for inter-laboratory comparison. While specific methodologies may differ slightly between laboratories, the overall performance in terms of linearity, sensitivity, precision, and accuracy is consistently high, meeting the stringent acceptance criteria for bioanalytical method validation.[1]

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [2][3]

Biological MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
Human Plasma0.25 - 1000.25> 0.99
Human Plasma0.0510 - 6.15520.0510Not Reported
Human Plasma0.20 - 30.00.20Not specified

Table 2: Accuracy and Precision [2][3]

Biological MatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Human PlasmaLLOQ≤ 17.4≤ 17.4-18.1 to 18.7
Human PlasmaQuality Control Levels≤ 11.5≤ 11.5-11.5 to 12.5
Human PlasmaLow and High QC< 4.9< 6.2-9.9 to 1.0 (intra-day), -9.2 to 3.7 (inter-day)

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods. The following sections outline typical experimental workflows and specific parameters for the quantification of sulbactam using a deuterated internal standard.

Sample Preparation

A common and efficient method for extracting sulbactam from plasma is protein precipitation.[1][2] This technique involves the addition of a solvent, such as acetonitrile (B52724), to the plasma sample to denature and precipitate proteins.[1][2] An alternative approach is liquid-liquid extraction followed by solid-phase extraction for analyte enrichment.[1][4]

Protein Precipitation Protocol: [2]

  • To 100 µL of the biological sample (e.g., plasma), add 200 µL of acetonitrile containing the internal standard, Sulbactam-d5.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity.

Typical LC-MS/MS Parameters: [2]

  • HPLC Column: A C18 column is commonly used (e.g., ACQUITY UPLC HSS T3 C18, 2.1 × 100 mm, 1.8 µm).[2]

  • Mobile Phase: Gradient elution is often employed for optimal separation.[2]

  • Flow Rate: A typical flow rate is in the range of 0.2 - 0.5 mL/min.[2]

  • Injection Volume: 5-10 µL is a common injection volume.[2]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of Sulbactam.[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Sulbactam and Sulbactam-d5.[2] An example of an MRM transition for Sulbactam is m/z 231.9 → 187.8.[2]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the bioanalytical method validation workflow and the rationale for using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Plasma) Add_IS Spike with Sulbactam-d5 (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Validation Method Validation (Accuracy, Precision, Linearity) Quantification->Validation

Generalized workflow for sulbactam quantification.

Sulbactam Sulbactam Sulbactam_d5 Sulbactam-d5 Sample_Prep Sample Preparation Sulbactam->Sample_Prep Sulbactam->Sample_Prep Similar Physicochemical Properties Sulbactam_d5->Sample_Prep Sulbactam_d5->Sample_Prep Similar Physicochemical Properties LC_Elution LC Elution Sample_Prep->LC_Elution Ionization Ionization LC_Elution->Ionization Correction Correction for Variability Ionization->Correction Accurate_Quant Accurate Quantification Correction->Accurate_Quant

Rationale for using a deuterated internal standard.
Conclusion

The validation data from multiple studies robustly demonstrate that analytical methods for Sulbactam using Sulbactam-d5 as an internal standard are accurate and precise.[2] The use of a deuterated internal standard is considered the gold standard as it mimics the behavior of the analyte during sample preparation and analysis, thereby compensating for extraction recovery variability and matrix effects.[2][4] This guide provides a solid foundation for researchers and drug development professionals to establish reliable bioanalytical methods for Sulbactam in various biological matrices.[2]

References

Cross-Validation of Sulbactam Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Sulbactam (B1307) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the efficacy of combination antibiotic therapies. This guide presents an objective comparison of three distinct analytical methods for Sulbactam quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and two variations of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) utilizing different internal standards. This comparison aims to facilitate the selection of the most suitable analytical method by providing a detailed breakdown of their experimental protocols and a clear summary of their performance data.

Comparative Analysis of Method Performance

The performance of three distinct methods for Sulbactam quantification are summarized below. Method 1 is an HPLC-UV method, Method 2 is an LC-MS/MS method utilizing a structural analog (Tazobactam) as an internal standard for quantification in human plasma, and Method 3 is an LC-MS/MS method employing a deuterated internal standard (Sulbactam-d5), also for quantification in human plasma. The use of a deuterated internal standard like Sulbactam-d5 is often considered the gold standard in quantitative bioanalysis due to its similar physicochemical properties to the analyte, which can lead to more accurate correction for matrix effects and variability in sample processing.[1][2] However, a well-validated method using a structural analog internal standard can also provide reliable and accurate results.[1]

ParameterMethod 1: HPLC-UV[3][4][5]Method 2: LC-MS/MS (Tazobactam IS)[6]Method 3: LC-MS/MS (Sulbactam-d5 IS)[2][7][8]
Linearity Range (µg/mL) 4 - 90.20 - 30.00.25 - 100
Lower Limit of Quantification (LLOQ) (µg/mL) 0.3440.200.25
Accuracy (%RE) 98.66 - 99.69-9.9 to 1.0 (intra-batch), -9.2 to 3.7 (inter-batch)-18.1 to 18.7 (at LLOQ), -11.5 to 12.5 (at QC levels)
Precision (%RSD) 0.348 - 1.25 (intraday)< 4.9 (intra-batch), < 6.2 (inter-batch)≤ 17.4 (intra-day at LLOQ), ≤ 11.5 (intra-day at QC levels)
Correlation Coefficient (r²) 0.9995> 0.99> 0.99

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the analytical methods and the cross-validation process.

Sulbactam_Quantification_Workflow General Workflow for Sulbactam Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation / LLE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (HPLC/UPLC) Evaporation->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Cross_Validation_Logic Cross-Validation Logical Flow cluster_Validation Individual Method Validation node_A Method A (e.g., HPLC-UV) Validate_A Validate Method A node_A->Validate_A node_B Method B (e.g., LC-MS/MS) Validate_B Validate Method B node_B->Validate_B node_C Method C (e.g., Microbiological Assay) Validate_C Validate Method C node_C->Validate_C Compare Compare Performance Metrics (Linearity, Accuracy, Precision, LLOQ) Validate_A->Compare Validate_B->Compare Validate_C->Compare Select Select Optimal Method for Application Compare->Select

References

A Comparative Guide to Sulbactam-d3 and Non-Deuterated Sulbactam Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the use of stable isotope-labeled internal standards is a critical component for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of Sulbactam-d3 and its non-deuterated counterpart, Sulbactam, with a focus on their distinct applications, supported by experimental principles.

Executive Summary

Sulbactam is a well-established β-lactamase inhibitor, commonly used in combination with β-lactam antibiotics to combat bacterial resistance.[1][2][3][4] Its deuterated form, this compound, serves a different but equally crucial role as an internal standard in quantitative analytical methods.[5][6] This guide will elucidate these differences, providing researchers with the necessary information to select the appropriate standard for their experimental needs. The primary distinction lies not in a direct performance competition, but in their designated functions within a research setting.

Comparative Data

The following table summarizes the key characteristics and applications of Sulbactam and this compound.

FeatureSulbactam (Non-Deuterated)This compound (Deuterated)
Primary Application As a β-lactamase inhibitor in combination with antibiotics for therapeutic use and as an analytical standard for qualitative and some quantitative purposes.[1][2][7]As an internal standard for quantitative analysis by mass spectrometry (LC-MS, GC-MS) and NMR.[5]
Molecular Formula C₈H₁₁NO₅SC₈H₈D₃NO₅S
Molecular Weight ~233.24 g/mol ~236.26 g/mol
Key Function Irreversibly inhibits β-lactamase enzymes, protecting antibiotics from degradation.[3][7][8]Mimics the chemical behavior of non-deuterated Sulbactam but is distinguishable by mass, allowing for precise quantification of the non-deuterated form in complex matrices.
Use in Assays The analyte to be quantified in biological samples or pharmaceutical formulations.A tool to correct for analyte loss during sample preparation and for variations in instrument response.

Experimental Protocols

The use of this compound as an internal standard is integral to developing robust and reproducible quantitative assays for Sulbactam. Below is a detailed methodology for a typical liquid chromatography-mass spectrometry (LC-MS) bioanalytical assay.

Protocol: Quantification of Sulbactam in Plasma using LC-MS with this compound as an Internal Standard

1. Objective: To accurately determine the concentration of Sulbactam in a plasma sample.

2. Materials:

  • Plasma sample containing Sulbactam
  • Sulbactam analytical standard
  • This compound internal standard
  • Acetonitrile (B52724) (protein precipitation agent)
  • Formic acid
  • Ultrapure water
  • LC-MS system (e.g., a triple quadrupole mass spectrometer)

3. Standard Preparation:

  • Prepare a stock solution of Sulbactam (1 mg/mL) in a suitable solvent (e.g., methanol).
  • Prepare a stock solution of this compound (1 mg/mL) in the same solvent.
  • Create a series of calibration standards by spiking known concentrations of the Sulbactam stock solution into blank plasma.
  • Prepare a working solution of this compound at a fixed concentration.

4. Sample Preparation:

  • To 100 µL of each plasma sample (calibration standards, quality controls, and unknown samples), add 10 µL of the this compound working solution.
  • Vortex briefly to mix.
  • Add 300 µL of acetonitrile to precipitate plasma proteins.
  • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

5. LC-MS Analysis:

  • Inject the reconstituted sample into the LC-MS system.
  • Liquid Chromatography: Use a suitable C18 column to separate Sulbactam from other plasma components.
  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
  • Monitor the specific precursor-to-product ion transition for Sulbactam.
  • Simultaneously monitor the specific precursor-to-product ion transition for this compound.

6. Data Analysis:

  • Calculate the peak area ratio of Sulbactam to this compound for each sample.
  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
  • Determine the concentration of Sulbactam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the quantitative analysis of Sulbactam using this compound as an internal standard.

Sulbactam_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample (containing Sulbactam) spike Spike with This compound (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract reconstitute Reconstitution extract->reconstitute lcms LC-MS Injection reconstitute->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Area Integration (Sulbactam & this compound) detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve Construction ratio_calc->calibration quantification Quantification of Unknown Samples calibration->quantification

Caption: Workflow for Sulbactam quantification using this compound.

Signaling Pathway of Sulbactam's Mechanism of Action

To provide a complete picture, the following diagram illustrates the established mechanism of action of Sulbactam in protecting β-lactam antibiotics from degradation by β-lactamase enzymes.

Sulbactam_Mechanism cluster_bacteria Bacterial Cell beta_lactamase β-Lactamase Enzyme inactivated_antibiotic Inactivated Antibiotic beta_lactamase->inactivated_antibiotic inactivated_enzyme Inactivated β-Lactamase beta_lactamase->inactivated_enzyme pbp Penicillin-Binding Protein (PBP) cell_wall Cell Wall Synthesis pbp->cell_wall Blocks lysis Cell Lysis cell_wall->lysis Leads to antibiotic β-Lactam Antibiotic antibiotic->beta_lactamase Degradation antibiotic->pbp Inhibition sulbactam Sulbactam sulbactam->beta_lactamase Irreversible Inhibition

Caption: Mechanism of action of Sulbactam with β-lactam antibiotics.

References

A Comparative Guide to Assessing the Stability of Sulbactam-d3 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate quantification of therapeutic agents in biological matrices is fundamental for reliable pharmacokinetic and pharmacodynamic (PK/PD) studies. Sulbactam, a β-lactamase inhibitor, is inherently unstable in biological samples, posing analytical challenges. This guide provides a comprehensive comparison of methodologies for assessing the stability of Sulbactam, highlighting the critical role of a stable isotope-labeled internal standard like Sulbactam-d3 for precise and dependable results.

The Challenge of Sulbactam Quantification

As a β-lactam, Sulbactam is susceptible to degradation.[1][2][3][4] This instability can be affected by pH, temperature, and enzymatic activity within the biological matrix.[1] Consequently, a robust analytical method is essential to ensure that the measured concentration accurately reflects the concentration at the time of sample collection. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to mitigate the challenges associated with Sulbactam's instability.

Advantages of Using this compound as an Internal Standard:

  • Identical Chemical and Physical Properties: this compound shares the same extraction recovery, chromatographic retention time, and ionization efficiency as unlabeled Sulbactam. This ensures that any variability affecting Sulbactam during sample processing will equally affect this compound, leading to a more accurate quantification.[1]

  • Co-elution: By co-eluting with Sulbactam, this compound effectively compensates for matrix effects that could suppress or enhance the analyte's ionization in the mass spectrometer.[1]

  • Inherent Stability Tracking: The stability of this compound is expected to be identical to that of unlabeled Sulbactam. Therefore, any degradation of Sulbactam during sample storage or processing is mirrored by the degradation of this compound. This ensures an accurate assessment of Sulbactam's stability.[1]

Quantitative Stability Data for Sulbactam in Human Plasma

The following tables summarize the stability of Sulbactam in human plasma, as determined by validated LC-MS/MS methods that utilize a stable isotope-labeled internal standard. Stability is generally considered acceptable if the mean concentration is within ±15% of the nominal concentration.[1]

Table 1: Short-Term (Bench-Top) Stability of Sulbactam in Human Plasma [1]

TemperatureDuration (hours)Stability (%)
Room Temperature493-107
2-8°C (Refrigerated)Not Specified88-112

Table 2: Long-Term Stability of Sulbactam in Human Plasma [1]

Storage TemperatureDurationStability (%)
-20°C35 daysSignificant degradation
-70°C35 days90-110
-80°C6 monthsStable

Table 3: Freeze-Thaw Stability of Sulbactam in Human Plasma [1]

ConditionNumber of CyclesStability (%)
-20°C and -80°CNot SpecifiedWithin ±15%
-70°CNot SpecifiedWithin ±15%

Experimental Protocols

Detailed methodologies are crucial for reproducible stability assessment. The following protocols are representative of those used in validated bioanalytical methods for Sulbactam.

1. Sample Preparation: Protein Precipitation

  • Objective: To extract Sulbactam and its internal standard (this compound) from the biological matrix and remove interfering proteins.[1]

  • Procedure:

    • Thaw plasma samples at room temperature and vortex to ensure homogeneity.[1]

    • To a 100 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution.[1]

    • Add 400 µL of acetonitrile (B52724) to precipitate the proteins.[1]

    • Vortex the mixture for 1 minute.[1]

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]

2. Freeze-Thaw Stability Assessment

  • Objective: To evaluate the stability of Sulbactam after repeated freezing and thawing cycles.

  • Procedure:

    • Use at least three aliquots each of low and high concentration quality control (QC) samples.[1]

    • Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.[1]

    • Thaw the samples completely at room temperature.[1]

    • Repeat the freeze-thaw cycle for the desired number of times (typically three cycles).[1]

    • After the final thaw, process the samples and analyze them alongside a freshly prepared calibration curve.[1]

3. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • HPLC Column: A C18 column is commonly used (e.g., ACQUITY UPLC HSS T3 C18, 2.1 × 100 mm, 1.8 µm).[5]

  • Mass Spectrometric Conditions:

    • The specific parameters for the mass spectrometer, such as the ion source and collision energy, should be optimized for the detection of Sulbactam and this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the stability of this compound in biological samples.

Stability_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Inject Bench_Top Bench-Top (Room Temp) Freeze_Thaw Freeze-Thaw Cycles (-20°C / -80°C) Long_Term Long-Term Storage (-20°C / -80°C) Data_Analysis Data Analysis and Stability Calculation LC_MSMS->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

References

A Comparative Guide to the Determination of Sulbactam-d3 Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for determining the isotopic enrichment of Sulbactam-d3, a deuterated analog of the β-lactamase inhibitor Sulbactam. Accurate determination of isotopic enrichment is critical for the use of this compound as an internal standard in quantitative bioanalytical studies, ensuring the precision and reliability of pharmacokinetic and drug metabolism data. This document outlines the experimental protocols for the two primary analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis of their performance based on experimental data.

Introduction to this compound and Isotopic Enrichment

This compound is a stable isotope-labeled version of Sulbactam where three hydrogen atoms have been replaced by deuterium (B1214612).[1] This modification results in a molecule that is chemically identical to Sulbactam but has a higher mass, allowing it to be distinguished by mass spectrometry. When used as an internal standard in methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound co-elutes with the non-labeled analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate quantification of the analyte by correcting for variations during sample preparation and analysis.

Isotopic enrichment refers to the percentage of a specific isotope at a given atomic position in a molecule. For this compound, it is crucial to quantify the percentage of molecules that are fully deuterated (d3), as well as the presence of partially deuterated (d1, d2) and non-deuterated (d0) species. This information is typically provided in the Certificate of Analysis from the supplier and is essential for the accurate preparation of standard solutions and the interpretation of analytical results.

Comparison of Analytical Methods for Isotopic Enrichment Determination

The two primary methods for determining the isotopic enrichment of deuterated compounds are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the type of information provided.

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by mass-to-charge ratio of ions.Detection of nuclear spin transitions in a magnetic field.
Sensitivity High (picomole to femtomole range).[2]Lower, requires higher sample concentrations.
Specificity High, can resolve different isotopologues.High, provides site-specific information on deuterium incorporation.
Quantitative Accuracy Excellent with proper calibration.Highly quantitative, can be used without a reference standard for the analyte.
Sample Requirement Small, typically in the nanogram to microgram range.Larger, typically in the milligram range.
Throughput High, suitable for automated analysis.Lower, longer acquisition times.
Information Provided Isotopic distribution (relative abundance of d0, d1, d2, d3, etc.).Position and extent of deuteration, structural confirmation.
Representative Isotopic Enrichment Data for this compound

While a specific Certificate of Analysis for a commercial this compound standard was not publicly available, the following table represents typical data that would be obtained from an analysis of isotopic enrichment. This data is based on a combination of general knowledge of deuterated standards and a case study of a similarly labeled compound.

IsotopologueExpected Mass (m/z)Relative Abundance (%)
Sulbactam (d0)234.05< 0.1
Sulbactam-d1235.060.5 - 1.5
Sulbactam-d2236.062.0 - 4.0
This compound 237.07 > 95

Experimental Protocols

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general method for determining the isotopic purity of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL in the mobile phase.

2. LC-HRMS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute this compound as a sharp peak.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for Sulbactam).

    • Scan Mode: Full scan from m/z 100-500.

    • Resolution: > 10,000.

3. Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of Sulbactam-d0, d1, d2, and d3.

  • Integrate the peak areas for each isotopologue.

  • Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

  • The isotopic enrichment is reported as the percentage of the d3 isotopologue.

Determination of Isotopic Enrichment by ¹H NMR Spectroscopy

This protocol outlines a method for determining the isotopic enrichment of this compound by comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a non-deuterated Sulbactam reference standard.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Prepare a separate sample of a non-deuterated Sulbactam reference standard at a known concentration in the same deuterated solvent.

  • Add a known amount of an internal standard (e.g., maleic acid) to both samples for quantitative comparison.

2. ¹H NMR Analysis:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Relaxation Delay: A sufficiently long delay to ensure full relaxation of all signals (e.g., 5 times the longest T1).

3. Data Analysis:

  • Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signal corresponding to the protons at the site of deuteration in the this compound spectrum.

  • Integrate the corresponding signal in the non-deuterated Sulbactam spectrum.

  • Integrate the signal of the internal standard in both spectra.

  • Calculate the percentage of deuteration by comparing the normalized integral of the signal of interest in the this compound sample to that of the non-deuterated standard.

Visualizations

experimental_workflow cluster_lcms LC-MS/MS Method cluster_nmr NMR Method lcms_prep Sample Preparation (Dilution of this compound) lcms_sep LC Separation (C18 Column) lcms_prep->lcms_sep lcms_ms HRMS Detection (Full Scan) lcms_sep->lcms_ms lcms_data Data Analysis (Peak Area Integration) lcms_ms->lcms_data lcms_result Isotopic Enrichment (%) lcms_data->lcms_result nmr_prep Sample Preparation (Dissolution in NMR Solvent) nmr_acq 1H NMR Acquisition (High-Field Spectrometer) nmr_prep->nmr_acq nmr_proc Spectral Processing (Integration) nmr_acq->nmr_proc nmr_calc Calculation (Comparison to Standard) nmr_proc->nmr_calc nmr_result Deuterium Incorporation (%) nmr_calc->nmr_result

Caption: Workflow for determining this compound isotopic enrichment.

logical_relationship substance This compound purpose Use as Internal Standard substance->purpose requirement Accurate Isotopic Enrichment Data purpose->requirement method1 Mass Spectrometry requirement->method1 method2 NMR Spectroscopy requirement->method2 outcome Reliable Quantitative Bioanalysis method1->outcome method2->outcome

Caption: Rationale for isotopic enrichment determination of this compound.

Conclusion

Both High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are powerful techniques for the determination of isotopic enrichment in deuterated compounds like this compound. HRMS offers higher sensitivity and throughput, making it well-suited for routine quality control. NMR provides detailed structural information and site-specific deuteration levels, which can be invaluable for understanding the synthesis and stability of the labeled compound. The choice of method will depend on the specific requirements of the analysis, including the amount of sample available, the desired level of detail, and the analytical throughput needed. For researchers in drug development, a thorough understanding of these methods is essential for the confident use of deuterated internal standards in regulated bioanalysis.

References

Navigating Analytical Method Validation for the Sulbactam-Durlobactam Combination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable analytical methods is a cornerstone of pharmaceutical quality. This guide provides a comparative overview of validated analytical methods for the simultaneous estimation of Sulbactam and Durlobactam, a novel antibiotic combination. The information is compiled from recent studies to aid in the selection and implementation of appropriate analytical strategies.

The combination of Sulbactam, a β-lactamase inhibitor, and Durlobactam, a novel diazabicyclooctane β-lactamase inhibitor, is a promising therapeutic option against multidrug-resistant bacteria, particularly Acinetobacter baumannii.[1][2] As this combination progresses through development and into clinical use, the need for validated analytical methods for its quantification in pharmaceutical dosage forms becomes critical. Currently, there is no official pharmacopeial method for this combination, necessitating the development and validation of new analytical procedures.[3]

This guide compares two prominent chromatographic techniques: Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), for the simultaneous determination of Sulbactam and Durlobactam. The comparison is based on published experimental data, focusing on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.[4][5]

Comparative Analysis of Validated Chromatographic Methods

The following tables summarize the key performance characteristics of recently developed UPLC and HPLC methods for the analysis of Sulbactam and Durlobactam.

Table 1: Chromatographic Conditions and System Suitability

ParameterUPLC Method 1[3][6]HPLC Method 1[4]HPLC Method 2[7]
Column HSS C18 (2.1 x 100mm, 1.7µm)Develosil C18 (4.6mm×250mm) 5µmPhenomenex C18 (250 x 4.6 mm, 5µm)
Mobile Phase 0.01N KH2PO4: Methanol (70:30 v/v)Acetonitrile: Acetate buffer (pH 4.3) (35:65% v/v)0.1% OPA Buffer: Acetonitrile (60:40)
Flow Rate 0.3 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 248 nm238 nm270 nm
Retention Time (Sulbactam) 1.823 minNot Specified2.206 min
Retention Time (Durlobactam) 1.345 minNot Specified2.871 min
Theoretical Plates > 2000[8]Not SpecifiedNot Specified
Tailing Factor < 2.0[8]Not SpecifiedNot Specified
Resolution > 2.0[8]Not SpecifiedNot Specified

Table 2: Summary of Method Validation Parameters

Validation ParameterUPLC Method 1[6]HPLC Method 1[4]HPLC Method 2[7]
Linearity Range (Sulbactam) 25 - 150 µg/mL10 - 30 µg/mLNot Specified
Linearity Range (Durlobactam) 12.5 - 75 µg/mL30 - 90 µg/mLNot Specified
Correlation Coefficient (R²) > 0.999> 0.999Not Specified
Accuracy (% Recovery) 99.49% (Sulbactam), 99.90% (Durlobactam)Within 98-102%100.35% (Sulbactam), 100.70% (Durlobactam)
Precision (%RSD) 0.8% (Sulbactam), 0.6% (Durlobactam)< 2%0.8% (Sulbactam), 0.9% (Durlobactam)
Limit of Detection (LOD) (µg/mL) 0.19 (Sulbactam), 0.08 (Durlobactam)Not Specified0.63 (Sulbactam), 0.11 (Durlobactam)
Limit of Quantification (LOQ) (µg/mL) 0.56 (Sulbactam), 0.26 (Durlobactam)Not Specified1.90 (Sulbactam), 0.34 (Durlobactam)
Robustness Method is robust[3]Method is robust[5]Not Specified

Experimental Protocols: A Closer Look

A detailed understanding of the experimental methodologies is crucial for reproducing and implementing these analytical methods.

UPLC Method 1: Experimental Protocol[6]
  • Instrumentation : A UPLC system equipped with a UV-VIS spectrophotometer was used.

  • Chromatographic Conditions :

    • Column: HSS C18 (2.1 x 100mm, 1.7µm).

    • Mobile Phase: A mixture of 0.01N Potassium Dihydrogen Orthophosphate (KH2PO4) and Methanol in a 70:30 v/v ratio.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 3 µL.

    • Detection Wavelength: 248 nm.

  • Standard Solution Preparation : Standard stock solutions of Sulbactam (10mg) and Durlobactam (5mg) were prepared in a 10 mL volumetric flask using a 50:50 v/v mixture of Acetonitrile and water as the diluent.

  • Validation Procedures :

    • Linearity : Performed from 25% to 150% of the standard stock solution concentrations, covering ranges of 25-150 µg/mL for Sulbactam and 12.5-75 µg/mL for Durlobactam.

    • Accuracy : Assessed by the standard addition method at 50%, 100%, and 150% concentration levels.

    • Precision : Determined by analyzing six working sample solutions of the same concentration.

    • Specificity : The method was found to be specific, with no interference from impurities during forced degradation studies.[3]

HPLC Method 1: Experimental Protocol[4]
  • Instrumentation : A High-Performance Liquid Chromatography system.

  • Chromatographic Conditions :

    • Column: Develosil C18 (4.6mm×250mm) 5µm.

    • Mobile Phase: A combination of Acetonitrile and Acetate buffer (pH 4.3) in a 35:65% v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 238 nm.

  • Validation Procedures :

    • Linearity : Established in the concentration range of 10-30 μg/ml for Sulbactam and 30-90 μg/ml for Durlobactam.

    • Accuracy, Precision, and Robustness : The method was validated for these parameters according to ICH guidelines, with percentage recoveries within limits and the method demonstrating robustness.

HPLC Method 2: Experimental Protocol[7]
  • Instrumentation : An RP-HPLC system.

  • Chromatographic Conditions :

    • Column: Phenomenex C18 (250 x 4.6 mm, 5m).

    • Mobile Phase: A mixture of 0.1% Orthophosphoric acid (OPA) buffer and Acetonitrile in a 60:40 ratio.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm.

  • Validation Procedures :

    • The method was validated for accuracy, precision, LOD, and LOQ.

Visualizing the Method Validation Workflow

The following diagram illustrates a typical workflow for analytical method validation, as guided by ICH principles.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis & Lifecycle Management A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., HPLC, UPLC) A->B C Preliminary Parameter Selection B->C D Method Optimization C->D E Specificity / Selectivity (Forced Degradation) D->E F Linearity & Range D->F G Accuracy (% Recovery) D->G H Precision (Repeatability, Intermediate Precision) D->H I Limit of Detection (LOD) D->I J Limit of Quantification (LOQ) D->J K Robustness D->K L System Suitability D->L M Routine Quality Control Testing K->M L->M N Method Monitoring & Re-validation M->N

Caption: A generalized workflow for analytical method validation.

Forced Degradation Studies and Stability-Indicating Nature

A critical aspect of method validation for pharmaceutical analysis is the assessment of the method's stability-indicating capability. This is typically evaluated through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light.

While the cited studies for the UPLC and HPLC methods mention that the methods are specific and validated according to ICH guidelines, detailed comparative data on the degradation products and their separation from the main peaks of Sulbactam and Durlobactam are not extensively provided in the search results. The UPLC method by Shanavas et al. (2024) is noted to be specific, with no interference from known or unknown impurities during degradation experiments.[3] A comprehensive stability-indicating assay would require demonstrating that the analytical method can effectively separate and quantify the active pharmaceutical ingredients in the presence of their degradation products.

Conclusion

Both UPLC and HPLC methods have been successfully developed and validated for the simultaneous estimation of Sulbactam and Durlobactam in pharmaceutical dosage forms. The choice between UPLC and HPLC will often depend on the specific requirements of the laboratory, including sample throughput needs and available instrumentation.

The UPLC method offers the advantage of a significantly shorter run time (under 2 minutes), which can greatly enhance productivity in a quality control environment.[6] On the other hand, HPLC methods are widely available and represent a robust and reliable approach.

It is crucial for researchers and drug development professionals to carefully consider the validation data and experimental conditions presented to select the most suitable method for their specific application. Further studies detailing the forced degradation pathways and the chromatographic behavior of potential impurities would be beneficial for establishing a comprehensive stability-indicating assay for this important antibiotic combination.

References

Sulbactam-d5 Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulbactam (B1307), a crucial β-lactamase inhibitor, is paramount for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, ensuring the highest level of accuracy and precision. This guide provides an objective comparison of the analytical performance of Sulbactam-d5, a deuterated analog of sulbactam, as an internal standard in various bioanalytical methods.

While the prompt specified Sulbactam-d3, the available scientific literature predominantly refers to and provides data for Sulbactam-d5 as the deuterated internal standard of choice for sulbactam analysis. It is probable that Sulbactam-d5 is the more commonly utilized and commercially available variant. This guide will therefore focus on the performance of Sulbactam-d5, which is chemically and functionally analogous to other deuterated forms of sulbactam.

The fundamental principle behind using a stable isotope-labeled internal standard like Sulbactam-d5 is that it behaves nearly identically to the analyte (sulbactam) during sample preparation, chromatography, and ionization.[1] This chemical and physical similarity allows it to effectively compensate for variations that can occur during sample processing and analysis, such as extraction losses and matrix effects.[2][3] By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved.[2]

Comparative Performance Data

The following tables summarize the key performance metrics of analytical methods employing Sulbactam-d5 for the quantification of sulbactam in biological matrices. These metrics are crucial for assessing the reliability, accuracy, and precision of an assay. For comparison, data for an alternative, structurally similar internal standard, Tazobactam, is also included.

Table 1: Performance Characteristics of Sulbactam Quantification in Human Plasma

ParameterMethod using Sulbactam-d5 ISMethod using Tazobactam IS
Linearity Range (µg/mL)0.25 - 100[4]0.20 - 30.0[5]
Lower Limit of Quantification (LLOQ) (µg/mL)0.25[4]0.20[5]
Intra-day Precision (%RSD)≤11.5[4]< 4.9[5]
Inter-day Precision (%RSD)≤11.5[4]< 6.2[5]
Intra-day Accuracy (%RE)-11.5 to 12.5[4]-9.9 to 1.0[5]
Inter-day Accuracy (%RE)-11.5 to 12.5[4]-9.2 to 3.7[5]
Mean Matrix FactorNot explicitly stated, but method validated.96.8% and 101.0% (at LQC and HQC)[5]
Extraction RecoveryNot explicitly stated, but method validated.87.5% to 92.5%[5]

Table 2: Accuracy and Precision of Quality Control Samples in Human Plasma using Sulbactam-d5 IS [2]

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
LLOQ0.25≤17.4≤17.4-18.1 to 18.7
Low-≤11.5≤11.5-11.5 to 12.5
Medium-≤11.5≤11.5-11.5 to 12.5
High-≤11.5≤11.5-11.5 to 12.5

Experimental Workflow and Protocols

A robust and well-documented experimental protocol is essential for reproducible and reliable results. Below is a generalized workflow for the quantification of sulbactam in biological matrices using Sulbactam-d5 as an internal standard, followed by detailed experimental protocols.

Bioanalytical Workflow for Sulbactam Quantification Bioanalytical Workflow for Sulbactam Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Spike with Sulbactam-d5 Internal Standard Sample_Collection->IS_Spiking Extraction Protein Precipitation or Liquid-Liquid/Solid-Phase Extraction IS_Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) (Negative Mode) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Peak_Integration Peak Integration for Sulbactam and Sulbactam-d5 Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow for Sulbactam quantification.
Representative Experimental Protocols

The following are representative experimental protocols for the analysis of sulbactam using Sulbactam-d5 as an internal standard, based on established methodologies.[1][2][6]

Protocol 1: Protein Precipitation for Sulbactam in Human Plasma [1]

  • Sample Preparation:

    • To 100 µL of the biological sample (e.g., plasma), add a known concentration of the internal standard, Sulbactam-d5.

    • Add 200-400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[1][6]

    • Vortex the mixture for 30-60 seconds to ensure thorough mixing.[1][6]

    • Centrifuge the sample at high speed (e.g., 10,000-14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1][6]

    • Transfer the clear supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.[6]

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1][6]

Protocol 2: Liquid-Liquid Extraction and Solid-Phase Extraction (SPE) for Sulbactam in Bovine Milk [6]

  • Sample Preparation:

    • To a 5 mL milk sample, add the Sulbactam-d5 internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to separate the layers and collect the organic phase.

    • Evaporate the organic solvent and reconstitute the residue in a loading buffer.

    • Perform solid-phase extraction using a strong anion exchange cartridge to enrich the analyte and remove interferences.[6]

    • Elute sulbactam and Sulbactam-d5 from the SPE cartridge.

    • Evaporate the eluate and reconstitute in the mobile phase for analysis.

LC-MS/MS Analysis Conditions [1][6]

  • Chromatographic Column: A C18 column is commonly used (e.g., 50 mm × 2.1 mm, 1.8 µm).[1][6]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a typical mobile phase.[1][6]

  • Flow Rate: A flow rate of approximately 0.3 mL/min is often employed.[6]

  • Injection Volume: A small injection volume, such as 5 µL, is standard.[6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.[6]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of sulbactam.[1][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for detection.[2]

Conclusion

The use of Sulbactam-d5 as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of sulbactam in complex biological matrices.[2] Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations during sample processing and analysis, adhering to the principles of isotope dilution mass spectrometry.[2] The presented data demonstrates that methods utilizing Sulbactam-d5 achieve high sensitivity, accuracy, and precision, meeting the acceptance criteria for bioanalytical method validation.[3][4] While structurally similar analogs like Tazobactam can also be used, a stable isotope-labeled internal standard such as Sulbactam-d5 is considered the gold standard, offering superior performance in minimizing errors introduced by matrix effects and sample processing variability.[1][7] This makes Sulbactam-d5 a reliable choice for pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring the accurate quantification of sulbactam.

References

Establishing Linearity and Lower Limit of Quantification (LLOQ) for Sulbactactam using Sulbactam-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is fundamental to pharmacokinetic and pharmacodynamic (PK/PD) studies. Sulbactam (B1307), a β-lactamase inhibitor, is frequently co-administered with β-lactam antibiotics to combat bacterial resistance. This guide provides a comparative overview of methodologies for establishing linearity and the Lower Limit of Quantification (LLOQ) for Sulbactam, with a specific focus on the use of its deuterated stable isotope-labeled internal standard, Sulbactam-d3. The use of a deuterated internal standard is a widely accepted strategy in bioanalytical method development to ensure high precision and accuracy by compensating for variability during sample preparation and analysis.[1][2]

Performance Comparison of Sulbactam Quantification Methods

The determination of a drug's concentration in biological matrices is a critical aspect of drug development. For Sulbactam, precise measurement is essential for assessing its efficacy and safety. The following tables summarize the performance characteristics of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods reported in the literature, providing a basis for comparison. While this compound is the focus, data for other internal standards are included to offer a broader perspective on method performance.

Table 1: Linearity and LLOQ of Sulbactam Assays

Method ReferenceLinearity Range (µg/mL)LLOQ (µg/mL)Internal StandardBiological Matrix
Method A[3][4]0.25 - 1000.25Not SpecifiedHuman Plasma
Method B[5]0.20 - 30.00.20TazobactamHuman Plasma
Method C[6]0.5 - 1000.5Not SpecifiedHuman Plasma
Method D[6]0.0510 - 6.15520.0510Ampicillin-d5Human Plasma
Method E[7]0.5 - 50Not SpecifiedSulbactam-d5Human Plasma
Method F[8][9]0.05 - 4.00.05MetronidazoleHuman Plasma

Table 2: Precision and Accuracy for Sulbactam Quantification

Method ReferencePrecision (% RSD)Accuracy (% Bias or RE)
Method A[3][4]≤11.5% for QCs; ≤17.4% for LLOQ-11.5% to 12.5% for QCs; -18.1% to 18.7% for LLOQ
Method B[5]Intra-batch: <4.9%; Inter-batch: <6.2%Intra-batch: -9.9% to 1.0%; Inter-batch: -9.2% to 3.7%

Experimental Protocols

A robust and reproducible bioanalytical method is crucial for reliable results. The following sections detail a representative methodology for a Sulbactam assay using LC-MS/MS, synthesized from common practices in the field.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for cleaning up plasma samples.[1][6]

  • To a 50-100 µL aliquot of the biological sample (e.g., human plasma), add a known concentration of the internal standard, this compound.

  • Add 200-400 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.[6][10]

  • Vortex the mixture for approximately 1 minute to ensure thorough mixing.[6]

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system. A small volume, typically 1-10 µL, is injected for analysis.[6]

2. Chromatographic Conditions

Chromatographic separation is essential to resolve Sulbactam and its internal standard from endogenous matrix components.

  • Column: A reverse-phase C18 column is commonly used (e.g., Phenomenex Synergi™ C18, 150 x 2 mm, 4 µm).[6]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol) is typical.[2][6]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often employed.[2][6]

3. Mass Spectrometry Conditions

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.

  • Instrument: A triple quadrupole mass spectrometer is the instrument of choice.

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally used for Sulbactam.[2][6]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for Sulbactam and this compound.

    • A common transition for Sulbactam is m/z 232.5 → 141.2.[6]

    • The corresponding transition for this compound would be monitored with a mass shift.

4. Establishing Linearity and LLOQ

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte (Sulbactam) to the internal standard (this compound) against the known concentrations of the calibration standards. The linearity of this curve is assessed over a defined concentration range.

  • LLOQ Determination: The Lower Limit of Quantification is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[11] Regulatory guidelines often recommend a precision of ≤20% and an accuracy within ±20% at the LLOQ.[11]

Workflow for Linearity and LLOQ Determination

The following diagram illustrates the key steps involved in establishing the linearity and LLOQ for a bioanalytical method for Sulbactam using this compound.

G cluster_prep Method Development & Preparation cluster_analysis Analysis cluster_validation Validation & Assessment prep_standards Prepare Calibration Standards & Quality Controls (QCs) spike_samples Spike Biological Matrix with Sulbactam & this compound prep_standards->spike_samples sample_prep Sample Preparation (e.g., Protein Precipitation) spike_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration & Area Ratio (Sulbactam / this compound) lcms_analysis->peak_integration cal_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->cal_curve linearity_eval Evaluate Linearity (e.g., r² ≥ 0.99) cal_curve->linearity_eval lloq_eval Determine LLOQ (Precision ≤ 20%, Accuracy ±20%) cal_curve->lloq_eval final_report Finalized Linear Range & LLOQ linearity_eval->final_report lloq_eval->final_report

Caption: Workflow for Linearity and LLOQ Determination in a Sulbactam Bioanalytical Assay.

References

Comparative Analysis of Cefoperazone/Sulbactam Regimens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical efficacy, pharmacokinetic profiles, and safety data for various cefoperazone (B1668861)/sulbactam (B1307) dosing strategies in the treatment of bacterial infections. This guide provides a comparative analysis of different cefoperazone/sulbactam regimens to inform researchers, scientists, and drug development professionals on the optimal use of this combination antibiotic.

Cefoperazone, a third-generation cephalosporin, and sulbactam, a β-lactamase inhibitor, are frequently combined to combat a wide spectrum of bacterial infections, including those caused by multidrug-resistant organisms.[1][2] The fixed-dose combination leverages the bactericidal activity of cefoperazone while sulbactam protects it from degradation by β-lactamases, enzymes that confer bacterial resistance.[3] This guide synthesizes data from various clinical studies to compare the performance of different dosing ratios and regimens.

Efficacy in Different Infections

The clinical efficacy of cefoperazone/sulbactam has been evaluated in numerous studies across a range of infections, including hospital-acquired pneumonia (HAP), ventilator-associated pneumonia (VAP), intra-abdominal infections, and urinary tract infections (UTIs).

Pneumonia (HAP/VAP)

In the treatment of HAP and VAP, cefoperazone/sulbactam has demonstrated non-inferiority to other broad-spectrum antibiotics like cefepime (B1668827) and piperacillin-tazobactam (B1260346). A randomized, non-inferiority trial comparing cefoperazone/sulbactam (2g/2g every 12 hours) to cefepime (2g every 12 hours) for HAP/HCAP found comparable clinical success rates.[1][4] Similarly, a retrospective study showed that cefoperazone/sulbactam was as effective as piperacillin-tazobactam for treating adult patients with nosocomial pneumonia.[5][6][7]

A multicenter retrospective study indicated that a high-dose regimen (2g/2g every 8 hours) resulted in significantly higher clinical cure and microbiological eradication rates in patients with severe infections, including pneumonia, compared to the standard dose (2g/2g every 12 hours), without increased safety concerns.[8]

Intra-abdominal Infections

For intra-abdominal infections, cefoperazone/sulbactam has shown high clinical efficacy and may be superior to comparator regimens. A randomized study in India found that cefoperazone/sulbactam monotherapy was not only non-inferior but also demonstrated superiority in clinical resolution at the 30-day follow-up compared to a combination of ceftazidime, amikacin, and metronidazole.[9] Another study confirmed the safety and clinical efficacy of cefoperazone/sulbactam as a viable alternative to gentamicin (B1671437) plus clindamycin (B1669177).[10][11] A meta-analysis of twelve studies concluded that cefoperazone/sulbactam was associated with a higher clinical efficacy rate and microbiological eradication rate compared to alternative antibiotics for intra-abdominal infections.[12]

Urinary Tract Infections

In the treatment of UTIs, particularly pyelonephritis, the ratio of cefoperazone to sulbactam appears to influence clinical outcomes. A retrospective study comparing a 1:1 ratio to a 2:1 ratio of cefoperazone/sulbactam in patients with pyelonephritis found that the 1:1 ratio was superior in terms of clinical efficacy, reduction in inflammation markers, and bacterial clearance.[3][13][14][15] Another study in elderly patients with UTIs demonstrated an overall efficacy rate of 79.2% for complicated UTIs with a 1g dose of sulbactam/cefoperazone administered twice daily.[16][17] Furthermore, a retrospective study on complicated UTIs in women showed that cefoperazone/sulbactam led to a shorter time to symptom disappearance and better improvement in renal function markers compared to levofloxacin.[18]

Comparative Efficacy Data

IndicationCefoperazone/Sulbactam RegimenComparator RegimenClinical Efficacy/Cure Rate (Cefoperazone/Sulbactam)Clinical Efficacy/Cure Rate (Comparator)Key FindingsReference
Pyelonephritis 1:1 ratio2:1 ratio92.98%80.00%1:1 ratio showed superior clinical efficacy and bacterial clearance.[3][13]
Hospital-Acquired/Healthcare-Associated Pneumonia 2g/2g q12hCefepime 2g q12h81.8% (clinical success)79.0% (clinical success)Cefoperazone/sulbactam was non-inferior to cefepime.[1]
Hospital-Acquired/Ventilator-Associated Pneumonia Standard DosePiperacillin-Tazobactam80.9% (clinical cure)80.1% (clinical cure)Cefoperazone/sulbactam was as effective as piperacillin-tazobactam.[5][6]
Severe Infections (including Pneumonia) High Dose (2g/2g q8h)Standard Dose (2g/2g q12h)49.7% (clinical cure)38.8% (clinical cure)High-dose regimen showed superior clinical and microbiological efficacy.[8]
Intra-abdominal Infections 2-8 g/day Ceftazidime-Amikacin-Metronidazole91.9% (clinical resolution)81.8% (clinical resolution)Cefoperazone/sulbactam was superior to the comparator regimen.[9]
Intra-abdominal Infections Not specifiedGentamicin-Clindamycin86.8% (cured)61.8% (cured)Cefoperazone/sulbactam had a significantly higher cure rate.[10]
Complicated Urinary Tract Infections (Elderly) 1g q12h-79.2% (overall efficacy)-Effective in elderly patients.[16][17]

Pharmacokinetic Profiles

The pharmacokinetic parameters of cefoperazone and sulbactam can be influenced by the dosing regimen and patient-specific factors such as renal and hepatic function.

A study in healthy volunteers receiving multiple doses of cefoperazone (3g every 12h) and sulbactam (1.5g every 12h) found the terminal elimination half-life to be approximately 1.8 hours for cefoperazone and 1 hour for sulbactam.[19] Peak serum concentrations of cefoperazone and sulbactam after a 1.5g intramuscular dose (1g cefoperazone, 0.5g sulbactam) were 45.3 mcg/ml and 11.0 mcg/ml, respectively.[20] After intravenous administration of 2g cefoperazone and 1g sulbactam, mean peak serum concentrations were 236.8 mcg/ml and 130.2 mcg/ml, respectively.[21]

Pharmacokinetic Parameters of Cefoperazone/Sulbactam
ParameterCefoperazoneSulbactamReference
Terminal Elimination Half-life (t½) ~1.8 hours~1.0 hour[19]
Volume of Distribution (Vd) 10.2 - 11.3 L18.0 - 27.6 L[21]
Renal Excretion (% of dose) ~25%~84%[20]
Dosing in Special Populations

Renal Impairment: Dosage adjustments are necessary for patients with significant renal impairment (creatinine clearance < 30 ml/min) to account for the reduced clearance of sulbactam.[20] For patients with creatinine (B1669602) clearance between 15 and 30 ml/min, the maximum sulbactam dose is 1g every 12 hours, while for those with clearance less than 15 ml/min, the maximum is 500mg every 12 hours.[20] Cefoperazone dosage generally does not require adjustment for renal impairment alone.[22][23] However, a study in patients with chronic kidney disease suggested that a higher dose of 2g/2g twice daily was more effective and as safe as a renally adjusted dose.[24]

Hepatic Dysfunction: In patients with hepatic dysfunction and concurrent renal impairment, monitoring of cefoperazone serum concentrations is recommended, and the dosage should not exceed 2g/day of cefoperazone without close monitoring.[20]

Liver Cirrhosis: A study in cirrhotic patients indicated that standard cefoperazone/sulbactam dosage regimens may lead to inadequate plasma concentrations, suggesting the need for therapeutic drug monitoring.[25][26]

Safety and Tolerability

Cefoperazone/sulbactam is generally well-tolerated. The most common adverse events are gastrointestinal, such as diarrhea.[24] Coagulation abnormalities, including prolonged prothrombin time, have been reported, and in some cases, have been associated with bleeding.[20][27] This is thought to be related to a vitamin K deficiency that can occur in patients treated with cefoperazone/sulbactam.[20] Prophylactic administration of vitamin K can mitigate this risk.[27]

A multicenter retrospective study comparing high-dose (2g/2g q8h) versus standard-dose (2g/2g q12h) cefoperazone/sulbactam found no significant differences in the prolongation of PT, aPTT, or changes in liver or renal function between the two groups, suggesting the high-dose regimen is safe.[8]

Experimental Protocols

Clinical Efficacy Assessment
  • Study Design: Randomized, open-label, non-inferiority or comparative trials are common.[1][9] Retrospective cohort studies are also used to compare different regimens.[3][5]

  • Patient Population: Patients with confirmed bacterial infections such as HAP, VAP, intra-abdominal infections, or UTIs.[1][3][9]

  • Intervention: Administration of different cefoperazone/sulbactam regimens (e.g., varying ratios or doses) or comparison with another standard antibiotic therapy.[1][3]

  • Outcome Measures:

    • Primary: Clinical cure or improvement, defined by the resolution of signs and symptoms of infection.[1][9]

    • Secondary: Microbiological eradication (negative cultures post-treatment), all-cause mortality, and incidence of adverse events.[3][12]

  • Follow-up: Patients are typically followed for a period after treatment (e.g., 7 to 30 days) to assess for relapse or late-onset adverse events.[9][28]

Pharmacokinetic Analysis
  • Study Design: Open-label, crossover, or parallel-group studies in healthy volunteers or specific patient populations.[19][29]

  • Sample Collection: Serial blood and urine samples are collected at predefined time points after drug administration.[19]

  • Analytical Method: Drug concentrations in serum and urine are typically measured using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[25][30]

  • Pharmacokinetic Parameters Calculated:

    • Maximum serum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Total body clearance (CL)

    • Renal clearance (CLr)

    • Volume of distribution (Vd)

Visualizations

Experimental_Workflow_for_Efficacy_Trial cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment cluster_outcomes Outcomes Patient_Pool Patients with Target Infection Inclusion_Criteria Inclusion Criteria Met Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Not Met Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Exclusion_Criteria->Informed_Consent Randomization Randomization Informed_Consent->Randomization Regimen_A Cefoperazone/Sulbactam Regimen A Randomization->Regimen_A Regimen_B Cefoperazone/Sulbactam Regimen B or Comparator Randomization->Regimen_B Clinical_Assessment Clinical Assessment (Signs & Symptoms) Regimen_A->Clinical_Assessment Microbiological_Assessment Microbiological Sampling Regimen_A->Microbiological_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Regimen_A->Safety_Monitoring Regimen_B->Clinical_Assessment Regimen_B->Microbiological_Assessment Regimen_B->Safety_Monitoring Efficacy_Analysis Efficacy Analysis (Cure, Improvement) Clinical_Assessment->Efficacy_Analysis Microbiological_Assessment->Efficacy_Analysis Safety_Analysis Safety Analysis Safety_Monitoring->Safety_Analysis Follow_up Follow-up Period Efficacy_Analysis->Follow_up Safety_Analysis->Follow_up

Caption: Workflow of a comparative clinical trial for cefoperazone/sulbactam regimens.

Caption: Mechanism of action of the cefoperazone/sulbactam combination.

Conclusion

The selection of a cefoperazone/sulbactam regimen should be guided by the type and severity of the infection, the causative pathogen's susceptibility, and patient-specific factors such as renal and hepatic function. For severe infections, a high-dose regimen of 2g/2g every 8 hours may offer improved clinical and microbiological outcomes without compromising safety.[8] In the treatment of pyelonephritis, a 1:1 ratio of cefoperazone to sulbactam has demonstrated superior efficacy.[3][13] For patients with multiresistant Acinetobacter baumannii infections, a 1:1 or 1:2 ratio may be more effective.[31] Therapeutic drug monitoring should be considered for critically ill patients and those with organ dysfunction to ensure optimal drug exposure. Further research is warranted to continue to define the most effective and safe dosing strategies for various clinical scenarios.

References

A Comparative Guide to Five-Fold Cross-Validation in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical and predictive models is a critical step to ensure their reliability and robustness. Cross-validation is a fundamental technique for assessing how the results of a statistical analysis will generalize to an independent dataset. Among the various cross-validation methods, five-fold cross-validation offers a balance between computational cost and reliable performance estimation. This guide provides an objective comparison of five-fold cross-validation with other common validation techniques, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Cross-Validation Techniques

The selection of a cross-validation strategy can impact the perceived performance of a model. The following table summarizes the performance of different validation methods on the same datasets from a study on the quantitative structure-activity relationship (QSAR) of acute toxicity.[1]

Validation Method Modeling Technique Dataset r² (Goodness-of-fit) Q² (Predictive Ability)
Five-Fold Cross-Validation (random) Multiple Linear Regression (MLR)Acute Toxicity 10.750.72
Principal Component Regression (PCR)Acute Toxicity 10.710.70
Support Vector Machines (SVM)Acute Toxicity 10.850.82
Five-Fold Cross-Validation (contiguous) Multiple Linear Regression (MLR)Acute Toxicity 10.750.68
Principal Component Regression (PCR)Acute Toxicity 10.710.69
Support Vector Machines (SVM)Acute Toxicity 10.850.80
Leave-One-Out Cross-Validation (LOOCV) Multiple Linear Regression (MLR)Acute Toxicity 10.750.73
Principal Component Regression (PCR)Acute Toxicity 10.710.71
Support Vector Machines (SVM)Acute Toxicity 10.850.83

r² represents the coefficient of determination for the training set, indicating how well the model fits the data. Q² (cross-validated r²) indicates the predictive ability of the model.

In another study comparing cross-validation techniques for machine learning models on an imbalanced malaria dataset, the following results were observed without parameter tuning.

Validation Method Modeling Technique Sensitivity Balanced Accuracy
K-Folds Cross-Validation Random Forest (RF)0.7840.884
Repeated K-Folds Cross-Validation Support Vector Machine (SVM)0.5410.764
Leave-One-Out Cross-Validation (LOOCV) Random Forest (RF)0.787-
Bagging0.784-

Sensitivity measures the proportion of actual positives that are correctly identified. Balanced Accuracy is the average of sensitivity and specificity.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of results. Below is a representative experimental protocol for developing a QSAR model for toxicity prediction, incorporating five-fold cross-validation.

Objective: To develop a robust QSAR model to predict the acute toxicity of chemical compounds.

1. Data Collection and Preparation:

  • A dataset of chemical compounds with known acute toxicity values (e.g., LD50) is compiled.

  • The chemical structures are standardized (e.g., neutralization of salts, removal of duplicates).

  • Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software such as Mordred or Dragon.

2. Dataset Splitting:

  • The dataset is randomly divided into a training set (e.g., 80% of the data) and an external test set (e.g., 20% of the data). The training set is used for model development and internal validation, while the test set is used for external validation of the final model.

3. Model Development and Internal Validation (using Five-Fold Cross-Validation):

  • The training set is further partitioned into five equal-sized subsets (folds).

  • The following process is repeated five times:

    • A model is trained using four of the folds.

    • The trained model is then used to predict the toxicity of the compounds in the remaining fold (the validation fold).

  • The performance of the model is assessed by comparing the predicted and actual toxicity values for each of the five validation folds. The overall performance is the average of the performance across all five folds.

  • Different modeling techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF), can be employed.[1]

4. Model Performance Metrics:

  • The performance of the developed models is evaluated using statistical metrics such as the coefficient of determination (r²) for the training set and the cross-validated coefficient of determination (Q²) from the five-fold cross-validation.

5. External Validation:

  • The final model, developed using the entire training set, is used to predict the toxicity of the compounds in the external test set.

  • The predictive performance of the model on the external test set is evaluated to assess its ability to generalize to new, unseen data.

Mandatory Visualization

Below are diagrams illustrating the workflow of five-fold cross-validation and a general experimental workflow for analytical method validation.

Five_Fold_Cross_Validation_Workflow cluster_0 Dataset Preparation cluster_1 Five-Fold Partition cluster_2 Iteration 1 cluster_3 Iteration 2 cluster_4 ... (Iterations 3 & 4) cluster_5 Iteration 5 cluster_6 Performance Evaluation A Full Dataset B1 Fold 1 B2 Fold 2 B3 Fold 3 B4 Fold 4 B5 Fold 5 C1_val Validate (Fold 1) B1->C1_val C2_train Train (Folds 1,3,4,5) B1->C2_train C5_train Train (Folds 1,2,3,4) B1->C5_train C1_train Train (Folds 2,3,4,5) B2->C1_train C2_val Validate (Fold 2) B2->C2_val B2->C5_train B3->C1_train B3->C2_train B3->C5_train B4->C1_train B4->C2_train B4->C5_train B5->C1_train B5->C2_train C5_val Validate (Fold 5) B5->C5_val C1_model Model 1 C1_train->C1_model D Average Performance (Q², RMSE, etc.) C1_val->D C1_model->C1_val C2_model Model 2 C2_train->C2_model C2_val->D C2_model->C2_val C34 ... C34->D C5_model Model 5 C5_train->C5_model C5_val->D C5_model->C5_val

Caption: Workflow of five-fold cross-validation.

Analytical_Method_Validation_Workflow A Define Analytical Method Requirements B Method Development and Optimization A->B C Method Validation Protocol B->C D Validation Experiments (Accuracy, Precision, Linearity, etc.) C->D E Data Analysis and Statistical Evaluation D->E F Method Validation Report E->F G Method Implementation for Routine Analysis F->G

Caption: General workflow for analytical method validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sulbactam-d3

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Sulbactam-d3, a deuterated analog of the β-lactamase inhibitor Sulbactam. Adherence to these guidelines is vital for protecting personnel and minimizing environmental impact.

This compound, like its non-deuterated counterpart, is classified as a hazardous substance, primarily due to its potential as a respiratory and skin sensitizer.[1][2][3] Ingestion may also be harmful.[2][4] Therefore, it must be handled and disposed of with care, following all applicable local, regional, and national regulations.[1][5][6]

Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container for disposal by an approved waste disposal company.[1][3][4][5]

Step-by-Step Disposal Guide:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][5] If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

  • Waste Collection:

    • Carefully transfer any waste this compound solid into a designated hazardous waste container.

    • Avoid generating dust during transfer.[4][5]

    • For solutions containing this compound, pour them into a designated liquid hazardous waste container.

    • Do not mix with incompatible materials, such as strong oxidizing agents.[5]

  • Container Management:

    • Use only containers that are in good condition and compatible with the chemical.

    • Keep the waste container tightly closed when not in use.[5]

    • Label the container clearly with "Hazardous Waste" and the specific contents, including "this compound."

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • Follow the storage recommendations for the original product, which is typically refrigerated.[5]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

    • Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.

    • Never dispose of this compound down the drain or in the regular trash.[1][2]

In Case of a Spill:

  • Evacuate the immediate area if necessary.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, closed container for disposal.[5]

  • Clean the spill area thoroughly with a suitable cleaning agent.

  • Prevent the spilled material or cleaning run-off from entering drains.[1][2]

Key Safety and Disposal Information

ParameterGuidelineSource
Hazard Classification Respiratory Sensitizer, Skin Sensitizer, Harmful if Swallowed[1][2][3][4]
Personal Protective Equipment Safety glasses/goggles, gloves, lab coat, respiratory protection (if dust is present)[4][5]
Primary Disposal Route Approved hazardous waste disposal plant[1][3][5]
Prohibited Disposal Methods Do not dispose of in drains or regular trash[1][2]
Incompatible Materials Strong oxidizing agents[5]
Storage of Waste Tightly closed, properly labeled container in a cool, well-ventilated area[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Sulbactam_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_management Container Management cluster_final Final Disposal A Assess Hazards (Review SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Transfer Waste this compound to Designated Container B->C D Avoid Dust Formation C->D E Securely Seal Container D->E F Label Container Clearly ('Hazardous Waste', 'this compound') E->F G Store in Designated Secure Area F->G H Arrange Pickup by Approved Waste Contractor G->H I Provide SDS to Contractor H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Sulbactam-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sulbactam-d3. Adherence to these protocols is essential for personal safety and to prevent contamination. This compound, a deuterated form of the β-lactamase inhibitor Sulbactam, should be handled with care, recognizing its potential for respiratory and skin sensitization.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with Sulbactam, and by extension this compound, are respiratory and skin sensitization, which can lead to allergic reactions.[1] Inhalation of the powdered form may cause allergy or asthma-like symptoms, and skin contact may result in an allergic skin reaction.[1] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Powder Safety glasses with side shields or goggles.[2]Two pairs of nitrile gloves.[2]Lab coat with long sleeves, fully buttoned.[2]NIOSH-approved respirator.[2][3]
Solubilizing and Handling Solutions Safety glasses with side shields.Nitrile gloves.Lab coat.Not generally required if handled in a fume hood.

Operational Plan: Step-by-Step Handling Procedures

Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound. All operations involving powdered this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[2]

1. Preparation and Weighing:

  • Work Area Setup: Before handling, prepare the work area by laying down absorbent bench paper within a chemical fume hood.[2]

  • Donning PPE: Put on the appropriate PPE as specified in Table 1 for "Weighing and Aliquoting Powder."

  • Weighing: Carefully weigh the desired amount of this compound powder using a clean spatula and weigh boat.[2] Minimize the creation of dust.[2]

2. Solubilization:

  • Transfer: Transfer the weighed powder into a sterile conical tube or other appropriate vessel.

  • Solvent Addition: Add the desired solvent to the weigh boat to rinse any remaining powder and transfer this to the primary vessel to ensure accurate concentration.[2] Add the remaining solvent to reach the final volume.

  • Dissolving: Securely cap the vessel and vortex or invert until the compound is fully dissolved.[2]

3. Aliquoting and Storage:

  • Aliquoting: If necessary, divide the stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles.[2]

  • Labeling: Clearly label all aliquots with the compound name, concentration, date, and your initials.[2]

  • Storage: Store the aliquots at the recommended temperature, as specified by the manufacturer, and keep the container tightly closed in a dry, well-ventilated place.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, weigh boats, paper towels, and unused powder, should be collected in a designated hazardous waste container.[2]
Liquid Waste Unused solutions of this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Contaminated Glassware Reusable glassware should be decontaminated. Disposable glassware should be discarded in the hazardous solid waste container.

Decontamination and Cleanup:

  • Wipe down the work surface within the chemical fume hood with an appropriate cleaning agent.[2]

  • Dispose of all contaminated cleaning materials as hazardous waste.[2]

  • Wash hands thoroughly with soap and water after handling the compound and removing PPE.[3]

Logical Workflow for PPE Selection

The selection of appropriate PPE is contingent on the specific task being performed and the associated risk of exposure. The following diagram illustrates the decision-making process for PPE selection when handling this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_procedure Procedure Type cluster_ppe Required PPE cluster_controls Engineering Controls start Identify Handling Task powder Handling Powdered this compound start->powder Weighing/Aliquoting liquid Handling this compound Solution start->liquid Solubilizing/Pipetting ppe_powder Full PPE: - NIOSH-approved Respirator - Double Nitrile Gloves - Goggles/Face Shield - Lab Coat powder->ppe_powder ppe_liquid Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat liquid->ppe_liquid fume_hood Work within a Chemical Fume Hood ppe_powder->fume_hood ppe_liquid->fume_hood

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.